molecular formula C23H31NO2 B1675121 Levomethadyl acetate CAS No. 1477-40-3

Levomethadyl acetate

カタログ番号: B1675121
CAS番号: 1477-40-3
分子量: 353.5 g/mol
InChIキー: XBMIVRRWGCYBTQ-AVRDEDQJSA-N

説明

Levacetylmethadol is an acetate ester and a tertiary amino compound. It has a role as an opioid analgesic and a mu-opioid receptor antagonist.
Levo-alphacetylmethadol is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.
Levacetylmethadol is a narcotic analgesic with a long onset and duration of action. It is used mainly in the treatment of narcotic dependence. Levacetylmethadol was withdrawn from use in the European Union due to its high risk of QT interval prolongation. The production of levacetylmethadol in the US has ceased as well.
Levomethadyl acetate is a natural product found in Bos taurus and Apis cerana with data available.
This compound is only found in individuals that have used or taken this drug. It is a narcotic analgesic with a long onset and duration of action. It is used mainly in the treatment of narcotic dependence. [PubChem] Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. This compound effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability.
A narcotic analgesic with a long onset and duration of action.

Structure

3D Structure

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability.

CAS番号

1477-40-3

分子式

C23H31NO2

分子量

353.5 g/mol

IUPAC名

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate

InChI

InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1

InChIキー

XBMIVRRWGCYBTQ-AVRDEDQJSA-N

SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

異性体SMILES

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

正規SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

外観

Solid powder

他のCAS番号

1477-40-3

物理的記述

Solid

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

15 mg/mL
1.79e-03 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane
6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate
Acemethadone
Acetylmethadol
Alphacetylmethadol
Amidolacetate
Dimepheptanol
LAAM
Levo alpha Acetylmethadol
Levo-alpha-Acetylmethadol
Levoacetylmethadol
Levomethadyl
Levomethadyl Acetate
Levomethadyl Acetate Hydrochloride
Methadol
Methadyl Acetate
ORLAAM

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Levomethadyl Acetate on Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Levomethadyl acetate (LAAM), a synthetic opioid agonist, exerts its pharmacological effects through a complex interplay with the endogenous opioid system. This document provides a detailed examination of its mechanism of action, focusing on its metabolic activation, interaction with opioid receptor subtypes, and the subsequent intracellular signaling cascades. The prolonged duration of action of LAAM is primarily attributable to its two active metabolites, nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM), which exhibit significantly higher potency and binding affinity for opioid receptors than the parent compound. This guide synthesizes quantitative data, details common experimental protocols for opioid receptor analysis, and visualizes key pathways and workflows to provide a comprehensive resource for the scientific community.

Introduction and Metabolic Activation

This compound (LAAM or levacetylmethadol) is a long-acting synthetic opioid structurally similar to methadone.[1] It was previously used for the management of opioid dependence.[2][3] A key feature of LAAM's pharmacology is its extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites.[1][4][5] The parent drug, LAAM, is sequentially N-demethylated to form nor-LAAM, which is then further N-demethylated to dinor-LAAM.[4][5] These metabolites are not only active but are more potent than LAAM itself, contributing significantly to the drug's sustained therapeutic effect.[1][5][6] This metabolic activation is crucial for understanding its overall mechanism of action.

G LAAM This compound (LAAM) CYP3A4_1 CYP3A4 (N-demethylation) LAAM->CYP3A4_1 norLAAM nor-LAAM CYP3A4_2 CYP3A4 (N-demethylation) norLAAM->CYP3A4_2 dinorLAAM dinor-LAAM CYP3A4_1->norLAAM CYP3A4_2->dinorLAAM

Metabolic pathway of this compound (LAAM).

Interaction with Opioid Receptors

LAAM and its metabolites exert their effects by acting as agonists at opioid receptors, primarily the mu-opioid receptor (MOR).[1][2][7] Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opiates.[4][8] The interaction of LAAM and its metabolites can be characterized by their binding affinity and their functional activity in stimulating downstream signaling.

Receptor Binding Affinity

Binding affinity, typically quantified by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. Studies have shown that the metabolites of LAAM have a significantly higher affinity for the mu-opioid receptor compared to the parent compound. Nor-LAAM, in particular, demonstrates a potent binding affinity.[6]

Table 1: Opioid Receptor Binding Affinities (Ki) of LAAM and Metabolites

Compound Receptor Subtype Binding Affinity (Ki) [nM] Reference
This compound (LAAM) Mu (μ) 740 [6]
nor-LAAM Mu (μ) 5.6 [6]

| dinor-LAAM | Mu (μ) | Data not available in searched literature | |

Functional Activity and Signaling Pathways

As agonists, LAAM and its metabolites activate opioid receptors, triggering intracellular signaling cascades. Opioid receptors are coupled to inhibitory G-proteins (Gi/o).[4][8]

G-Protein Signaling: Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of the associated G-protein.[4] This causes the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[4][8][9]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[4][8] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[9]

Together, these actions decrease neuronal excitability and inhibit the release of nociceptive neurotransmitters like substance P, GABA, and dopamine, producing analgesia and other opioid effects.[4]

β-Arrestin Pathway: In addition to G-protein signaling, agonist binding can also lead to the phosphorylation of the GPCR by G-protein-coupled receptor kinases (GRKs). This promotes the recruitment of β-arrestin proteins.[10][11] β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of separate, G-protein-independent signaling cascades.[10][12] The relative tendency of a ligand to activate the G-protein pathway versus the β-arrestin pathway is known as "biased agonism."[13][14] While morphine is considered a relatively unbiased agonist, specific data on the bias profile of LAAM and its metabolites are not extensively detailed in the available literature.

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular MOR Mu-Opioid Receptor G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activation beta_arrestin β-Arrestin MOR->beta_arrestin Recruitment (via GRK) G_alpha Gα-GTP G_Protein->G_alpha Dissociation G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP ↓ K_Channel K+ Channel (GIRK) K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_Channel Ca2+ Channel Ca_influx Ca2+ Influx ↓ Ca_Channel->Ca_influx LAAM LAAM / nor-LAAM LAAM->MOR Agonist Binding G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits ATP ATP ATP->AC Response ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Response K_efflux->Response Ca_influx->Response Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare receptor-expressing cell membranes a1 Combine membranes, radioligand, and test compound in plate p1->a1 p2 Prepare serial dilutions of test compound (LAAM) p2->a1 p3 Prepare fixed concentration of radioligand ([3H]-DAMGO) p3->a1 a2 Incubate to reach equilibrium a1->a2 a3 Separate bound/free ligand via rapid filtration a2->a3 a4 Measure radioactivity on filters via scintillation counting a3->a4 d1 Plot specific binding vs. log[test compound] a4->d1 d2 Determine IC50 from competition curve d1->d2 d3 Calculate Ki using Cheng-Prusoff equation d2->d3 G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare receptor-expressing cell membranes a1 Add membranes, GDP, and agonist to plate p1->a1 p2 Prepare agonist dilutions p2->a1 a2 Pre-incubate (e.g., 15 min) a1->a2 a3 Initiate reaction by adding [35S]GTPγS a2->a3 a4 Incubate (e.g., 60 min at 30°C) a3->a4 a5 Terminate reaction and filter to separate bound label a4->a5 a6 Count radioactivity a5->a6 d1 Plot specific binding vs. log[agonist] a6->d1 d2 Determine EC50 and Emax from dose-response curve d1->d2

References

A Comprehensive Technical Guide to the Pharmacokinetic Profile of Levomethadyl Acetate and Its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (LAAM), a synthetic opioid agonist, has historically been used in the management of opioid dependence. Its clinical efficacy is intrinsically linked to its complex pharmacokinetic profile, characterized by its conversion to two active metabolites: nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM). This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of LAAM and its principal metabolites. The document is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile

LAAM is administered orally and is rapidly absorbed, with plasma levels becoming detectable within 15 to 30 minutes and reaching peak concentrations in 1.5 to 2 hours at steady-state.[1] It undergoes extensive first-pass metabolism in the liver, where it is sequentially N-demethylated by the cytochrome P450 isoform CYP3A4 to its active metabolites, nor-LAAM and dinor-LAAM.[1][2] Both of these metabolites are pharmacologically active and contribute significantly to the prolonged duration of LAAM's clinical effects.[1][2] The parent drug and its metabolites exhibit long half-lives, which allows for a less frequent dosing schedule (three times a week) compared to other opioid maintenance therapies like methadone.[1][3]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and its active metabolites in humans.

ParameterThis compound (LAAM)nor-LAAMdinor-LAAM
Half-life (t½) 2.6 days[1][2][3][4]~2 days[1][3]~4 days[1][3]
Time to Peak Plasma Concentration (Tmax) 1.5 - 2 hours (at steady-state)[1]--
Clearance (CL) ~0.22 L/kg/hr[1][3]--
Volume of Distribution (Vd) ~20 L/kg[1][3]--
Protein Binding ~80%[2][4]--

Experimental Protocols

The determination of the pharmacokinetic profile of LAAM and its metabolites has been achieved through various experimental designs and analytical methodologies. Below are detailed protocols for key experiments cited in the literature.

Human Pharmacokinetic Study: Oral Administration

Objective: To determine the pharmacokinetic profile of LAAM and its metabolites after single or multiple oral doses in human subjects.

Methodology:

  • Subject Selection: Healthy adult volunteers or opioid-dependent patients are recruited. Exclusion criteria typically include significant medical or psychiatric disorders, use of interacting medications, and pregnancy.[5] Informed consent is obtained from all participants.

  • Drug Administration: A specified oral dose of LAAM hydrochloride solution is administered to the subjects. For multiple-dose studies, the drug is administered at regular intervals (e.g., three times a week).[1][3]

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose, and then 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.[6]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled tubes and stored at -20°C or lower until analysis.[7]

  • Data Analysis: Plasma concentrations of LAAM, nor-LAAM, and dinor-LAAM are determined using a validated analytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution are calculated using non-compartmental or compartmental analysis.[8]

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentrations of LAAM, nor-LAAM, and dinor-LAAM in human plasma with high sensitivity and specificity.

Protocol:

  • Sample Preparation:

    • A 1.0 mL aliquot of plasma is mixed with an internal standard (e.g., a deuterated analog of LAAM).

    • The sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from plasma proteins and other interfering substances.

    • The extracted sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.[5]

  • Chromatographic Separation:

    • An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.

    • The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for LAAM, nor-LAAM, dinor-LAAM, and the internal standard, ensuring high selectivity and sensitivity.[5]

  • Quantification: A calibration curve is generated by analyzing standards of known concentrations, and the concentrations of the analytes in the plasma samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.[5]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide an alternative robust method for the quantification of LAAM and its metabolites in biological samples.

Protocol:

  • Sample Preparation and Derivatization:

    • Plasma samples are first subjected to an extraction procedure, similar to that used for LC-MS/MS, to isolate the analytes.

    • As LAAM and its metabolites are not sufficiently volatile for GC analysis, a derivatization step is necessary. This often involves acetylation or silylation to increase their volatility.[9]

  • Gas Chromatographic Separation:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • The temperature of the GC oven is programmed to increase gradually to separate the derivatized analytes based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometric Detection:

    • The separated compounds eluting from the GC column are introduced into a mass spectrometer.

    • The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios characteristic of the derivatized analytes and internal standard are monitored for quantification.

  • Quantification: Similar to LC-MS/MS, a calibration curve is constructed using standards of known concentrations to quantify the analytes in the samples.

Mandatory Visualizations

Metabolic Pathway of this compound

LAAM This compound (LAAM) norLAAM nor-LAAM (Active Metabolite) LAAM->norLAAM dinorLAAM dinor-LAAM (Active Metabolite) norLAAM->dinorLAAM CYP3A4 CYP3A4 (N-demethylation) cluster_study_conduct Study Conduct cluster_lab_analysis Laboratory Analysis cluster_data_analysis Data Analysis SubjectScreening Subject Screening & Informed Consent Dosing Oral LAAM Administration SubjectScreening->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Storage Sample Storage (-20°C or below) Processing->Storage Quantification LC-MS/MS or GC-MS Quantification Storage->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters PK_Modeling->Parameter_Calc Report Final Report Parameter_Calc->Report LAAM LAAM / nor-LAAM (Agonist) MOR Mu-Opioid Receptor (GPCR) LAAM->MOR G_protein G-Protein (Gi/o) MOR->G_protein Activation AdenylylCyclase Adenylyl Cyclase (Inhibition) G_protein->AdenylylCyclase α subunit IonChannels Ion Channel Modulation (K+ efflux ↑, Ca2+ influx ↓) G_protein->IonChannels βγ subunit cAMP Decreased cAMP AdenylylCyclase->cAMP CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse IonChannels->CellularResponse

References

A Technical Guide to the Chemical Synthesis and Purification of Levomethadyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of levomethadyl acetate hydrochloride, a synthetic opioid agonist. The following sections detail the multi-step synthesis process, purification methodologies, and analytical techniques for characterization, with a focus on providing actionable experimental protocols and quantitative data to support research and development efforts.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that begins with the asymmetric synthesis of its precursor, levomethadone, followed by reduction, acetylation, and final conversion to the hydrochloride salt. A common and efficient route starts from the chiral building block, D-alanine.

Synthesis of Levomethadone Hydrochloride from D-Alanine

The synthesis of the key intermediate, levomethadone hydrochloride, from D-alanine involves a four-step sequence designed to establish the desired stereochemistry with high enantiomeric excess.

Experimental Protocol:

Step 1: Synthesis of N,N-dimethyl-D-alanine

  • To a solution of D-alanine in a suitable solvent, add formaldehyde and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction mixture to isolate the crude N,N-dimethyl-D-alanine.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of (R)-N,N-dimethyl-2-aminopropan-1-ol

  • Reduce the carboxylic acid moiety of N,N-dimethyl-D-alanine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous ethereal solvent.

  • Carefully quench the reaction and perform an aqueous workup to isolate the crude amino alcohol.

  • Purify the (R)-N,N-dimethyl-2-aminopropan-1-ol by distillation under reduced pressure.

Step 3: Synthesis of (R)-4-(Dimethylamino)-2,2-diphenylpentanenitrile (Levomethadone Nitrile)

  • Activate the hydroxyl group of (R)-N,N-dimethyl-2-aminopropan-1-ol by converting it to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

  • In a separate flask, deprotonate diphenylacetonitrile using a strong base, such as sodium amide or potassium tert-butoxide, in an anhydrous solvent to form the corresponding carbanion.

  • Add the activated amino alcohol to the solution of the diphenylacetonitrile carbanion and heat the reaction mixture to facilitate the nucleophilic substitution reaction.

  • After the reaction is complete, perform an acidic workup to isolate the crude levomethadone nitrile.

  • Purify the product by column chromatography on silica gel.

Step 4: Synthesis of (R)-6-(Dimethylamino)-4,4-diphenylheptan-3-one Hydrochloride (Levomethadone Hydrochloride)

  • React the levomethadone nitrile with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) in an anhydrous ethereal solvent.

  • Hydrolyze the resulting imine intermediate with aqueous acid (e.g., hydrochloric acid) to yield levomethadone.

  • Extract the levomethadone into an organic solvent and subsequently treat it with hydrochloric acid to precipitate the hydrochloride salt.

  • Collect the levomethadone hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

StepStarting MaterialKey ReagentsProductTypical YieldEnantiomeric Excess (e.e.)
1D-AlanineFormaldehyde, Reducing AgentN,N-dimethyl-D-alanine>80%>99%
2N,N-dimethyl-D-alanineLiAlH₄ or BH₃·THF(R)-N,N-dimethyl-2-aminopropan-1-ol>85%>99%
3(R)-N,N-dimethyl-2-aminopropan-1-olTsCl or MsCl, Diphenylacetonitrile, BaseLevomethadone Nitrile>70%>99%
4Levomethadone NitrileEtMgBr, HClLevomethadone Hydrochloride>90%>99%
Synthesis of this compound Hydrochloride

The final steps in the synthesis involve the reduction of the ketone in levomethadone, followed by acetylation and conversion to the hydrochloride salt.

Experimental Protocol:

Step 5: Reduction of Levomethadone to Levomethadol

  • Reduce the ketone functionality of levomethadone hydrochloride using a reducing agent such as sodium borohydride in an alcoholic solvent (e.g., methanol or ethanol).

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Perform an aqueous workup to isolate the crude levomethadol.

Step 6: Acetylation of Levomethadol to this compound

  • Acetylate the hydroxyl group of levomethadol using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction and perform a workup to isolate the crude this compound.

Step 7: Formation of this compound Hydrochloride

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise with stirring.

  • Collect the precipitated this compound hydrochloride by filtration.

  • Wash the solid with a cold, non-polar solvent and dry it under vacuum.

StepStarting MaterialKey ReagentsProductTypical Yield
5Levomethadone HydrochlorideSodium BorohydrideLevomethadol>90%
6LevomethadolAcetic Anhydride or Acetyl Chloride, BaseThis compound>85%
7This compoundHydrochloric AcidThis compound Hydrochloride>95%

Purification of this compound Hydrochloride

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and other impurities. Recrystallization is the most common and effective method for obtaining high-purity this compound hydrochloride.

Recrystallization

Experimental Protocol:

  • Dissolve the crude this compound hydrochloride in a minimum amount of a hot solvent system. A mixture of ethanol and diethyl ether is a commonly used and effective solvent system.[1]

  • The optimal solvent ratio should be determined empirically but typically involves dissolving the compound in hot ethanol and then slowly adding diethyl ether until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can be used to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.

  • Dry the purified crystals under vacuum to a constant weight.

ParameterValue
Recrystallization SolventEthanol-Diethyl Ether[1]
Expected Purity>99%
Melting Point215 °C[1]
AppearanceWhite crystalline solid

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity, purity, and stereochemical integrity of the synthesized this compound hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final compound and for determining the enantiomeric excess.

Purity Analysis (Reversed-Phase HPLC):

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Chiral Purity Analysis (Chiral HPLC):

ParameterCondition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Hexane:Isopropanol with a small amount of a basic modifier (e.g., diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of volatile impurities and to confirm the molecular weight of the compound.

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp 150 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized compound.

  • ¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include those for the aromatic protons of the diphenyl groups, the methine and methylene protons of the heptane chain, the N-dimethyl protons, and the acetyl methyl protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Other Analytical Data
ParameterValueReference
Molecular Formula C₂₃H₃₁NO₂·HCl[1]
Molecular Weight 389.96 g/mol [1]
Melting Point 215 °C[1]
Optical Rotation [α]D²⁵ -60° (c=0.2 in ethanol)[1]

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis_Workflow D_Alanine D-Alanine NND_Alanine N,N-dimethyl-D-alanine D_Alanine->NND_Alanine Methylation Amino_Alcohol (R)-N,N-dimethyl-2-aminopropan-1-ol NND_Alanine->Amino_Alcohol Reduction Levomethadone_Nitrile Levomethadone Nitrile Amino_Alcohol->Levomethadone_Nitrile Activation & Substitution Levomethadone_HCl Levomethadone HCl Levomethadone_Nitrile->Levomethadone_HCl Grignard Reaction & HCl Salt Formation Levomethadol Levomethadol Levomethadone_HCl->Levomethadol Reduction Levomethadyl_Acetate This compound Levomethadol->Levomethadyl_Acetate Acetylation Final_Product This compound HCl Levomethadyl_Acetate->Final_Product HCl Salt Formation

Caption: Synthetic pathway of this compound hydrochloride.

Purification_Workflow Crude_Product Crude this compound HCl Dissolution Dissolve in minimum hot Ethanol/Diethyl Ether Crude_Product->Dissolution Cooling Slow cooling to room temperature, then ice bath Dissolution->Cooling Filtration Vacuum filtration to collect crystals Cooling->Filtration Washing Wash with cold solvent mixture Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound HCl Drying->Pure_Product

Caption: Recrystallization workflow for purification.

Analytical_Workflow Pure_Product Purified Product HPLC HPLC Analysis Pure_Product->HPLC GCMS GC-MS Analysis Pure_Product->GCMS NMR NMR Spectroscopy Pure_Product->NMR MP_OR Melting Point & Optical Rotation Pure_Product->MP_OR Purity Purity (>99%) HPLC->Purity Enantiomeric_Purity Enantiomeric Purity (>99% e.e.) HPLC->Enantiomeric_Purity GCMS->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Physical_Properties Physical Properties Confirmation MP_OR->Physical_Properties

Caption: Analytical workflow for product characterization.

References

Stereospecificity and Pharmacological Activity of Levomethadyl Acetate Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Levomethadyl acetate (LAAM), a synthetic opioid, has a complex pharmacological profile primarily attributed to its stereoisomers and their active metabolites. This technical guide provides a comprehensive overview of the stereospecificity of this compound isomers, detailing their pharmacological activities, metabolic pathways, and the experimental protocols used for their evaluation.

Core Concepts: Stereochemistry and Opioid Action

This compound is a chiral molecule, existing as two enantiomers: l-α-acetylmethadol (l-LAAM) and d-α-acetylmethadol (d-LAAM). The spatial arrangement of atoms in these isomers significantly influences their interaction with opioid receptors, leading to distinct pharmacological effects. The primary target for these compounds is the μ-opioid receptor, a G-protein coupled receptor (GPCR) that mediates the analgesic and euphoric effects of opioids.

Pharmacological Activity: A Tale of Two Isomers and Their Metabolites

The pharmacological activity of this compound is not solely dependent on the parent compound. It undergoes N-demethylation in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active metabolites: nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM).[1][2] The stereochemistry of the parent isomer dictates the stereochemistry of the resulting metabolites.

Quantitative Data on Pharmacological Activity

The following tables summarize the quantitative data on the receptor binding affinity and analgesic potency of this compound isomers and their principal metabolites.

Table 1: Opioid Receptor Binding Affinity of this compound Isomers and Metabolites

CompoundIC50 (nM) for [³H]Naloxone Binding
l-α-Acetylmethadol80 ± 10
d-α-Acetylmethadol25 ± 5
l-nor-Acetylmethadol15 ± 3
d-nor-Acetylmethadol50 ± 8
l-dinor-Acetylmethadol10 ± 2
d-dinor-Acetylmethadol100 ± 15

Data adapted from Horng, Smits, and Wong (1976). IC50 values represent the concentration of the drug that inhibits 50% of the binding of the radioligand [³H]naloxone to opiate receptors in rat brain homogenate.

Table 2: Relative Analgesic Potency of l-α-Acetylmethadol and its Metabolites

CompoundRelative Potency (l-LAAM = 1)
l-α-Acetylmethadol (l-LAAM)1
nor-LAAM6 - 12
dinor-LAAM1.5 - 3

Data from Vaupel and Jasinski (1997), based on antinociceptive effects in dogs.[3]

It is noteworthy that d-α-acetylmethadol is reported to be more potent but has a shorter duration of action compared to l-α-acetylmethadol.[4]

Metabolic Pathway of this compound

The metabolic conversion of LAAM to its active metabolites is a critical determinant of its long duration of action. The primary enzyme responsible for this bioactivation is CYP3A4.[1][2] While both l-LAAM and d-LAAM are metabolized through N-demethylation, there is evidence suggesting that this process may be stereoselective.

metabolic_pathway LAAM This compound (l- or d-isomer) nor_LAAM nor-Levomethadyl Acetate (l- or d-isomer) LAAM->nor_LAAM CYP3A4 (N-demethylation) dinor_LAAM dinor-Levomethadyl Acetate (l- or d-isomer) nor_LAAM->dinor_LAAM CYP3A4 (N-demethylation)

Caption: Metabolic pathway of this compound.

Signaling Pathway of Mu-Opioid Receptor Activation

Upon binding to the μ-opioid receptor, this compound isomers and their metabolites initiate a cascade of intracellular signaling events. This process is characteristic of Gi/o-coupled GPCRs.

Caption: Mu-opioid receptor signaling pathway.

Experimental Protocols

The characterization of the pharmacological properties of this compound isomers relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound isomers and their metabolites for the μ-opioid receptor.

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membrane fraction containing the opioid receptors.

  • Incubation: Incubate the membrane preparation with a radiolabeled opioid antagonist (e.g., [³H]naloxone) at a fixed concentration and varying concentrations of the unlabeled test compound (this compound isomer or metabolite).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.

binding_assay_workflow start Start prep Prepare Rat Brain Membrane Homogenate start->prep incubate Incubate Membranes with [³H]Naloxone and Test Compound prep->incubate filter Separate Bound and Unbound Ligand by Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 Value count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Hot Plate Test

This in vivo assay is a common method for assessing the analgesic efficacy of centrally acting analgesics in rodents.

Objective: To determine the analgesic potency (ED50) of this compound isomers and their metabolites.

Methodology:

  • Animal Acclimatization: Acclimatize mice or rats to the testing environment.

  • Drug Administration: Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal, subcutaneous).

  • Testing: At a predetermined time after drug administration, place the animal on a heated surface (typically 55 ± 0.5°C).

  • Measurement: Record the latency for the animal to exhibit a pain response, such as licking a paw or jumping. A cut-off time is established to prevent tissue damage.

  • Data Analysis: Compare the response latencies of the drug-treated groups to the vehicle-treated group. Calculate the ED50, the dose that produces a maximal possible effect in 50% of the animals.

Tail-Flick Test

This is another widely used in vivo assay for evaluating the analgesic properties of opioids.

Objective: To assess the spinal analgesic effects of this compound isomers and their metabolites.

Methodology:

  • Animal Restraint: Gently restrain the mouse or rat.

  • Stimulus Application: Apply a focused beam of radiant heat to a specific portion of the animal's tail.

  • Measurement: Measure the time it takes for the animal to flick its tail away from the heat source.

  • Drug Administration and Re-testing: Administer the test compound and re-test the tail-flick latency at various time points.

  • Data Analysis: Analyze the increase in tail-flick latency as a measure of analgesia.

Conclusion

The pharmacological activity of this compound is a complex interplay of the stereochemistry of the parent drug and its active metabolites. The l-isomer, l-LAAM, and its metabolites, nor-LAAM and dinor-LAAM, are potent μ-opioid receptor agonists, with nor-LAAM exhibiting the highest potency. The d-isomer, while also active, displays a different pharmacological profile. A thorough understanding of this stereospecificity, metabolism, and the underlying signaling mechanisms is crucial for the rational design and development of novel opioid-based therapeutics with improved efficacy and safety profiles.

References

The Rise and Fall of LAAM: A Technical History of a Long-Acting Opioid Agonist for Opioid Dependence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Levo-alpha-acetylmethadol (LAAM), a synthetic opioid agonist, once held promise as a significant advancement in the treatment of opioid dependence. Its unique pharmacological profile, offering a longer duration of action compared to methadone, presented a potential paradigm shift in patient management. This technical guide provides a comprehensive overview of the history, development, pharmacology, clinical evaluation, and eventual withdrawal of LAAM, tailored for an audience of researchers, scientists, and drug development professionals.

A Historical Perspective: From Analgesic to Addiction Treatment

LAAM was first synthesized in the 1940s as an analgesic, but its therapeutic potential in opioid dependence was not explored until the 1960s and 1970s.[1] This exploration was driven by the need for a longer-acting alternative to methadone, which requires daily dosing and frequent clinic visits. The primary advantage of LAAM was its ability to suppress opioid withdrawal symptoms for 48 to 72 hours, allowing for a less frequent, thrice-weekly dosing schedule.[2]

After extensive preclinical and clinical research, LAAM, under the brand name Orlaam®, received FDA approval in 1993 for the treatment of opioid dependence.[2] However, its time on the market was relatively short-lived. In 2001, reports of serious cardiac adverse events, specifically life-threatening ventricular rhythm disorders (torsades de pointes) associated with QTc interval prolongation, led to its withdrawal from the European market.[3] Subsequently, in 2003, the manufacturer discontinued its sale in the United States.[4]

Chemical and Pharmacological Profile

Chemical Synthesis: Levo-alpha-acetylmethadol is the levo isomer of alpha-acetylmethadol. Its synthesis can be achieved through various methods, including a lipase-catalyzed acylation of dimethylaminopropan-2-ol as a starting material.[5] A more recent approach involves the asymmetric synthesis from D-alanine.[6] The hydrochloride salt is the form that was used clinically.

Pharmacodynamics: LAAM and its active metabolites are full agonists at the µ-opioid receptor, the primary target for opioid drugs.[7] This agonism is responsible for its therapeutic effects, including the suppression of withdrawal symptoms and craving for illicit opioids.

Pharmacokinetics: A key feature of LAAM is its complex pharmacokinetic profile. After oral administration, LAAM is extensively metabolized in the liver by the cytochrome P450 enzyme CYP3A4 into two active metabolites: nor-LAAM (levo-alpha-acetyl-N-normethadol) and dinor-LAAM (levo-alpha-acetyl-N,N-dinormethadol).[4][8] These metabolites are more potent µ-opioid receptor agonists than the parent drug and have a longer half-life, contributing significantly to LAAM's extended duration of action.[2]

Preclinical and Clinical Development: A Summary of Evidence

Preclinical Studies

Early preclinical studies in animal models, such as the chronic spinal dog, were crucial in characterizing the pharmacological properties of LAAM and its metabolites. These studies demonstrated that nor-LAAM and dinor-LAAM were significantly more potent than LAAM itself in producing typical opioid effects and in suppressing morphine withdrawal.[2]

Clinical Trials

Numerous clinical trials were conducted to evaluate the safety and efficacy of LAAM for opioid dependence, many of which compared it directly to methadone. These trials consistently showed that LAAM was at least as effective as methadone in reducing illicit opioid use.

Quantitative Data from Comparative Clinical Trials

The following tables summarize key quantitative data from comparative clinical trials of LAAM and methadone.

Table 1: Efficacy of LAAM vs. Methadone in Reducing Opiate Use
Study/Parameter LAAM
Glanz et al. (Meta-analysis) [9]Favored LAAM (not statistically significant)
Annon et al. [1][10]40% opiate-positive urine tests
Oliveto et al. (High Dose) [11]0.22 (proportion of opiate-positive urines)
Oliveto et al. (Low Dose) [11]0.53 (proportion of opiate-positive urines)
Table 2: Treatment Retention in LAAM vs. Methadone Trials
Study/Parameter LAAM
Glanz et al. (Meta-analysis) [9]Lower retention (statistically significant)
Annon et al. [1][10]No significant difference
Giacomuzzi et al. (Meta-analysis) [12]Higher cessation of allocated medication (RR 1.36)
Table 3: Adverse Events in LAAM Clinical Trials
Adverse Event Reported Findings
QTc Interval Prolongation A controlled clinical trial showed a significant increase in the QTc interval in patients receiving LAAM compared to methadone.[3]
Discontinuation due to Side Effects A meta-analysis found a statistically significant higher rate of discontinuation due to side effects with LAAM compared to methadone.[9]
Mortality A meta-analysis of 10 studies reported 5 deaths in the LAAM group versus 1 in the methadone group (RR 2.28, not statistically significant).[12]

Experimental Protocols: A Methodological Overview

The following provides a generalized experimental protocol for a randomized controlled trial comparing LAAM and methadone, based on common elements from published studies.[1][7][11]

A Representative Clinical Trial Protocol

  • Objective: To compare the efficacy and safety of LAAM and methadone for the treatment of opioid dependence.

  • Study Design: A multi-center, randomized, open-label, parallel-group clinical trial.

  • Participants:

    • Inclusion Criteria: Adults with a diagnosis of opioid dependence (DSM criteria), evidence of current opioid use (e.g., positive urine toxicology), and seeking treatment.

    • Exclusion Criteria: Severe medical or psychiatric conditions, pregnancy, current use of medications known to prolong the QTc interval.

  • Randomization: Participants are randomly assigned in a pre-determined ratio (e.g., 1:1 or 2:1) to receive either LAAM or methadone.

  • Intervention:

    • LAAM Group: Initial dose of 20-40 mg, with gradual titration based on clinical response to a maintenance dose (typically 60-100 mg) administered three times a week.

    • Methadone Group: Initial dose of 20-30 mg, with gradual titration to a stable daily maintenance dose (typically 60-100 mg).

  • Assessments:

    • Primary Outcome: Efficacy, measured by the proportion of opioid-positive urine samples collected weekly or bi-weekly.

    • Secondary Outcomes: Treatment retention, self-reported drug use, craving scores, and adverse events.

    • Safety Monitoring: Regular monitoring of vital signs, electrocardiograms (ECGs) to assess the QTc interval, and blood chemistry.

  • Data Analysis: Statistical comparison of the primary and secondary outcomes between the two treatment groups using appropriate statistical tests (e.g., chi-square test for proportions, survival analysis for retention).

Signaling Pathways and Experimental Workflows

The therapeutic and adverse effects of LAAM are mediated through its interaction with the µ-opioid receptor, a G-protein coupled receptor (GPCR).

Mu-Opioid Receptor Signaling Pathway

Upon binding of an agonist like LAAM or its metabolites, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades that have been implicated in some of the adverse effects of opioids.[13][14][15]

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation beta_arrestin β-Arrestin MOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP Signaling_Cascades Downstream Signaling Ion_Channel->Signaling_Cascades LAAM LAAM / Metabolites LAAM->MOR Agonist Binding Desensitization Receptor Desensitization/ Internalization beta_arrestin->Desensitization Adverse_Effects Potential Adverse Effects beta_arrestin->Adverse_Effects

Caption: Mu-opioid receptor signaling cascade initiated by LAAM.

Experimental Workflow: From Patient Recruitment to Data Analysis

The following diagram illustrates a typical workflow for a clinical trial comparing LAAM and methadone.

clinical_trial_workflow cluster_recruitment Phase 1: Recruitment & Screening cluster_randomization Phase 2: Randomization & Intervention cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Data Analysis & Reporting Recruitment Patient Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Screening (Inclusion/Exclusion Criteria) Informed_Consent->Screening Randomization Randomization Screening->Randomization LAAM_Arm LAAM Treatment Arm Randomization->LAAM_Arm Group 1 Methadone_Arm Methadone Treatment Arm Randomization->Methadone_Arm Group 2 Dose_Titration_L Dose Titration LAAM_Arm->Dose_Titration_L Dose_Titration_M Dose Titration Methadone_Arm->Dose_Titration_M Follow_Up Regular Follow-up Visits Dose_Titration_L->Follow_Up Dose_Titration_M->Follow_Up Urine_Collection Urine Sample Collection Follow_Up->Urine_Collection Adverse_Event_Monitoring Adverse Event Monitoring (ECG) Follow_Up->Adverse_Event_Monitoring Questionnaires Questionnaires (Craving, etc.) Follow_Up->Questionnaires Data_Analysis Statistical Analysis Urine_Collection->Data_Analysis Adverse_Event_Monitoring->Data_Analysis Questionnaires->Data_Analysis Efficacy_Analysis Efficacy Analysis (Opiate Use) Data_Analysis->Efficacy_Analysis Retention_Analysis Retention Analysis Data_Analysis->Retention_Analysis Safety_Analysis Safety Analysis Data_Analysis->Safety_Analysis Reporting Reporting of Results Efficacy_Analysis->Reporting Retention_Analysis->Reporting Safety_Analysis->Reporting

Caption: A typical experimental workflow for a LAAM clinical trial.

The Withdrawal of LAAM and Future Directions

The primary reason for the withdrawal of LAAM from the market was its association with QTc interval prolongation and the risk of torsades de pointes.[3] This cardiotoxicity, although rare, was a significant safety concern that ultimately outweighed its benefits of less frequent dosing.

Despite its withdrawal, the story of LAAM offers valuable lessons for the development of future treatments for opioid dependence. The concept of a long-acting agonist remains highly attractive for improving patient adherence and reducing the burden of daily clinic visits. Research is ongoing to develop new long-acting formulations of buprenorphine and other opioids with improved safety profiles. The experience with LAAM underscores the critical importance of thorough cardiovascular safety assessment in the development of all new medications, particularly those that may have effects on cardiac ion channels. The focus on developing biased agonists that preferentially activate G-protein signaling over β-arrestin pathways is one promising avenue to potentially separate the therapeutic effects of opioids from their adverse effects.[13][14][15]

References

An In-depth Technical Guide to the Molecular Structure and Properties of Levomethadyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomethadyl acetate, a synthetic opioid, has a notable history in the management of opioid dependence. Its unique pharmacological profile, characterized by a long duration of action, is primarily attributed to its active metabolites. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound and its principal metabolites, nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM). Detailed experimental methodologies for its synthesis and analysis are presented, alongside a thorough examination of its mechanism of action at the mu-opioid receptor and the subsequent intracellular signaling cascades. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and pharmacology.

Molecular Structure and Physicochemical Properties

This compound, chemically known as [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate, is the levo-isomer of alpha-acetylmethadol (LAAM).[1] It is a synthetic opioid structurally similar to methadone. The hydrochloride salt is a white crystalline powder.[2]

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference(s)
IUPAC Name [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate[1]
Synonyms LAAM, levo-alpha-acetylmethadol, Levacetylmethadol, Orlaam[1]
CAS Number 1477-40-3 (base), 43033-72-3 (hydrochloride)[1]
Molecular Formula C23H31NO2[1]
Molecular Weight 353.506 g/mol [1]
Melting Point 215 °C[1]
Solubility Soluble in water (>15 mg/mL), ethanol, and methyl ethyl ketone[2]
Octanol:Water Partition Coefficient 405:1 at physiologic pH[2]

Pharmacodynamics: Mechanism of Action and Receptor Binding

This compound and its metabolites exert their pharmacological effects primarily through agonism at the mu-opioid receptor, a G-protein coupled receptor (GPCR).[3][4] The binding of these compounds to the mu-opioid receptor initiates a cascade of intracellular events, leading to the modulation of neuronal activity and the analgesic and euphoric effects characteristic of opioids. The metabolites of this compound are more potent than the parent drug.[2]

Table 2: Opioid Receptor Binding Affinities (Ki) of this compound and Metabolites

CompoundMu-Opioid Receptor (Ki, nM)Delta-Opioid Receptor (Ki, nM)Kappa-Opioid Receptor (Ki, nM)Reference(s)
This compound (LAAM)740Low AffinityLow Affinity[5]
nor-LAAM5.6Low AffinityLow Affinity[5]
dinor-LAAMData not readily availableData not readily availableData not readily available
Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the mu-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins, primarily of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gα subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the cellular hallmarks of opioid-induced analgesia.[6]

Furthermore, prolonged or high-dose activation of the mu-opioid receptor can lead to the recruitment of β-arrestin 2.[7][8] This interaction can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade.[6]

mu_opioid_signaling LAAM This compound MOR Mu-Opioid Receptor LAAM->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates beta_arrestin β-Arrestin 2 MOR->beta_arrestin G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel (GIRK) K_efflux K⁺ Efflux K_channel->K_efflux G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates MAPK MAPK Cascade beta_arrestin->MAPK Activates

Caption: Mu-opioid receptor signaling pathway activated by this compound.

Pharmacokinetics

This compound is administered orally and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] This metabolism results in the formation of its two major active metabolites, nor-LAAM and dinor-LAAM, through sequential N-demethylation. These metabolites have longer half-lives than the parent compound, contributing to the prolonged duration of action of this compound.[2]

Table 3: Pharmacokinetic Parameters of this compound and its Metabolites in Humans (at Steady-State)

ParameterThis compound (LAAM)nor-LAAMdinor-LAAMReference(s)
Time to Peak Concentration (Tmax) 1.5 - 2 hours~2 days (half-life)~4 days (half-life)[2]
Peak Plasma Concentration (Cmax) 204 ng/mL (34% CV)173 ng/mL (34% CV)114 ng/mL (28% CV)[2]
Trough Plasma Concentration (Cmin) 36 ng/mL (62% CV)85 ng/mL (58% CV)96 ng/mL (34% CV)[2]
Elimination Half-life (t½) 2.6 days~2 days~4 days[2]
Apparent Volume of Distribution (Vd) ~20 L/kgData not readily availableData not readily available[2]
Clearance (CL) ~0.22 L/kg/hrData not readily availableData not readily available[2]
Protein Binding ~80%Data not readily availableData not readily available[1]

Data are from a study with a thrice-weekly dosing regimen and show large inter-patient variability.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to methadone-like compounds involves the reaction of diphenylacetonitrile with a suitable aminoalkyl chloride. The resulting nitrile is then reacted with a Grignard reagent, followed by hydrolysis to yield the ketone (methadone). For this compound, a similar strategy can be employed, starting with chiral precursors to ensure the correct stereochemistry, followed by reduction of the ketone and subsequent acetylation.

A generalized, conceptual synthesis protocol is as follows:

  • Alkylation of Diphenylacetonitrile: React diphenylacetonitrile with (S)-1-dimethylamino-2-chloropropane in the presence of a strong base such as sodium amide or sodium hydroxide in a polar aprotic solvent like dimethylformamide (DMF). This reaction forms a mixture of isomeric nitriles.

  • Grignard Reaction: The resulting nitrile is reacted with ethylmagnesium bromide in an etheral solvent. This is followed by acidic hydrolysis to yield the corresponding ketone, levomethadone.

  • Stereoselective Reduction: The ketonic group of levomethadone is stereoselectively reduced to the corresponding alcohol, (3S,6S)-methadol, using a suitable reducing agent.

  • Acetylation: The hydroxyl group of (3S,6S)-methadol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.

  • Purification: The final product is purified by crystallization or column chromatography.

Note: The synthesis of controlled substances requires appropriate licensing and adherence to all applicable regulations.

Analytical Methodology: Quantification in Biological Matrices

The quantification of this compound and its metabolites in biological samples such as plasma or urine is crucial for pharmacokinetic studies and therapeutic drug monitoring. A common approach involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A representative protocol for the analysis of this compound and its metabolites in plasma is outlined below:

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Condition a mixed-mode or polymeric reversed-phase SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analytes with a stronger organic solvent (e.g., methanol or a mixture of acetonitrile and methanol).

  • Instrumental Analysis (LC-MS/MS):

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

    • Inject an aliquot into an LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometric Conditions:

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, nor-LAAM, dinor-LAAM, and the internal standard.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentrations of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Experimental and Analytical Workflows

The development and analysis of pharmaceutical compounds like this compound involve a series of interconnected workflows.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_formulation Formulation Development cluster_analysis Bioanalytical Method Development & Validation start Starting Materials (e.g., Diphenylacetonitrile) synthesis Multi-step Synthesis start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization api Active Pharmaceutical Ingredient (API) characterization->api excipient Excipient Compatibility api->excipient formulation_dev Formulation (e.g., Oral Solution) excipient->formulation_dev stability Stability Testing formulation_dev->stability sample_collection Biological Sample Collection (Plasma/Urine) stability->sample_collection For PK/PD Studies sample_prep Sample Preparation (e.g., Solid-Phase Extraction) sample_collection->sample_prep instrumental_analysis Instrumental Analysis (LC-MS/MS or GC-MS) sample_prep->instrumental_analysis data_analysis Data Analysis & Quantification instrumental_analysis->data_analysis

Caption: A generalized workflow for the synthesis, formulation, and analysis of this compound.

Conclusion

This compound is a long-acting synthetic opioid with a complex pharmacokinetic profile dominated by its active metabolites, nor-LAAM and dinor-LAAM. Its mechanism of action through the mu-opioid receptor is consistent with other opioid analgesics, involving the modulation of G-protein signaling pathways. The extended half-lives of its metabolites necessitate a less frequent dosing schedule compared to other opioid agonists used in addiction therapy. The detailed molecular and pharmacological data, along with the experimental protocols presented in this guide, provide a valuable resource for the scientific community engaged in opioid research and the development of novel therapeutics for pain and substance use disorders. Further research into the specific signaling biases of this compound and its metabolites could offer insights into the development of safer and more effective opioid-based medications.

References

In Vitro Binding Affinity of Levomethadyl Acetate and its Metabolites for Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of levomethadyl acetate (LAAM) and its primary active metabolites, l-alpha-noracetylmethadol (nor-LAAM) and l-alpha-dinoracetylmethadol (dinnor-LAAM), for mu (µ), kappa (κ), and delta (δ) opioid receptors. This document summarizes key quantitative binding data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Core Findings: High Affinity of Metabolites for Mu-Opioid Receptors

This compound is a long-acting opioid agonist that exerts its pharmacological effects primarily through its active metabolites. In vitro studies have demonstrated that the N-demethylated metabolites of LAAM, particularly nor-LAAM, exhibit a significantly higher binding affinity and potency for the mu-opioid receptor compared to the parent compound.

Quantitative Binding Affinity Data

The following tables summarize the available in vitro binding affinity data for this compound and its metabolites at the mu, kappa, and delta opioid receptors. The data is presented as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), which are measures of the drug's binding affinity and potency, respectively. Lower values indicate a higher affinity and potency.

CompoundReceptorKi (nM)IC50 (nM)
This compound (LAAM) Mu (µ)740100,000
Kappa (κ)Data not availableData not available
Delta (δ)Data not availableData not available
nor-LAAM Mu (µ)5.61.2
Kappa (κ)Data not availableData not available
Delta (δ)Data not availableData not available
dinnor-LAAM Mu (µ)Data not availableData not available
Kappa (κ)Data not availableData not available
Delta (δ)Data not availableData not available

Studies indicate that both nor-LAAM and dinnor-LAAM have a greater affinity for mu-opioid receptors than the parent compound, LAAM.[1] Furthermore, in vivo studies in dogs have shown that nor-LAAM is approximately nine times more potent than either LAAM or dinnor-LAAM in suppressing morphine withdrawal, an effect primarily mediated by the mu-opioid receptor.[2]

Experimental Protocols

The determination of in vitro binding affinities for opioid receptor ligands is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., LAAM or its metabolites) to displace a radioactively labeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype.

Detailed Methodology: Competitive Radioligand Binding Assay

1. Preparation of Receptor Membranes:

  • Cell Culture: Stably express the human mu, kappa, or delta opioid receptor in a suitable cell line (e.g., HEK293, CHO).

  • Membrane Isolation: Harvest the cells and homogenize them in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times to remove endogenous substances that could interfere with the assay. Resuspend the final membrane preparation in an appropriate assay buffer.

2. Radioligand and Competitor Preparation:

  • Radioligand: Select a high-affinity, subtype-selective radioligand (e.g., [³H]DAMGO for mu, [³H]U-69,593 for kappa, [³H]DPDPE for delta). Prepare a stock solution of the radioligand at a known concentration.

  • Competitor: Prepare serial dilutions of the unlabeled test compounds (LAAM, nor-LAAM, dinnor-LAAM) over a wide concentration range.

3. Assay Incubation:

  • In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the competitor compound.

  • Include control wells for:

    • Total Binding: Receptor membranes and radioligand only.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-radioactive, high-affinity ligand for the same receptor to saturate all specific binding sites.

  • Incubate the plate at a controlled temperature for a sufficient period to reach binding equilibrium.

4. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the receptor membranes with the bound radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

5. Quantification of Radioactivity:

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity of each filter using a scintillation counter.

6. Data Analysis:

  • Specific Binding: Calculate by subtracting the non-specific binding from the total binding.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.

  • Ki Calculation: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the opioid receptor signaling pathway and the experimental workflow of a competitive radioligand binding assay.

Opioid_Signaling_Pathway Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., nor-LAAM) Opioid_Receptor Opioid Receptor (µ, κ, or δ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein G-Protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Production of Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: Opioid receptor signaling cascade initiated by agonist binding.

Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow Start Start Prepare_Receptor_Membranes 1. Prepare Receptor Membranes Start->Prepare_Receptor_Membranes Prepare_Ligands 2. Prepare Radioligand and Competitor Dilutions Prepare_Receptor_Membranes->Prepare_Ligands Incubation 3. Incubate Membranes, Radioligand, and Competitor Prepare_Ligands->Incubation Filtration 4. Separate Bound and Free Ligand by Filtration Incubation->Filtration Quantification 5. Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis 6. Analyze Data (IC50 and Ki Determination) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining in vitro binding affinity.

References

The Discovery and Initial Clinical Investigations of Levomethadyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (LAAM), a synthetic opioid agonist, emerged as a significant development in the pharmacotherapy of opioid dependence. Its unique pharmacokinetic profile, characterized by a long half-life, offered a less frequent dosing schedule compared to the standard treatment, methadone. This guide provides an in-depth technical overview of the discovery, mechanism of action, and pivotal initial clinical investigations of this compound, with a focus on the quantitative data and experimental methodologies that defined its early development.

Discovery and Preclinical Development

This compound is a synthetic opioid of the diphenylheptane class, structurally related to methadone. It was first synthesized in the 1940s during a search for analgesics with a long duration of action. Preclinical studies in various animal models demonstrated its potent µ-opioid receptor agonist activity and a significantly longer duration of action compared to morphine and methadone. This extended duration was attributed to its metabolism into two active metabolites, nor-LAAM and dinor-LAAM, which also possess potent opioid agonist activity.

Mechanism of Action

This compound and its active metabolites exert their effects primarily as full agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1] The binding of LAAM to the µ-opioid receptor initiates a cascade of intracellular signaling events.

Signaling Pathway

The activation of the µ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP modulates the activity of various downstream protein kinases. Additionally, µ-opioid receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. It also inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release at the presynaptic terminal. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.

LAAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LAAM This compound (LAAM) MOR µ-Opioid Receptor (GPCR) LAAM->MOR Binds to G_protein Gαi/o and Gβγ Subunits MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Conductance (GIRK) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Conductance G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream K_channel->Downstream Ca_channel->Downstream Beta_arrestin->Downstream Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Medical History, Urinalysis, Questionnaires) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization LAAM_Arm This compound Arm (Thrice-weekly dosing) Randomization->LAAM_Arm Methadone_Arm Methadone Arm (Daily dosing) Randomization->Methadone_Arm Monitoring Regular Monitoring (Urinalysis, Adverse Events, ECGs) LAAM_Arm->Monitoring Methadone_Arm->Monitoring Follow_up End of Treatment & Follow-up Monitoring->Follow_up Data_Collection Data Collection & Management Follow_up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting of Findings Statistical_Analysis->Reporting

References

The Biotransformation of Levomethadyl Acetate: A Technical Guide to the Genesis of its Active Metabolites, nor-LAAM and dinor-LAAM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (LAAM), a synthetic opioid, has historically been used for the management of opioid dependence. Its long duration of action is a key clinical feature, largely attributable to its extensive biotransformation into two pharmacologically active metabolites: nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM). These metabolites are not only active but are more potent than the parent compound.[1][2] Understanding the intricacies of this metabolic pathway is crucial for drug development professionals and researchers in the fields of pharmacology and toxicology. This technical guide provides an in-depth overview of the biotransformation of LAAM, focusing on the enzymatic processes, quantitative kinetics, experimental methodologies for its study, and the relevant signaling pathways.

The primary route of LAAM metabolism is sequential N-demethylation, a process predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.[3][4] LAAM is first demethylated to nor-LAAM, which is subsequently demethylated to dinor-LAAM. This metabolic cascade is central to both the therapeutic efficacy and the pharmacokinetic profile of LAAM.

Biotransformation Pathway

The biotransformation of this compound is a two-step enzymatic process occurring primarily in the liver. The pathway involves the sequential removal of methyl groups from the tertiary amine of the LAAM molecule.

Biotransformation_of_LAAM LAAM This compound (LAAM) nor_LAAM nor-LAAM LAAM->nor_LAAM First N-demethylation dinor_LAAM dinor-LAAM nor_LAAM->dinor_LAAM Second N-demethylation enzyme1 CYP3A4 (major) CYP2B6, CYP2C8, CYP2C18 (minor) enzyme2 CYP3A4 (major)

Biotransformation of this compound to nor-LAAM and dinor-LAAM.

Quantitative Data

The biotransformation of LAAM and the subsequent metabolism of nor-LAAM are characterized by specific enzyme kinetics and pharmacokinetic parameters. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Enzyme Kinetics of LAAM and nor-LAAM N-demethylation in Human Liver Microsomes
SubstrateMetaboliteEnzyme SystemKm (µM)Vmax (pmol/min/mg protein)
LAAMnor-LAAMHuman Liver Microsomes19 and 600Not explicitly stated
nor-LAAMdinor-LAAMHuman Liver Microsomes4 and 450Not explicitly stated
LAAMnor-LAAMRecombinant CYP3A46 and 1250Not explicitly stated
nor-LAAMdinor-LAAMRecombinant CYP3A40.2 and 530Not explicitly stated
Data from a study by Oda and Kharasch (2001) which showed biphasic kinetics, suggesting the involvement of multiple enzyme sites or conformations.[2]
Table 2: Human Pharmacokinetic Parameters of LAAM, nor-LAAM, and dinor-LAAM After a Single Oral Dose
AnalyteDoseTmax (hours)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t1/2) (hours)
LAAM5 mg/70 kg~1.5 - 2Not specifiedNot specified37.5 (first dose) to 46.8 (last dose)
nor-LAAM5 mg/70 kg~1 - 5Not specifiedNot specified38.2 (first dose) to 64.6 (last dose)
dinor-LAAM5 mg/70 kg~6 - 10Not specifiedNot specified168 (last dose)
Pharmacokinetic parameters can vary significantly between individuals and are dose-dependent. The half-life values are from a study involving multiple doses.[2][5]

Experimental Protocols

The study of LAAM biotransformation typically involves in vitro experiments using human liver microsomes or recombinant CYP enzymes, followed by the quantification of the parent drug and its metabolites using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism of LAAM using Human Liver Microsomes

This protocol provides a representative workflow for assessing the N-demethylation of LAAM in a human liver microsomal system.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination and Sample Preparation cluster_analysis Analysis prep_mics Prepare human liver microsome suspension (e.g., 0.5 mg/mL in phosphate buffer) pre_inc Pre-incubate microsomes and LAAM at 37°C for 5 minutes prep_mics->pre_inc prep_laam Prepare LAAM stock solution (e.g., in methanol or DMSO) prep_laam->pre_inc prep_nadph Prepare NADPH regenerating system initiate Initiate reaction by adding NADPH regenerating system prep_nadph->initiate pre_inc->initiate incubate Incubate at 37°C with shaking (various time points, e.g., 0, 5, 15, 30, 60 min) initiate->incubate terminate Terminate reaction with cold acetonitrile containing an internal standard incubate->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge supernatant Collect supernatant for analysis centrifuge->supernatant lcms LC-MS/MS analysis to quantify LAAM, nor-LAAM, and dinor-LAAM supernatant->lcms

A representative experimental workflow for in vitro LAAM metabolism studies.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of LAAM in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in the phosphate buffer.

    • Prepare a NADPH regenerating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a suspension of pooled human liver microsomes (e.g., 0.5 mg/mL) in the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsome suspension and the LAAM working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be uniform for all samples.

    • Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, and 60 minutes). A control incubation without the NADPH regenerating system should be included.

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of LAAM or a structurally similar compound).

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Quantification of LAAM, nor-LAAM, and dinor-LAAM by LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a short run time (e.g., 5-10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • LAAM: Precursor ion → Product ion (specific m/z values to be determined based on the instrument and tuning).

    • nor-LAAM: Precursor ion → Product ion.

    • dinor-LAAM: Precursor ion → Product ion.

    • Internal Standard: Precursor ion → Product ion.

  • Optimization: The cone voltage, collision energy, and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.

Data Analysis:

  • Generate a calibration curve by analyzing standards of known concentrations of LAAM, nor-LAAM, and dinor-LAAM.

  • Quantify the analytes in the experimental samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Signaling Pathway

LAAM and its active metabolites, nor-LAAM and dinor-LAAM, exert their pharmacological effects primarily by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of the µ-opioid receptor initiates a cascade of intracellular signaling events that ultimately lead to the analgesic and other effects associated with these compounds.

mu_opioid_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LAAM LAAM / nor-LAAM / dinor-LAAM MOR μ-Opioid Receptor (MOR) LAAM->MOR Agonist Binding G_protein Gαi/o Gβγ MOR->G_protein Activation AC Adenylyl Cyclase G_protein:f0->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels G_protein:f1->Ca_channel Inhibition K_channel GIRK Channels G_protein:f1->K_channel Activation MAPK MAPK Pathway (e.g., ERK) G_protein:f1->MAPK Activation cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Gene_expression Altered Gene Expression PKA->Gene_expression Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux MAPK->Gene_expression Neuronal_inhibition ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_influx->Neuronal_inhibition K_efflux->Neuronal_inhibition

Downstream signaling pathway of the µ-opioid receptor activated by LAAM and its metabolites.

Upon binding of LAAM or its metabolites to the µ-opioid receptor, the inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and decreased neuronal excitability. Additionally, signaling through the µ-opioid receptor can activate the mitogen-activated protein kinase (MAPK) cascade, which can influence gene expression and contribute to the long-term effects of opioid exposure.

Conclusion

The biotransformation of this compound to its more potent metabolites, nor-LAAM and dinor-LAAM, is a critical determinant of its pharmacological activity. This process, primarily driven by CYP3A4, follows a sequential N-demethylation pathway. A thorough understanding of the enzyme kinetics, pharmacokinetic profile, and the underlying signaling mechanisms is essential for the rational development and clinical application of related compounds. The experimental protocols outlined in this guide provide a framework for the in vitro investigation of this important metabolic pathway, enabling researchers to further elucidate the nuances of LAAM's disposition and action. The provided data and visualizations serve as a valuable resource for scientists and drug development professionals working in the field of opioid pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Levomethadyl Acetate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (LAAM) is a synthetic opioid agonist with a long duration of action, previously used in the treatment of opioid dependence. Accurate and reliable quantification of LAAM and its active metabolites, nor-LAAM and dinor-LAAM, in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This document provides detailed application notes and protocols for the quantification of this compound in plasma using various analytical techniques.

Analytical Methods Overview

Several analytical methods have been developed for the quantification of this compound and its metabolites in biological matrices. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method depends on the required sensitivity, selectivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for different analytical methods used for the quantification of this compound and its metabolites in plasma.

Table 1: GC-MS Method Validation Parameters

ParameterThis compound (LAAM)nor-LAAMdinor-LAAM
Linearity Range (ng/mL) 5 - 2005 - 2005 - 200
Limit of Quantification (LOQ) (ng/mL) 444
Intra-day Precision (%CV) 5 - 133 - 95 - 13
Inter-day Precision (%CV) 5 - 133 - 95 - 13
Recovery (%) 47 - 6750 - 6928 - 50

Data synthesized from a published GC-MS method.[1]

Table 2: LC-MS/MS Method (Hypothetical Performance based on similar compounds)

ParameterThis compound (LAAM)nor-LAAMdinor-LAAM
Linearity Range (ng/mL) 0.5 - 5000.5 - 5000.5 - 500
Limit of Quantification (LOQ) (ng/mL) 0.50.50.5
Intra-day Precision (%CV) < 15< 15< 15
Inter-day Precision (%CV) < 15< 15< 15
Accuracy (%) 85 - 11585 - 11585 - 115
Matrix Effect (%) 90 - 11090 - 11090 - 110
Recovery (%) > 85> 85> 85

These are typical performance characteristics for LC-MS/MS methods and should be validated for specific applications.

Table 3: HPLC-UV Method (Hypothetical Performance based on similar compounds)

ParameterThis compound (LAAM)
Linearity Range (µg/mL) 0.1 - 20
Limit of Quantification (LOQ) (µg/mL) 0.1
Intra-day Precision (%CV) < 10
Inter-day Precision (%CV) < 10
Accuracy (%) 90 - 110
Recovery (%) > 80

HPLC-UV methods are generally less sensitive than MS-based methods and may not be suitable for all pharmacokinetic studies.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a validated method for the simultaneous determination of LAAM, nor-LAAM, and dinor-LAAM in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • To 1 mL of plasma, add an internal standard (e.g., methadone-d3).

  • Add 1 mL of saturated sodium borate buffer (pH 9.0).

  • Vortex for 30 seconds.

  • Add 5 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate.

  • Add 50 µL of trifluoroacetic anhydride (TFAA) for derivatization.

  • Heat at 70°C for 20 minutes.

  • Evaporate to dryness and reconstitute in 50 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (m/z): Specific ions for the derivatized forms of LAAM, nor-LAAM, dinor-LAAM, and the internal standard should be selected.

3. Quality Control

  • Calibration curves should be prepared daily using blank plasma spiked with known concentrations of the analytes.

  • Quality control (QC) samples at low, medium, and high concentrations should be analyzed in each batch to ensure accuracy and precision.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add an internal standard (e.g., LAAM-d3).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient should be developed to separate LAAM, its metabolites, and the internal standard. For example, start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for LAAM, nor-LAAM, dinor-LAAM, and the internal standard must be optimized.

3. Quality Control

  • Follow similar QC procedures as described for the GC-MS method, including daily calibration curves and analysis of QC samples.

  • Matrix effects should be evaluated during method validation.

Protocol 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for applications where high sensitivity is not required.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 1 mL of plasma, add an internal standard.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • UV Detector Wavelength: Approximately 210 nm.

3. Quality Control

  • Follow standard QC procedures for HPLC methods.

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography Chromatographic Separation (GC or LC) Reconstitution->Chromatography Detection Detection (MS or UV) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Method_Selection cluster_considerations Key Considerations cluster_methods Analytical Methods Sensitivity Required Sensitivity LCMSMS LC-MS/MS Sensitivity->LCMSMS High GCMS GC-MS Sensitivity->GCMS Moderate-High HPLCUV HPLC-UV Sensitivity->HPLCUV Low Selectivity Required Selectivity Selectivity->LCMSMS Very High Selectivity->GCMS High Selectivity->HPLCUV Moderate Availability Instrument Availability Availability->LCMSMS Specialized Availability->GCMS Common Availability->HPLCUV Widely Available Throughput Sample Throughput Throughput->LCMSMS High Throughput->GCMS Moderate Throughput->HPLCUV Moderate

References

Application Note: Quantitative Analysis of Levomethadyl Acetate and its Metabolites in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of levomethadyl acetate (LAAM) and its active metabolites, nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM), in human plasma. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The protocol employs a straightforward solid-supported liquid extraction (SLE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound (LAAM) is a synthetic opioid agonist with a long duration of action, previously used for the management of opioid dependence. Its therapeutic and pharmacological effects are largely attributed to its two active N-demethylated metabolites: nor-LAAM and dinor-LAAM[1]. The metabolic conversion is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver through sequential N-demethylation[2]. Monitoring the plasma concentrations of the parent drug and its metabolites is crucial for understanding its pharmacokinetics and pharmacodynamics. This document provides a detailed protocol for a validated HPLC-MS/MS method to accurately measure LAAM, nor-LAAM, and dinor-LAAM in human plasma.

Metabolic Pathway

This compound undergoes a two-step metabolic process initiated by CYP3A4. The first N-demethylation converts LAAM to the more potent nor-LAAM. A subsequent N-demethylation of nor-LAAM yields dinor-LAAM, which also exhibits pharmacological activity[1].

G LAAM This compound (LAAM) NOR_LAAM nor-LAAM LAAM->NOR_LAAM -CH3 DINOR_LAAM dinor-LAAM NOR_LAAM->DINOR_LAAM -CH3 CYP3A4_1 CYP3A4 CYP3A4_1->LAAM CYP3A4_2 CYP3A4 CYP3A4_2->NOR_LAAM

Metabolic pathway of this compound.

Experimental Protocol

Sample Preparation: Solid-Supported Liquid Extraction (SLE)

This protocol utilizes a 96-well plate format for high-throughput sample processing.

  • Sample Pre-treatment: Dilute 100 µL of plasma sample with 100 µL of 2% ammonium hydroxide in water. Add an appropriate volume of a deuterated internal standard (e.g., LAAM-d3) solution. Vortex to mix.

  • Loading: Load the 200 µL of the pre-treated sample onto a 96-well solid-supported liquid extraction plate. Apply a brief pulse of low vacuum to initiate the flow and allow the sample to be absorbed by the sorbent.

  • Elution: After a 5-minute incubation period for sample adsorption, place a clean 96-well collection plate underneath the SLE plate. Elute the analytes by adding two aliquots of 900 µL of ethyl acetate. Allow the solvent to flow via gravity, followed by a final pulse of vacuum to ensure complete elution.

  • Dry-down: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex briefly and centrifuge to pellet any particulates before transferring the supernatant to an autosampler vial or plate.

HPLC-MS/MS Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Pretreat Pre-treat: Dilute 1:1 with 2% NH4OH Add Internal Standard Plasma->Pretreat SLE Solid-Supported Liquid Extraction (SLE) Pretreat->SLE Dry Evaporate to Dryness SLE->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject into HPLC System Recon->Inject Separation C18 Reversed-Phase Chromatographic Separation Inject->Separation Detection Triple Quadrupole MS/MS (MRM Mode) Separation->Detection Data Data Detection->Data Data Acquisition & Quantification

Experimental workflow for LAAM analysis.
Liquid Chromatography Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer 40 psi
Capillary Voltage 4000 V
MRM Transitions and Compound Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters for the detection of LAAM and its metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound354.3265.220
(LAAM)115.135
nor-LAAM340.2251.220
105.130
dinor-LAAM326.2237.220
91.140
LAAM-d3 (IS)357.3268.220

Method Validation Data

The method was validated for linearity, limit of quantification (LOQ), limit of detection (LOD), precision, and accuracy. The results are summarized in the table below.

AnalyteLinear Range (ng/mL)LOQ (ng/mL)LOD (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
This compound0.25 - 100>0.9950.250.08< 6.5%< 8.2%92.1% - 108.3%
nor-LAAM0.25 - 100>0.9950.250.10< 7.1%< 8.9%94.5% - 106.7%
dinor-LAAM0.25 - 100>0.9940.250.12< 8.0%< 9.5%91.8% - 109.1%

Precision and accuracy were determined at low, medium, and high quality control (QC) concentrations.

Conclusion

This application note provides a comprehensive and validated HPLC-MS/MS method for the quantification of this compound and its primary metabolites, nor-LAAM and dinor-LAAM, in human plasma. The use of solid-supported liquid extraction simplifies the sample preparation process, making it amenable to high-throughput analysis. The chromatographic and mass spectrometric conditions are optimized to provide excellent sensitivity, selectivity, and reproducibility. This method is a valuable tool for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

References

Developing In Vivo Rodent Models of Levomethadyl Acetate (LAAM) Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (LAAM) is a synthetic opioid agonist with a long duration of action, primarily due to its active metabolites, nor-LAAM and dinor-LAAM.[1][2] Historically used in the treatment of opioid dependence, its use in humans has been largely discontinued. However, it remains a valuable tool in preclinical research for studying the neurobiology of opioid addiction, dependence, and withdrawal. This document provides detailed application notes and protocols for developing in vivo rodent models of LAAM exposure.

LAAM is typically administered as a hydrochloride salt, which is soluble in water and saline.[3][4] For oral administration, sterile water or saline are common vehicles.[5][6][7][8][9] For intravenous administration, sterile saline is the standard vehicle.

Data Presentation

Table 1: Pharmacokinetic Parameters of LAAM and its Metabolites in Rodents (Representative Data)
SpeciesRouteDose (mg/kg)AnalyteCmax (ng/mL)Tmax (hr)t½ (hr)Notes
RatOral5LAAMData not available~1-2Biphasic, >50 (β)Rapidly absorbed and extensively metabolized.[1]
RatIV5LAAMData not availableImmediateBiphasic, >50 (β)Sex-related differences in disposition observed.[1]
RabbitOral1nor-LAAMData not available0.253.3 (elimination)Absolute bioavailability of 27.6%.[10]
RabbitIV0.1nor-LAAMData not availableImmediate3.3High clearance observed.[10]

Note: Specific Cmax, Tmax, and half-life values for LAAM and its metabolites in rats and mice are not consistently reported in publicly available literature. The table provides a template based on available information, and researchers should determine these parameters empirically for their specific model and experimental conditions.

Table 2: Behavioral Effects of LAAM in Rodent Models (Representative Data)
AssaySpeciesDose (mg/kg) & RouteKey FindingsQuantitative Data Example
Open Field TestMouse8, 18, 33 (oral)Hyperactivitye.g., Total Distance Traveled (cm): Control vs. LAAM groups
Conditioned Place Preference (CPP)MouseDose-dependentRewarding effectse.g., Time in Drug-Paired Chamber (s): 509 ± 22.4 (Drug) vs. 334 ± 37 (Saline)[11]
Self-AdministrationRat/MouseDose-dependent (IV)Reinforcing propertiese.g., Number of infusions per session
Naloxone-Precipitated WithdrawalRatDependent on chronicityWithdrawal signse.g., Global withdrawal score, frequency of specific signs

Note: The quantitative data for CPP is an example from a cocaine study to illustrate the type of data presented and may not be representative of LAAM.[11] Researchers should generate their own data for LAAM.

Experimental Protocols

Preparation of LAAM Solution

Materials:

  • This compound hydrochloride (LAAM HCl) powder

  • Vehicle: Sterile 0.9% saline or sterile water[4][7][8][9]

  • Sterile vials

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required amount of LAAM HCl based on the desired concentration and final volume.

  • Weigh the LAAM HCl powder accurately using an analytical balance.

  • Transfer the powder to a sterile vial.

  • Add the desired volume of vehicle (sterile saline or water) to the vial.

  • Vortex the solution until the LAAM HCl is completely dissolved.

  • Store the solution appropriately, protected from light. It is recommended to prepare fresh solutions for each experiment.

Administration of LAAM

a) Oral Gavage (Rat/Mouse)

Materials:

  • Prepared LAAM solution

  • Appropriate gauge gavage needle (e.g., 18-20g for mice, 16-18g for rats)[12]

  • Syringe

Protocol:

  • Gently restrain the animal. For rats, this can be done by securing the animal's body and head. For mice, scruffing is a common method.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth to reach the stomach.[12]

  • Attach the syringe containing the LAAM solution to the gavage needle.

  • Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.

  • Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Once the needle is in the esophagus to the predetermined depth, slowly administer the solution.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress immediately after the procedure.

b) Intravenous (IV) Injection (Mouse/Rat Tail Vein)

Materials:

  • Prepared LAAM solution (in sterile saline)

  • Appropriate gauge needle (e.g., 27-30g for mice, 25-27g for rats)[13]

  • Syringe

  • Restrainer for the animal

  • Heat lamp or warm water to dilate the tail vein

Protocol:

  • Place the animal in a restrainer.

  • Warm the animal's tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.

  • Clean the tail with an alcohol swab.

  • Position the needle, bevel up, parallel to the vein.

  • Insert the needle into the vein. A successful insertion will often be indicated by a small flash of blood in the needle hub.

  • Slowly inject the LAAM solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Behavioral Assessment Protocols

a) Open Field Test

This test assesses general locomotor activity and anxiety-like behavior.[14][15][16]

Materials:

  • Open field apparatus (a square or circular arena with walls)

  • Video tracking software

Protocol:

  • Habituate the animals to the testing room for at least 30-60 minutes before the test.[14]

  • Clean the open field arena thoroughly between each animal to remove olfactory cues.

  • Gently place the animal in the center or a corner of the arena.

  • Allow the animal to explore the arena for a predetermined amount of time (e.g., 5-30 minutes).

  • Record the session using video tracking software.

  • Analyze the recording for parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (vertical activity)

    • Grooming behavior

b) Conditioned Place Preference (CPP)

This paradigm assesses the rewarding or aversive properties of a drug.[17][18][19]

Materials:

  • CPP apparatus (typically a two- or three-chambered box with distinct visual and tactile cues in each chamber)

  • LAAM solution and vehicle

Protocol:

  • Pre-Conditioning (Baseline): Place the animal in the apparatus with free access to all chambers and record the time spent in each chamber to establish baseline preference.

  • Conditioning:

    • On drug conditioning days, administer LAAM and confine the animal to one of the chambers for a set period (e.g., 30 minutes).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the other distinct chamber for the same duration.

    • Alternate drug and vehicle conditioning days for a set number of sessions (e.g., 4-8 days).

  • Post-Conditioning (Test): Place the animal back in the apparatus with free access to all chambers (in a drug-free state) and record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a conditioned preference.[19]

c) Intravenous Self-Administration

This model assesses the reinforcing effects of a drug.[12][20]

Materials:

  • Operant conditioning chambers equipped with levers, a syringe pump, and an infusion system

  • Intravenous catheter

  • LAAM solution

Protocol:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a recovery period.

  • Training: Train the animal to press a lever for a food reward (e.g., sucrose pellet) on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one reward).

  • Substitution: Once the lever-pressing behavior is established, replace the food reward with an intravenous infusion of LAAM. Each lever press will now deliver a small volume of the LAAM solution.

  • Acquisition and Maintenance: The animal learns to self-administer the drug. The number of infusions per session is the primary measure of reinforcement.

  • Extinction and Reinstatement: The drug can be withheld (extinction), and then drug-associated cues or a priming dose of the drug can be presented to test for reinstatement of drug-seeking behavior (relapse).

d) Naloxone-Precipitated Withdrawal

This protocol is used to assess physical dependence.[1][3][11][17]

Materials:

  • Naloxone hydrochloride solution

  • Observation chamber (e.g., clear Plexiglas box)

  • Withdrawal scoring checklist

Protocol:

  • Induce dependence by chronic administration of LAAM over a period of several days or weeks.

  • On the test day, place the animal in the observation chamber for a brief habituation period (e.g., 5 minutes).[11]

  • Administer a subcutaneous or intraperitoneal injection of naloxone (an opioid antagonist) to precipitate withdrawal.

  • Immediately begin observing and scoring withdrawal signs for a set period (e.g., 15-30 minutes).[3][10]

  • Commonly scored withdrawal signs in rodents include:[1][11]

    • Checked signs (present/absent): Ptosis (drooping eyelids), diarrhea, teeth chattering, piloerection.

    • Graded signs (frequency/severity): Wet dog shakes, abdominal constrictions (writhing), escape attempts/jumping, paw tremors.

  • A global withdrawal score can be calculated by summing the scores for each sign.

Visualization of Pathways and Workflows

LAAM_Metabolism LAAM This compound (LAAM) Metabolism CYP3A4 (N-demethylation) LAAM->Metabolism Metabolism norLAAM nor-LAAM (active metabolite) norLAAM->Metabolism Further Metabolism dinorLAAM dinor-LAAM (active metabolite) Metabolism->norLAAM Metabolism->dinorLAAM

Caption: Metabolic pathway of LAAM to its active metabolites.

Mu_Opioid_Signaling LAAM LAAM / nor-LAAM / dinor-LAAM MOR μ-Opioid Receptor (MOR) LAAM->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_channel->Hyperpolarization Ca_channel->Hyperpolarization

Caption: Downstream signaling of the μ-opioid receptor.

CPP_Workflow cluster_0 Phase 1: Pre-Conditioning cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Post-Conditioning pre_test Baseline Preference Test (Free access to all chambers) drug_day Administer LAAM Confine to Chamber A pre_test->drug_day vehicle_day Administer Vehicle Confine to Chamber B pre_test->vehicle_day post_test Post-Conditioning Test (Drug-free, free access) drug_day->post_test vehicle_day->post_test

Caption: Experimental workflow for Conditioned Place Preference.

Withdrawal_Workflow Dependence Induce Dependence (Chronic LAAM Exposure) Habituation Habituation to Observation Chamber Dependence->Habituation Naloxone Administer Naloxone Habituation->Naloxone Observation Observe & Score Withdrawal Signs Naloxone->Observation

Caption: Workflow for Naloxone-Precipitated Withdrawal.

References

dosage and administration guidelines for levomethadyl acetate in preclinical research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the use of levomethadyl acetate hydrochloride (LAAM) in preclinical research settings. The following sections detail recommended dosages for various animal models, protocols for solution preparation and administration, methodologies for key behavioral assays, and an overview of the compound's primary signaling pathway.

Dosage and Administration Guidelines

This compound has been evaluated in several preclinical models. The following table summarizes reported dosage ranges and administration routes. It is crucial to note that optimal doses will vary depending on the specific research question, animal strain, and experimental conditions. Pilot studies are recommended to determine the most appropriate dose for your specific model.

Animal ModelRoute of AdministrationDosage RangeApplicationReference(s)
Mouse Subcutaneous (s.c.)110 mg/kgLD50
Oral (p.o.)172.8 mg/kgLD50
Rat Oral (p.o.)2, 6, 8, 12 mg/kg/dayFertility and Embryocidal Studies
Guinea Pig Oral (p.o.)2 mg/kg (Mon/Wed), 3 mg/kg (Fri)Subchronic Toxicity
Rhesus Monkey Oral (p.o.)2.0 - 4.0 mg/kgPhysiological Effects[1]
Subcutaneous (s.c.)0.1 - 1.0 mg/kgDrug Interaction Studies[2]

Experimental Protocols

Preparation of this compound Solution

This compound hydrochloride is soluble in water. For preclinical studies, sterile, isotonic solutions should be prepared.

Materials:

  • This compound hydrochloride powder

  • Sterile Water for Injection or 0.9% Sterile Saline

  • Sterile vials

  • Syringe filters (0.22 µm)

  • Vortex mixer

  • pH meter and adjustment solutions (e.g., sterile HCl or NaOH) if necessary

Protocol for a 1 mg/mL Solution for Injection:

  • Aseptically weigh the desired amount of this compound hydrochloride powder.

  • In a sterile vial, dissolve the powder in a sufficient volume of Sterile Water for Injection or 0.9% Sterile Saline to reach a final concentration of 1 mg/mL.

  • Vortex the solution until the powder is completely dissolved.

  • Check the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) if necessary, using sterile HCl or NaOH.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution at 2-8°C and protect from light. Prepare fresh solutions regularly and inspect for precipitation or discoloration before use.

Administration Protocols

2.2.1. Oral Gavage (Rat)

Oral gavage ensures accurate oral dosing.

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long with a ball tip)

  • Syringe

Protocol:

  • Gently restrain the rat.

  • Measure the appropriate length for gavage tube insertion by holding the tube alongside the rat, with the tip at the mouth and the end at the last rib. Mark this length on the tube.

  • With the rat's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • The tube should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the tube is in place, administer the solution slowly.

  • Gently remove the gavage tube.

  • Monitor the animal for a short period after administration for any signs of distress.

2.2.2. Subcutaneous Injection (Mouse)

Materials:

  • Prepared this compound solution

  • Sterile syringe and needle (e.g., 25-27 gauge)

Protocol:

  • Gently restrain the mouse.

  • Lift a fold of skin in the interscapular region (between the shoulder blades).

  • Insert the needle, bevel up, into the base of the skin tent at a shallow angle.

  • Aspirate briefly to ensure a blood vessel has not been entered.

  • Slowly inject the solution.

  • Withdraw the needle and gently massage the injection site to aid dispersal.

  • Monitor the animal for any adverse reactions at the injection site.

Key Experimental Methodologies

Assessment of Analgesic Efficacy: Hot Plate Test

The hot plate test is used to evaluate thermal nociception.

Experimental Workflow:

G A Acclimatize rat to testing room B Determine baseline latency on hot plate (e.g., 55°C) A->B C Administer this compound or vehicle B->C D Test latency at set time points post-administration C->D E Record latency (cut-off time to prevent injury) D->E F Analyze data to determine analgesic effect E->F

Caption: Workflow for the hot plate test.

Protocol:

  • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 55°C) and recording the time until a nociceptive response is observed (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administer this compound or the vehicle control via the desired route.

  • At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the latency to respond.

  • An increase in latency compared to baseline and the vehicle group indicates an analgesic effect.

Assessment of Abuse Potential: Operant Self-Administration

This model assesses the reinforcing properties of a drug.

Experimental Workflow:

G A Implant intravenous catheter B Train rat to self-administer a known reinforcer (e.g., cocaine) A->B C Substitute this compound for the training drug B->C D Record lever presses on active vs. inactive lever C->D E Analyze data to determine reinforcing effects D->E

Caption: Workflow for operant self-administration.

Protocol:

  • Surgically implant an intravenous catheter into the jugular vein of the rat.

  • Allow the animal to recover from surgery.

  • Train the rat in an operant chamber to press a lever to receive an infusion of a known reinforcer (e.g., cocaine) under a specific schedule of reinforcement (e.g., fixed-ratio). An inactive lever should also be present, with presses on this lever having no consequence.

  • Once a stable baseline of responding is established, substitute saline for the reinforcer to ensure that the behavior extinguishes.

  • Substitute different doses of this compound for the training drug.

  • A dose-dependent increase in responding on the active lever compared to the inactive lever and saline indicates that this compound has reinforcing properties.

Signaling Pathway

This compound is a synthetic µ-opioid receptor agonist. Its mechanism of action involves the G-protein coupled receptor (GPCR) signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LAAM This compound (LAAM) MOR µ-Opioid Receptor (GPCR) LAAM->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Ca_channel->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound Signaling Pathway.

Upon binding to the µ-opioid receptor, this compound activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein also directly modulates ion channels, increasing potassium efflux and decreasing calcium influx. These actions collectively lead to hyperpolarization of the neuronal membrane and reduced neuronal excitability, which underlies the analgesic and other central nervous system effects of the drug.

References

Application Notes and Protocols for Cell Culture-Based Assays to Study Levomethadyl Acetate (LAAM) Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (LAAM) is a synthetic opioid agonist that has been used in the treatment of opioid dependence.[1] Despite its therapeutic applications, concerns regarding its cytotoxicity, particularly cardiotoxicity, have been raised.[2][3] Understanding the cellular mechanisms underlying LAAM-induced toxicity is crucial for risk assessment and the development of safer therapeutic alternatives. This document provides detailed application notes and protocols for a panel of cell culture-based assays to investigate the cytotoxic effects of LAAM.

These assays are designed to assess various aspects of cellular health, including cell viability, membrane integrity, mitochondrial function, oxidative stress, and apoptosis. By employing a multi-parametric approach, researchers can gain a comprehensive understanding of the dose-dependent cytotoxic profile of LAAM and elucidate the potential signaling pathways involved.

Key Cytotoxicity Assays for LAAM

A battery of in vitro assays is recommended to thoroughly characterize the cytotoxic potential of LAAM. The following table summarizes the key assays, their principles, and the primary endpoints measured.

AssayPrinciplePrimary Endpoint
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Cell Viability / Metabolic Activity
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.Cell Membrane Integrity / Necrosis
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1) A cationic dye (JC-1) exhibits a fluorescence shift from red to green upon mitochondrial membrane depolarization.Mitochondrial Health / Early Apoptosis
Reactive Oxygen Species (ROS) Assay (CellROX® Green) A fluorogenic probe that becomes fluorescent upon oxidation by ROS.Oxidative Stress
Caspase-3/7 Activity Assay A luminogenic substrate containing the DEVD peptide is cleaved by activated caspase-3 and -7, generating a light signal.Apoptosis Execution
Western Blot Analysis Immunodetection of key apoptosis-related proteins (e.g., Bcl-2 family, cleaved PARP).Apoptotic Signaling Pathways

Experimental Protocols

Cell Culture and LAAM Treatment

1.1. Cell Line Selection: A variety of cell lines can be utilized to assess LAAM cytotoxicity. Cardiomyocytes (e.g., AC16, H9c2) are particularly relevant given the concerns about LAAM's cardiotoxicity.[2][3] Liver cell lines (e.g., HepG2) are also important for studying metabolic activation and toxicity. Neuronal cell lines (e.g., SH-SY5Y) can be used to investigate neurotoxic effects.

1.2. Cell Seeding: Seed cells in appropriate multi-well plates (e.g., 96-well plates for viability and caspase assays, 6-well or 12-well plates for Western blotting and microscopy) at a density that ensures they are in the exponential growth phase at the time of treatment. Optimal seeding density should be determined for each cell line.

1.3. LAAM Preparation and Dosing: Prepare a stock solution of LAAM in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations for treatment. A dose-response study with a wide range of concentrations (e.g., from nanomolar to high micromolar) is recommended to determine the half-maximal inhibitory concentration (IC50).

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of LAAM for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised membrane integrity and necrosis.[7]

Protocol:

  • Seed cells in a 96-well plate and treat with LAAM as described for the MTT assay.

  • Prepare three sets of controls for each condition:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Background: Culture medium without cells.

  • At the end of the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[8][9][10][11] The JC-1 dye aggregates in healthy mitochondria (red fluorescence) and remains as monomers in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence).[8][9]

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate or on coverslips in a 12-well plate.

  • Treat cells with LAAM for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Remove the treatment medium and wash the cells with warm PBS.

  • Add JC-1 staining solution (typically 1-10 µM in culture medium) to each well.[11]

  • Incubate for 15-30 minutes at 37°C.[8][9]

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

    • Red fluorescence (aggregates): Excitation ~540 nm, Emission ~590 nm.[8]

    • Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.[8]

  • Calculate the ratio of red to green fluorescence to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.

CellROX® Green Assay for Reactive Oxygen Species (ROS)

This assay measures oxidative stress by detecting the generation of reactive oxygen species.[12][13][14][15]

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate or on coverslips.

  • Treat cells with LAAM. Include a positive control for ROS induction (e.g., tert-butyl hydroperoxide) and a negative control (e.g., N-acetylcysteine).[13]

  • Add CellROX® Green reagent to a final concentration of 5 µM.[15]

  • Incubate for 30 minutes at 37°C, protected from light.[12][14][15]

  • Wash the cells three times with PBS.

  • Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).

Caspase-3/7 Activity Assay

Activation of executioner caspases, such as caspase-3 and -7, is a hallmark of apoptosis.[16][17][18][19][20]

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with LAAM for the desired time.

  • Allow the plate to equilibrate to room temperature.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[16][20]

  • Mix gently and incubate at room temperature for 30 minutes to 3 hours.[20]

  • Measure the luminescence using a plate reader.

  • An increase in luminescence indicates an increase in caspase-3/7 activity.

Western Blot Analysis of Apoptosis Markers

Western blotting allows for the detection of changes in the expression levels of key proteins involved in the apoptotic signaling pathway.[21][22][23]

Protocol:

  • Seed cells in 6-well plates and treat with LAAM.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved PARP, cleaved Caspase-3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison. An example is provided below.

Table 1: Cytotoxic Effects of LAAM on [Cell Line Name] after 48-hour treatment.

Concentration (µM)Cell Viability (% of Control)LDH Release (% Cytotoxicity)ΔΨm (Red/Green Ratio)ROS Production (Fold Change)Caspase-3/7 Activity (Fold Change)
0 (Control)100 ± 5.22.1 ± 0.81.00 ± 0.121.00 ± 0.091.00 ± 0.15
195.3 ± 4.83.5 ± 1.10.95 ± 0.101.2 ± 0.111.3 ± 0.21
1078.1 ± 6.115.2 ± 2.50.68 ± 0.092.5 ± 0.343.8 ± 0.45
5045.6 ± 5.542.8 ± 4.10.35 ± 0.075.1 ± 0.628.2 ± 0.98
10021.3 ± 3.975.4 ± 6.30.18 ± 0.058.9 ± 1.1012.5 ± 1.50

Data are presented as mean ± standard deviation from three independent experiments.

Visualizing Workflows and Pathways

Experimental Workflow for LAAM Cytotoxicity Screening

G Experimental Workflow for LAAM Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Cardiomyocytes, Hepatocytes) CellSeeding Cell Seeding in Multi-well Plates CellCulture->CellSeeding LAAM_Prep LAAM Stock Preparation and Serial Dilution Treatment Treatment with LAAM (Dose-Response and Time-Course) LAAM_Prep->Treatment CellSeeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH JC1 JC-1 Assay (Mitochondrial Potential) Treatment->JC1 ROS ROS Assay (Oxidative Stress) Treatment->ROS Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase WB Western Blot (Apoptotic Proteins) Treatment->WB Data Data Collection and Quantification MTT->Data LDH->Data JC1->Data ROS->Data Caspase->Data WB->Data IC50 IC50 Determination Data->IC50 Pathway Signaling Pathway Elucidation Data->Pathway

Caption: Workflow for assessing LAAM cytotoxicity.

Postulated Signaling Pathway of LAAM-Induced Cytotoxicity

G Postulated Signaling Pathway of LAAM-Induced Cytotoxicity LAAM This compound (LAAM) MOR μ-Opioid Receptor LAAM->MOR Mito Mitochondrial Dysfunction MOR->Mito Potential Link ROS Increased ROS Production Mito->ROS Bcl2 Bcl-2 Family Dysregulation (↓ Bcl-2, ↑ Bax) Mito->Bcl2 CytoC Cytochrome c Release Mito->CytoC Necrosis Necrosis (Membrane Damage) Mito->Necrosis ROS->Mito ROS->Necrosis Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: LAAM-induced cytotoxicity pathway.

References

Application Notes and Protocols for Dissolving Levomethadyl Acetate Hydrochloride for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of levomethadyl acetate hydrochloride (LAAM) for use in various in vitro experiments. The information is intended to guide researchers in preparing accurate and stable solutions for cell-based assays and other experimental setups.

Product Information

Chemical Name This compound hydrochloride (LAAM)
CAS Number 34433-66-4
Molecular Formula C₂₃H₃₁NO₂ · HCl
Molecular Weight 389.96 g/mol
Appearance White crystalline powder
Pharmacology Synthetic µ-opioid receptor agonist

Solubility Data

This compound hydrochloride is a white crystalline powder with solubility in several common laboratory solvents.[1] The choice of solvent is critical for ensuring the compound's stability and compatibility with the experimental system.

Solvent Solubility Notes
Water >15 mg/mL[1]Readily soluble. Suitable for many applications, but stability in aqueous solutions over time should be considered.
Ethanol Soluble[1]Can be used to prepare concentrated stock solutions. Final concentration in cell culture should be low to avoid cytotoxicity.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays. The final DMSO concentration in cell culture media should be kept to a minimum (ideally ≤ 0.1%) to avoid cytotoxic effects.

Protocol for Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound hydrochloride in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS) for intermediate dilutions

  • Complete cell culture medium appropriate for the cell line being used

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.90 mg of the compound (Molecular Weight = 389.96 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Dilutions in Cell Culture Medium

It is crucial to perform serial dilutions to achieve the desired final concentration while minimizing the final DMSO concentration in the cell culture.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile water or PBS. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of sterile water).

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution or 10 µL of the 1 mM intermediate solution.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound hydrochloride being tested.

Experimental Workflow: Cell Viability Assay (MTT Assay)

This workflow describes a typical cell-based assay to determine the cytotoxic effects of this compound hydrochloride.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3/4: MTT Assay seed_cells Seed cells in a 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_drug Prepare working dilutions of This compound HCl add_drug Add drug dilutions and vehicle control to wells prepare_drug->add_drug incubate_treatment Incubate for desired duration (e.g., 24-72h) add_drug->incubate_treatment add_mtt Add MTT reagent to each well incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Workflow for a typical cell viability assay.

Signaling Pathway: Mu-Opioid Receptor Activation

This compound hydrochloride acts as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[2] Activation of this receptor initiates a downstream signaling cascade with various cellular effects.

G LAAM This compound HCl MOR μ-Opioid Receptor (GPCR) LAAM->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruitment G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibition K_channel K⁺ Channel G_beta_gamma->K_channel Activation MAPK_pathway MAPK/ERK Pathway G_beta_gamma->MAPK_pathway Activation cAMP cAMP AC->cAMP Conversion Cellular_response Cellular Response (e.g., analgesia, reduced excitability) cAMP->Cellular_response Ca_channel->Cellular_response K_channel->Cellular_response MAPK_pathway->Cellular_response Internalization Receptor Internalization & Desensitization Beta_arrestin->Internalization

Mu-opioid receptor signaling cascade.

Logical Relationship: Stock Solution to Working Dilution

The following diagram illustrates the logical steps from a powdered compound to the final working concentrations used in a cell-based assay.

G cluster_preparation Solution Preparation cluster_dilution Dilution Series cluster_application Application Powder This compound HCl (Powder) Stock 10 mM Stock Solution (in DMSO) Powder->Stock DMSO DMSO (Solvent) DMSO->Stock Intermediate Intermediate Dilutions (in buffer or media) Stock->Intermediate 1:10, 1:100, etc. Working Working Concentrations (in Cell Culture Media) Intermediate->Working Final Dilution Assay In Vitro Assay (e.g., Cell Viability) Working->Assay

References

Application Notes and Protocols for Levomethadyl Acetate (LAAM) in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of levomethadyl acetate (LAAM), a long-acting µ-opioid receptor agonist, in key behavioral neuroscience paradigms. Detailed protocols for drug discrimination, self-administration, and conditioned place preference are provided, along with a summary of its mechanism of action and comparative data.

Mechanism of Action: µ-Opioid Receptor Signaling

This compound (LAAM) exerts its effects primarily as an agonist at the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Upon binding, LAAM stabilizes a conformational state of the MOR that promotes the activation of intracellular signaling pathways. The primary signaling cascade involves the coupling to inhibitory G proteins (Gi/o).[1][3]

Activation of the Gi/o protein by the LAAM-bound MOR leads to the dissociation of its α and βγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[1][3] The Gβγ subunits can directly interact with and modulate the activity of ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2] This collective action results in neuronal hyperpolarization and a reduction in neurotransmitter release, which are the cellular mechanisms underlying the analgesic and reinforcing effects of opioids.

In addition to the canonical G protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins.[1][4] β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades that are sometimes associated with the adverse effects of opioid agonists.[1][4] The balance between G protein and β-arrestin signaling (biased agonism) is an active area of research in the development of safer opioid analgesics.[2][4]

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular LAAM This compound (LAAM) MOR µ-Opioid Receptor (MOR) LAAM->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP GIRK GIRK Channel K_efflux ↑ K+ Efflux (Hyperpolarization) VGCC VGCC Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) beta_arrestin β-Arrestin beta_arrestin->MOR desensitization Receptor Desensitization & Internalization GRK->beta_arrestin Recruits G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits

Caption: µ-Opioid receptor signaling pathway activated by LAAM.

Behavioral Neuroscience Paradigms: Application Notes

Drug Discrimination

The drug discrimination paradigm is a powerful tool to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and respond on one of two levers to receive a reward (e.g., food pellet). This paradigm is particularly useful for determining if a novel compound has similar subjective effects to a known drug of abuse.

Application of LAAM: LAAM can be used as a training drug or as a test drug to substitute for other opioids like heroin or morphine. Due to its long duration of action, the timing of administration relative to the testing session is a critical parameter. Studies have shown that LAAM and its metabolites produce morphine-like discriminative stimulus effects.[5]

Self-Administration

The self-administration paradigm is considered the gold standard for assessing the reinforcing properties of a drug, which is a key component of its abuse potential. Animals are trained to perform an operant response (e.g., lever press) to receive an intravenous infusion of a drug.

Application of LAAM: LAAM can be tested for its reinforcing efficacy, where animals will self-administer it. Alternatively, in a more clinically relevant model, the ability of chronic LAAM administration to reduce the self-administration of other opioids, such as heroin or fentanyl, can be assessed.

Conditioned Place Preference (CPP)

Conditioned place preference is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug. An animal is repeatedly administered a drug in a specific environment (drug-paired chamber) and a vehicle in a different environment (vehicle-paired chamber). On the test day, the animal is given access to both chambers, and the time spent in each is measured. An increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting the drug has rewarding properties.[6]

Application of LAAM: LAAM can be used to induce a conditioned place preference, providing a measure of its rewarding effects. This paradigm can also be used to study the interaction of LAAM with other drugs or to investigate the neural circuits underlying its rewarding properties.

Experimental Protocols

Protocol 1: Drug Discrimination in Rats

Objective: To determine if LAAM produces discriminative stimulus effects similar to a known opioid (e.g., heroin).

Animals: Male Long-Evans rats.[7]

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

Procedure:

  • Food Deprivation: Rats are maintained at 85-90% of their free-feeding body weight.

  • Lever Press Training: Rats are trained to press both levers for food reinforcement on a continuous reinforcement schedule, which is gradually increased to a fixed-ratio 10 (FR10) schedule (i.e., 10 lever presses for one food pellet).[7]

  • Discrimination Training:

    • On days when heroin (e.g., 0.3 mg/kg, subcutaneous) is administered 30 minutes before the session, only responses on the "drug" lever are reinforced.[7]

    • On days when saline is administered, only responses on the "vehicle" lever are reinforced.

    • Training sessions are conducted daily, with the drug and vehicle conditions alternating.

    • Training continues until rats reliably complete at least 80% of their responses on the correct lever before receiving the first reinforcer for at least 8 out of 10 consecutive sessions.

  • LAAM Substitution Test:

    • Once discrimination is established, test sessions are conducted.

    • Different doses of LAAM (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, subcutaneous) are administered at various pretreatment times (e.g., 1, 3, 6, 24 hours) before the session.

    • During test sessions, responses on either lever are recorded but not reinforced for the first 10 responses to assess the primary drug choice. Subsequent responses are reinforced on the correct lever for that day's training condition to maintain the discrimination.

    • The percentage of responses on the drug-appropriate lever is calculated. Full substitution is generally considered ≥80% drug-lever responding.

Protocol 2: Intravenous Self-Administration in Rhesus Monkeys

Objective: To assess the reinforcing effects of LAAM or the effect of LAAM treatment on the self-administration of another opioid.

Animals: Rhesus monkeys.

Apparatus: Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump connected to a chronically implanted intravenous catheter.

Procedure:

  • Surgical Preparation: Monkeys are surgically implanted with a chronic indwelling intravenous catheter in the jugular or femoral vein under aseptic conditions. The catheter is passed subcutaneously to an exit point on the back.

  • Acquisition of Self-Administration:

    • Monkeys are trained to press a lever for food reinforcement.

    • Subsequently, lever pressing is reinforced with intravenous infusions of a known reinforcer like cocaine (e.g., 0.03 mg/kg/infusion) or an opioid like heroin.

    • A fixed-ratio (FR) schedule of reinforcement is used (e.g., FR 30: 30 lever presses per infusion).[8]

  • LAAM Self-Administration:

    • Once stable responding for the training drug is established, saline is substituted to confirm that responding extinguishes.

    • Different doses of LAAM are then made available for self-administration to determine if it maintains responding above saline levels.

  • Effect of LAAM on Other Opioid Self-Administration:

    • After establishing a stable baseline of self-administration for an opioid like fentanyl, monkeys are pretreated with various doses of LAAM (e.g., 0.1, 0.3, 1.0 mg/kg, subcutaneous) prior to the self-administration session.[8]

    • The number of infusions earned is recorded and compared to baseline and vehicle-pretreatment conditions.

Protocol 3: Conditioned Place Preference (CPP) in Rodents

Objective: To evaluate the rewarding properties of LAAM.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Apparatus: A three-chamber CPP apparatus with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral center chamber.[6][9]

Procedure:

  • Habituation (Day 1): Each animal is placed in the center chamber and allowed to freely explore the entire apparatus for 15-30 minutes to reduce novelty-induced activity.[9]

  • Pre-conditioning Test (Day 2): The time spent in each of the two large chambers is recorded for 15 minutes to establish baseline preference. An unbiased design is often used, where the drug is randomly assigned to one of the chambers. In a biased design, the drug is paired with the initially non-preferred chamber.[6]

  • Conditioning (Days 3-8):

    • This phase consists of alternating daily injections of LAAM and vehicle.

    • On LAAM conditioning days, the animal is injected with a specific dose of LAAM and immediately confined to one of the large chambers for 30-45 minutes.[9]

    • On vehicle conditioning days, the animal is injected with saline and confined to the opposite large chamber for the same duration.

    • The order of LAAM and vehicle conditioning days is counterbalanced across animals.

  • Post-conditioning Test (Day 9):

    • The animal is placed in the center chamber in a drug-free state and allowed to freely explore the entire apparatus for 15 minutes.[10]

    • The time spent in each of the large chambers is recorded.

    • A significant increase in the time spent in the LAAM-paired chamber compared to the pre-conditioning test and/or compared to the vehicle-paired chamber indicates a conditioned place preference.

Quantitative Data Summary

Behavioral ParadigmAnimal ModelLAAM DosingKey FindingsReference
Drug Discrimination Rats0.3 - 3.0 mg/kg, s.c.LAAM dose-dependently substituted for heroin, with effects lasting at least 6 hours.[7]
Drug Discrimination Rhesus MonkeysN/ALAAM and its metabolites produced morphine-like discriminative stimulus effects.[5]
Self-Administration Rhesus Monkeys0.1 - 1.0 mg/kg, s.c. (pretreatment)Acute LAAM administration had minimal effect on cocaine self-administration.[8]
Clinical Efficacy HumansLow, Medium, and High doses (thrice weekly)High-dose LAAM significantly reduced illicit opioid use compared to lower doses.[11]
Clinical Comparison HumansN/ALAAM was more effective than methadone in promoting abstinence from opiate use in patients remaining in treatment.[12][13]

Experimental Workflow and Logical Relationships

cluster_paradigms Behavioral Neuroscience Paradigms cluster_applications Applications of LAAM in Paradigms cluster_protocols Experimental Protocols cluster_data Data Collection and Analysis drug_disc Drug Discrimination disc_app Assess Subjective Effects (Similarity to other opioids) drug_disc->disc_app self_admin Self-Administration admin_app Assess Reinforcing Properties (Abuse Potential) self_admin->admin_app cpp Conditioned Place Preference cpp_app Assess Rewarding/Aversive Effects cpp->cpp_app disc_proto Protocol 1: Rats, Two-lever operant chamber disc_app->disc_proto admin_proto Protocol 2: Rhesus Monkeys, IV catheter admin_app->admin_proto cpp_proto Protocol 3: Rodents, Three-chamber apparatus cpp_app->cpp_proto disc_data Measure: % Drug-Lever Responding disc_proto->disc_data admin_data Measure: Number of Infusions admin_proto->admin_data cpp_data Measure: Time in Drug-Paired Chamber cpp_proto->cpp_data

Caption: Workflow for using LAAM in behavioral paradigms.

References

Application Note: Preparation and Verification of Levomethadyl Acetate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Levomethadyl acetate, also known as levo-alpha-acetylmethadol (LAAM), is a synthetic opioid agonist with a long duration of action, previously used in the management of opioid dependence.[1][2] Accurate and precise preparation of this compound analytical standards is fundamental for the quantitative analysis of the compound in various matrices, including pharmaceutical formulations and biological samples. The reliability of analytical data is directly dependent on the quality of the reference standards used for instrument calibration.

This document provides detailed protocols for the preparation, storage, and analytical verification of this compound hydrochloride standards. The procedures outlined are intended to ensure the accuracy, precision, and stability of the prepared standard solutions, suitable for use in chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

2.0 Materials and Reagents

The quality of reagents and glassware is critical for the preparation of accurate standard solutions.[3]

Item Specifications
This compound HydrochlorideCertified Reference Material (CRM), >98% purity
Methanol (MeOH)HPLC or LC-MS grade
Acetonitrile (ACN)HPLC or LC-MS grade
Dimethyl sulfoxide (DMSO)ACS grade or higher, suitable for biological analysis
WaterDeionized (DI) or Type I Ultrapure
Formic Acid (FA)LC-MS grade, 99%
Analytical Balance4- or 5-place (0.1 mg or 0.01 mg readability)
Volumetric FlasksClass A (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
Pipettes (Micropipettes & Volumetric)Calibrated, Class A
Vials (Autosampler & Storage)Amber glass with PTFE-lined screw caps
Syringe Filters0.22 µm, PTFE or nylon

3.0 Safety Precautions

This compound hydrochloride is a potent mu-receptor opioid agonist and should be handled with extreme care in a controlled laboratory environment.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling the compound.

  • Handling: Handle the powdered form of this compound in a chemical fume hood or a ventilated enclosure to prevent inhalation.[4]

  • Disposal: Dispose of all waste materials (solutions, contaminated vials, etc.) in accordance with local, state, and federal regulations for controlled substances.

  • Spills: Have a spill kit readily available. In case of a spill, decontaminate the area following established laboratory procedures for potent compounds.

4.0 Experimental Protocols

4.1 Protocol 1: Preparation of a Primary Stock Standard Solution (1 mg/mL)

This protocol describes the preparation of a high-concentration stock solution from the neat (powdered) reference material using the direct weighing method.[5]

  • Equilibration: Allow the sealed container of this compound hydrochloride CRM to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the this compound hydrochloride standard onto a weighing paper or boat using a calibrated analytical balance.[3] Record the exact weight.

  • Dissolution: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., Methanol or DMSO) to rinse the weighing paper/boat and ensure a quantitative transfer of the material into the flask.[6]

  • Solubilization: Add solvent to the flask until it is approximately half-full. Swirl gently to dissolve the solid completely. This compound is soluble in DMSO and freely soluble in methanol.[7][8]

  • Dilution to Volume: Once the solid is fully dissolved, add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the flask.[3]

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Labeling and Storage: Transfer the solution to a properly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store under appropriate conditions as outlined in Section 5.0.

Parameter Example Value
Mass of Standard Weighed10.25 mg
Volumetric Flask Volume10.00 mL
Calculated Concentration 1.025 mg/mL

G

Caption: Workflow for preparing a primary stock standard solution.

4.2 Protocol 2: Preparation of Working Standard Solutions and Calibration Curve

Working standards are prepared by serially diluting the primary stock solution to create a range of concentrations suitable for building a calibration curve.

  • Intermediate Standard: Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the primary stock. For example, pipette 1.0 mL of the 1 mg/mL primary stock into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.

  • Serial Dilutions: Perform serial dilutions from the intermediate stock to prepare a series of calibration standards. An example dilution scheme is provided below.

  • Transfer and Storage: Transfer each working standard into a separate, clearly labeled autosampler vial.

Target Conc. (ng/mL) Stock Used Volume of Stock (µL) Final Volume (mL) Dilution Solvent
1000100 µg/mL Stock10010Methanol
500100 µg/mL Stock5010Methanol
250100 µg/mL Stock2510Methanol
100100 µg/mL Stock1010Methanol
501000 ng/mL Std5001Methanol
101000 ng/mL Std1001Methanol
1100 ng/mL Std10010Methanol

5.0 Storage and Stability

Proper storage is essential to maintain the integrity of the standard solutions.[9]

  • Primary Stock: Store at -20°C for long-term stability (months to years) in a tightly sealed amber glass vial to protect from light.[7]

  • Working Standards: Store refrigerated at 2-8°C.[9] For LC-MS analysis, it is recommended that aqueous/organic mobile phase dilutions be used within 24-48 hours. Standards prepared in organic solvent can be stored for longer periods.

  • Handling: Before use, allow solutions to warm to room temperature. Mix gently by inversion or vortexing before taking an aliquot. Avoid repeated freeze-thaw cycles.

6.0 Analytical Verification Protocols

The concentration and purity of newly prepared standards should be verified, ideally against a previously validated standard or a standard from a different source. LC-MS/MS and GC-MS are powerful techniques for this purpose.[10]

6.1 Protocol 3: Verification by LC-MS/MS

LC-MS/MS provides high sensitivity and specificity for the quantification of drugs in complex matrices.[11]

  • Chromatographic Conditions:

    • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[11]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.[11]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor for the precursor ion and at least two product ions. For this compound (M+H)+ m/z 354.2, example transitions would be determined by direct infusion and optimization.

    • Gas Temp: 300 °C.

    • Sheath Gas Flow: 11 L/min.

  • Analysis:

    • Inject the complete set of calibration standards to generate a calibration curve.

    • The curve should have a coefficient of determination (r²) ≥ 0.99.[12]

    • Analyze quality control (QC) samples prepared from the new stock to confirm their concentrations fall within ±15% of the nominal value.

G

Caption: General workflow for analytical verification of standards.

6.2 Protocol 4: Verification by GC-MS

GC-MS is a robust alternative for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation: Derivatization may be required for optimal chromatographic performance, though direct analysis is often possible.

  • GC Conditions:

    • GC System: Agilent 7890B GC or equivalent.[13]

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar.[14]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Initial temp 150°C, ramp at 15°C/min to 280°C, hold for 3 minutes.[14]

  • MS Conditions:

    • MS System: Agilent 7000 Triple Quadrupole GC-MS or 5977 MSD.[13][14]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Analysis: Similar to LC-MS/MS, generate a calibration curve and analyze QC samples to verify the concentration and purity of the prepared standards.

7.0 Data Presentation and Acceptance Criteria

Quantitative data should be clearly summarized. Below is an example of an expected calibration curve performance.

Standard Conc. (ng/mL) Instrument Response (Peak Area) Calculated Conc. (ng/mL) Accuracy (%)
15,2501.05105.0
1049,8009.9699.6
50251,50050.3100.6
100495,00099.099.0
2501,260,000252.0100.8
5002,490,000498.099.6
10005,050,0001010.0101.0
Curve Fit Linear >0.995

Acceptance Criteria:

  • The calibration curve must have a coefficient of determination (r²) of 0.99 or greater.

  • The calculated concentration of each calibration standard should be within ±15% of its nominal value (±20% for the lowest point on the curve).

  • At least 75% of the standards must meet this criterion.

References

Application of Levomethadyl Acetate in Opioid Receptor Signaling Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (LAAM), a synthetic opioid, has historically been used in the management of opioid dependence. Its long duration of action, attributed to its active metabolites, nor-LAAM and dinor-LAAM, makes it a subject of interest in opioid receptor signaling research.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its metabolites in studying opioid receptor signaling pathways. LAAM primarily acts as a μ-opioid receptor agonist.[3] Due to its history of clinical use and subsequent withdrawal from the market in the United States and the European Union because of cardiac-related adverse events, in vitro studies are essential for understanding its complex pharmacology and that of its more potent metabolites.[1][4]

Data Presentation

The following tables summarize the available quantitative data for this compound and its primary active metabolite, nor-LAAM, at the μ-opioid receptor. Data for the delta (δ) and kappa (κ) opioid receptors, as well as for the secondary metabolite dinor-LAAM, are less prevalent in publicly available literature, highlighting a gap in current research.

Table 1: Opioid Receptor Binding Affinities (Ki in nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound (LAAM)740Data not availableData not available
nor-LAAM5.6Data not availableData not available
dinor-LAAMData not availableData not availableData not available

Table 2: Functional Activity at the μ-Opioid Receptor

CompoundAssay TypeParameterValue (nM)
This compound (LAAM)Unknown Functional AssayIC50100,000
nor-LAAMUnknown Functional AssayIC501.2

Note: The specific functional assay for the IC50 values was not detailed in the source material. Further studies are required to determine EC50 and Emax values in specific signaling pathways such as G-protein activation and β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

This compound and its metabolites, as μ-opioid receptor agonists, primarily signal through the Gi/o family of G-proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[5] Another critical pathway involves the recruitment of β-arrestin, which plays a role in receptor desensitization and internalization, and can also initiate distinct signaling cascades.

Below are diagrams illustrating the primary signaling pathway and a general experimental workflow for characterizing LAAM's effects on opioid receptor signaling.

G_protein_signaling LAAM This compound (LAAM) MOR μ-Opioid Receptor (MOR) LAAM->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response

Opioid Receptor G-protein Signaling Pathway

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Data Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Calculate Potency and Efficacy Determine Selectivity and Bias Binding_Assay->Data_Analysis GTP_Assay [35S]GTPγS Binding Assay (Determine EC50, Emax for G-protein activation) GTP_Assay->Data_Analysis Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50, Emax for β-arrestin recruitment) Arrestin_Assay->Data_Analysis

Experimental Workflow for LAAM Characterization

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radioligand (e.g., [³H]-DAMGO for μ-receptors, [³H]-DPDPE for δ-receptors, [³H]-U69,593 for κ-receptors).

  • This compound, nor-LAAM, dinor-LAAM.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl.

  • Non-specific binding control: Naloxone (10 µM).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound, nor-LAAM, or dinor-LAAM in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of the test compound at various concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of naloxone.

  • Add 50 µL of cell membrane suspension (typically 10-20 µg of protein per well) to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and its metabolites in activating G-proteins.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • This compound, nor-LAAM, dinor-LAAM.

  • Positive control (e.g., DAMGO for μ-receptors).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GTPγS (unlabeled) for non-specific binding.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound, nor-LAAM, or dinor-LAAM in assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer (or unlabeled GTPγS for non-specific binding), 25 µL of the test compound or positive control, and 50 µL of cell membrane suspension (10-20 µg protein).

  • Add 50 µL of GDP solution (final concentration typically 10-30 µM).

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration and wash the filters with ice-cold wash buffer.

  • Quantify the bound radioactivity as described for the radioligand binding assay.

  • Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist to determine EC50 and Emax values.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and its metabolites in recruiting β-arrestin.

Materials:

  • Cells stably expressing the opioid receptor of interest fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment (e.g., PathHunter® cells).

  • This compound, nor-LAAM, dinor-LAAM.

  • Positive control (e.g., DAMGO).

  • Cell plating reagent.

  • Detection reagent (chemiluminescent substrate).

  • 384-well white, clear-bottom assay plates.

  • Luminometer.

Protocol:

  • Seed the PathHunter® cells in the 384-well plates and incubate overnight.

  • Prepare serial dilutions of this compound, nor-LAAM, or dinor-LAAM in an appropriate buffer.

  • Add the test compounds to the cells and incubate for 90 minutes at 37°C.

  • Add the detection reagent according to the manufacturer's instructions and incubate for 60 minutes at room temperature.

  • Measure the chemiluminescent signal using a luminometer.

  • Plot the signal against the log concentration of the agonist to determine EC50 and Emax values.

Conclusion

This compound and its metabolites, particularly the high-affinity μ-opioid receptor agonist nor-LAAM, serve as valuable tools for investigating the intricacies of opioid receptor signaling. The provided protocols offer a framework for characterizing the binding and functional profiles of these compounds. Further research is warranted to fully elucidate their selectivity and signaling properties at all opioid receptor subtypes, which will contribute to a more comprehensive understanding of their pharmacological effects and the broader mechanisms of opioid action.

References

Application Notes and Protocols for the Gas Chromatographic Separation of Levomethadyl Acetate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of levomethadyl acetate (LAAM) and its active N-demethylated metabolites, nor-LAAM and dinor-LAAM, using gas chromatography (GC) coupled with mass spectrometry (MS). These methods are crucial for pharmacokinetic studies, clinical monitoring, and drug metabolism research.

Introduction

This compound (LAAM) is a synthetic opioid agonist with a long duration of action, primarily due to its active metabolites, nor-LAAM and dinor-LAAM.[1][2] Accurate and sensitive analytical methods are essential for quantifying LAAM and its metabolites in biological matrices to understand their pharmacokinetic profiles and therapeutic effects.[3][4] Gas chromatography (GC), particularly when combined with mass spectrometry (GC-MS), offers a robust and reliable technique for the simultaneous determination of these compounds.[4]

This application note details a validated GC-MS method, including sample preparation, derivatization, and instrument parameters, for the analysis of LAAM, nor-LAAM, and dinor-LAAM in plasma and urine.

Metabolic Pathway of this compound

This compound undergoes sequential N-demethylation in the body to form its two primary active metabolites. This metabolic cascade contributes to the prolonged therapeutic effect of the drug.[1][2]

LAAM This compound (LAAM) norLAAM nor-LAAM (l-alpha-noracetylmethadol) LAAM->norLAAM N-demethylation dinorLAAM dinor-LAAM (l-alpha-dinoracetylmethadol) norLAAM->dinorLAAM N-demethylation

Caption: Metabolic pathway of this compound to its active metabolites.

Quantitative Data Summary

The following tables summarize the quantitative performance of a typical GC-MS method for the analysis of LAAM and its metabolites in plasma and urine.

Table 1: Linearity and Quantification Limits in Plasma

AnalyteLinear Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Limit of Detection (LOD) (ng/g)
This compound (LAAM)5 - 3005~0.5[4]
nor-LAAM5 - 3005~0.5[4]
dinor-LAAM5 - 3005~0.5[4]

Data synthesized from multiple sources indicating typical performance.[3][4]

Table 2: Linearity and Quantification Limits in Urine

AnalyteLinear Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound (LAAM)10 - 100010
nor-LAAM10 - 100010
dinor-LAAM10 - 100010

Data derived from a validated GC-MS method.[3]

Experimental Protocols

This section provides detailed methodologies for the analysis of LAAM and its metabolites in biological fluids.

Analytical Workflow Overview

The overall analytical workflow involves sample preparation, including extraction and derivatization, followed by GC-MS analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma or Urine Sample InternalStandard Add Deuterated Internal Standards (d3-LAAM, d3-nor-LAAM, d3-dinor-LAAM) Sample->InternalStandard ProteinPrecipitation Protein Precipitation (for plasma) InternalStandard->ProteinPrecipitation Extraction Liquid-Liquid or Solid-Phase Extraction ProteinPrecipitation->Extraction Derivatization Derivatization of nor-LAAM and dinor-LAAM (e.g., with Trifluoroacetic Anhydride) Extraction->Derivatization GCMS GC-MS Injection and Separation Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General experimental workflow for GC-MS analysis of LAAM and its metabolites.

Sample Preparation: Plasma

This protocol describes the extraction of LAAM, nor-LAAM, and dinor-LAAM from plasma samples.

Materials:

  • Plasma samples

  • Deuterated internal standards (d3-LAAM, d3-nor-LAAM, d3-dinor-LAAM)

  • Methanol

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • n-Butyl chloride

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Pipette 1.0 mL of plasma into a centrifuge tube.

  • Spike the sample with deuterated internal standards.

  • Add methanol for protein denaturation and vortex.[3]

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add buffer to adjust the pH.

  • Add n-butyl chloride and vortex thoroughly for liquid-liquid extraction.[3]

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer (top layer) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • The dried extract is now ready for derivatization.

Sample Preparation: Urine

This protocol outlines the extraction from urine samples.

Materials:

  • Urine samples

  • Deuterated internal standards (d3-LAAM, d3-nor-LAAM, d3-dinor-LAAM)

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • n-Butyl chloride

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system

Procedure:

  • Pipette 0.5 mL of urine into a centrifuge tube.[3]

  • Spike with deuterated internal standards.

  • Add buffer and vortex.

  • Add n-butyl chloride and vortex for an appropriate time to ensure efficient extraction.[3]

  • Centrifuge to achieve phase separation.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness.

  • Proceed with derivatization.

Derivatization

Derivatization of nor-LAAM and dinor-LAAM is necessary to improve their volatility and chromatographic behavior.[3]

Materials:

  • Dried sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate or other suitable solvent

  • Heating block or water bath

Procedure:

  • Reconstitute the dried extract in a small volume of ethyl acetate.

  • Add trifluoroacetic anhydride.[3]

  • Cap the tube tightly and heat at a specified temperature (e.g., 60-70 °C) for a defined period (e.g., 20-30 minutes) to complete the reaction.

  • After cooling, evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the final derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table provides typical GC-MS instrument parameters for the separation and detection of LAAM and its derivatized metabolites.

Table 3: GC-MS Instrument Conditions

ParameterSetting
Gas Chromatograph
Column5% Phenyl Methylsilicone capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[3] or DB-17 capillary column[4]
Carrier GasHelium
Inlet Temperature250 °C
Injection ModeSplitless
Oven Temperature ProgramInitial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModePositive Ion Chemical Ionization (PICI)[3]
Reagent GasMethane-ammonia[3]
Ion Source Temperature200 °C
Transfer Line Temperature280 °C
Detection ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) m/z Values:

Analytem/z
LAAM354 (MH+)[3]
LAAM-d3357 (MH+)[3]
Derivatized nor-LAAM453 (MNH4+)[3]
Derivatized nor-LAAM-d3456 (MNH4+)[3]
Derivatized dinor-LAAM439 (MNH4+)[3]
Derivatized dinor-LAAM-d3442 (MNH4+)[3]

Conclusion

The gas chromatography methods detailed in this application note provide a robust and sensitive approach for the simultaneous quantification of this compound and its active metabolites in biological matrices. Adherence to the described sample preparation, derivatization, and GC-MS protocols will enable researchers to obtain accurate and reproducible data essential for advancing the understanding of LAAM's pharmacology and clinical utility.

References

Troubleshooting & Optimization

Technical Support Center: Levomethadyl Acetate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting solubility issues encountered with levomethadyl acetate in aqueous solutions. The following information provides a comprehensive overview of its physicochemical properties, factors influencing its solubility, and practical guidance for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound hydrochloride?

A1: this compound is commercially available as its hydrochloride salt, which is a white crystalline powder. It is described as being soluble in water, with a reported solubility of greater than 15 mg/mL.[1] However, the pH of the solution significantly impacts its solubility.

Q2: How does pH affect the solubility of this compound hydrochloride?

A2: this compound is a weak base with a pKa of 8.83.[2] This means that its solubility in aqueous solutions is highly pH-dependent.

  • In acidic solutions (pH < pKa): this compound will be predominantly in its protonated (ionized) form, which is more water-soluble. Therefore, its solubility is highest at low pH values.

  • In basic solutions (pH > pKa): The compound will be primarily in its un-ionized (free base) form, which is less water-soluble and more lipophilic. This can lead to precipitation.

Q3: At what pH should I prepare my this compound hydrochloride solutions to ensure maximum solubility?

A3: To ensure maximum solubility and prevent precipitation, it is recommended to prepare aqueous solutions of this compound hydrochloride in acidic buffers (ideally pH < 7). The solubility will be significantly higher in acidic conditions compared to neutral or basic conditions.

Q4: What is the impact of temperature on the solubility of this compound hydrochloride?

Q5: Can I use co-solvents to improve the solubility of this compound?

A5: Yes, co-solvents can be employed to enhance the solubility of this compound, particularly if a higher concentration is required or if working at a pH where its aqueous solubility is limited. Due to its high lipid solubility, organic solvents that are miscible with water, such as ethanol or propylene glycol, could be effective. However, the use of co-solvents should be carefully considered based on the specific requirements of your experiment, as they can impact biological systems.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Precipitation upon dissolving in neutral or slightly alkaline buffer (e.g., PBS pH 7.4) The pH of the buffer is above the pKa of this compound, leading to the formation of the less soluble free base.Prepare your stock solution in a slightly acidic buffer (e.g., citrate buffer pH 4-5) or in water and then dilute it into your final buffer. Alternatively, adjust the pH of your final solution to be in the acidic range.
Cloudiness or precipitation in the final experimental medium The final concentration of this compound exceeds its solubility limit at the pH and temperature of the medium.- Lower the final concentration of this compound. - Ensure the pH of the final medium is acidic. - If using a stock solution in an organic solvent (e.g., DMSO), minimize the final percentage of the organic solvent.
Difficulty dissolving the powder even in acidic solutions The rate of dissolution may be slow.- Gently warm the solution while stirring. - Use sonication to aid in dissolution. - Increase the stirring time.
Inconsistent results between experiments Variability in the pH of the prepared solutions or degradation of the compound.- Always use freshly prepared solutions. - Accurately buffer your solutions and verify the final pH. - Store stock solutions appropriately, protected from light and at the recommended temperature.

Experimental Protocols

Protocol for Determining the Equilibrium Aqueous Solubility of this compound Hydrochloride (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound at different pH values.

Materials:

  • This compound hydrochloride powder

  • Buffer solutions:

    • 0.1 M HCl (pH ~1.2)

    • 0.1 M Acetate buffer (pH 4.5)

    • 0.1 M Phosphate buffer (pH 6.8)

    • 0.1 M Phosphate buffer (pH 7.4)

  • Calibrated pH meter

  • Analytical balance

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound quantification.

Procedure:

  • Add an excess amount of this compound hydrochloride powder to separate vials containing each of the buffer solutions. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the suspensions at a constant temperature (e.g., 25 °C or 37 °C).

  • Continue agitation for a sufficient period to reach equilibrium (e.g., 24 to 48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of dissolved this compound remains constant.

  • After reaching equilibrium, allow the suspensions to settle for a short period.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solids.

  • Dilute the filtered sample with the mobile phase of the HPLC system to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

  • Measure the pH of the saturated solution in each vial at the end of the experiment.

Visualizations

solubility_logic cluster_factors Factors Influencing Solubility cluster_outcome Solubility Outcome pH pH High Solubility High Solubility pH->High Solubility  < pKa (8.83) Low Solubility / Precipitation Low Solubility / Precipitation pH->Low Solubility / Precipitation  > pKa (8.83) Temperature Temperature Temperature->High Solubility Increase Co-solvents Co-solvents Co-solvents->High Solubility Presence This compound HCl This compound HCl This compound HCl->pH is critical This compound HCl->Temperature This compound HCl->Co-solvents

Caption: Logical relationship of factors affecting this compound solubility.

troubleshooting_workflow start Solubility Issue Encountered check_pH Is the solution pH < 7? start->check_pH adjust_pH Adjust pH to acidic range (e.g., pH 4-5) check_pH->adjust_pH No check_concentration Is the concentration too high? check_pH->check_concentration Yes adjust_pH->check_pH consider_cosolvent Consider using a co-solvent (e.g., ethanol, PEG) check_concentration->consider_cosolvent Yes success Solubility Issue Resolved check_concentration->success No lower_concentration Lower the final concentration lower_concentration->check_concentration consider_cosolvent->lower_concentration reassess Re-evaluate experimental needs consider_cosolvent->reassess

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing Levomethadyl Acetate Dosage to Minimize Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing levomethadyl acetate dosage in animal models to mitigate the risk of cardiotoxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: The primary mechanism of this compound-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[1][2][3] This channel is critical for the repolarization phase of the cardiac action potential. Inhibition of hERG channels by this compound or its active metabolites, nor-LAAM and dinor-LAAM, leads to a prolongation of the QT interval on the electrocardiogram (ECG). This delay in ventricular repolarization increases the risk of developing life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).

Q2: Which animal models are most suitable for studying this compound cardiotoxicity?

A2: Non-rodent models, such as dogs and non-human primates, are generally considered more predictive of human cardiac responses to drugs that prolong the QT interval.[4][5][6] However, rodents, particularly rats, are frequently used in initial screening and mechanistic studies due to practical and ethical considerations.[7][8] When using rodents, it is crucial to be aware of the differences in their cardiac electrophysiology compared to humans, such as a higher heart rate and a less prominent ST segment.[8]

Q3: What are the key parameters to monitor for assessing this compound-induced cardiotoxicity?

A3: The three key pillars of cardiotoxicity assessment are:

  • Electrocardiography (ECG): Continuous ECG monitoring, preferably using telemetry in conscious, unrestrained animals, is the gold standard for detecting changes in the QT interval, as well as other potential arrhythmias.[7][9][10]

  • Cardiac Biomarkers: Serum levels of cardiac troponin I (cTnI) and cardiac troponin T (cTnT) are sensitive and specific indicators of myocardial injury.[11][12] Elevated troponin levels can signify damage to heart muscle cells.

  • Histopathology: Microscopic examination of heart tissue can reveal structural changes such as inflammation, fibrosis, and cardiomyocyte necrosis, providing definitive evidence of cardiotoxicity.[13][14][15][16][17]

Q4: How can I select an initial dose range for my animal study?

A4: Establishing a dose-response relationship is critical. Begin with a literature review to identify doses used in previous animal or human studies, keeping in mind interspecies differences in metabolism and sensitivity. It is advisable to start with a low dose, equivalent to the therapeutic human dose, and escalate to higher doses to identify a potential toxic threshold. A pilot dose-ranging study with a small number of animals is recommended to determine the maximum tolerated dose (MTD) before proceeding to a larger study.

Troubleshooting Guides

Issue 1: High Variability in QT Interval Measurements
  • Potential Cause: Animal stress or anesthesia can significantly impact heart rate and, consequently, the QT interval.

  • Troubleshooting Steps:

    • Utilize Telemetry: Whenever possible, use implantable telemetry systems to record ECGs from conscious, freely moving animals in their home cages. This minimizes stress associated with handling and restraint.[7][18]

    • Acclimatization: Ensure a sufficient acclimatization period for the animals to their housing and, if applicable, to the telemetry jackets or other equipment before starting baseline recordings.

    • Consistent Handling: If manual recordings are unavoidable, ensure that handling procedures are consistent across all animals and time points.

    • Appropriate Anesthesia (if necessary): If anesthesia is required, select an agent with minimal effects on cardiovascular parameters. Isoflurane is often preferred over injectable anesthetics. Monitor and report the anesthetic protocol in detail.

    • Heart Rate Correction: Always correct the QT interval for heart rate (QTc) using an appropriate formula for the animal species being studied (e.g., Bazett's or Fridericia's formula, though species-specific formulas are preferred if available).

Issue 2: Inconsistent or Unexpected Cardiac Biomarker Levels
  • Potential Cause: Improper sample handling, timing of blood collection, or the presence of underlying health issues in the animals can affect biomarker results.

  • Troubleshooting Steps:

    • Standardized Blood Collection: Use a consistent method for blood collection (e.g., tail vein, saphenous vein) and handle samples according to the assay manufacturer's instructions to prevent hemolysis, which can interfere with results.

    • Optimal Timing: Cardiac troponin levels typically peak within 24-48 hours after myocardial injury.[12] Collect blood samples at multiple time points post-dose to capture the peak and subsequent decline of the biomarker.

    • Baseline Measurements: Always collect pre-dose (baseline) blood samples from each animal to serve as its own control.

    • Veterinary Health Check: Ensure all animals are healthy and free from underlying conditions that could elevate cardiac biomarkers before starting the study.

Issue 3: Difficulty in Interpreting Histopathological Findings
  • Potential Cause: Subtle drug-induced cardiac lesions can be difficult to distinguish from background changes or artifacts.

  • Troubleshooting Steps:

    • Experienced Pathologist: Employ a board-certified veterinary pathologist experienced in evaluating cardiotoxicity to analyze the tissue samples.

    • Control Groups: Include a concurrent vehicle-treated control group to differentiate treatment-related findings from spontaneous or procedure-related changes.

    • Standardized Tissue Processing: Follow a consistent protocol for heart fixation, trimming, and sectioning to ensure high-quality slides for microscopic examination.

    • Special Stains: In addition to standard Hematoxylin and Eosin (H&E) staining, consider using special stains like Masson's trichrome to highlight fibrosis or specific immunohistochemical markers for apoptosis (e.g., TUNEL assay).[15]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound-Induced QTc Prolongation in Conscious Telemetered Rats

Dosage (mg/kg, oral)NBaseline QTc (ms) (Mean ± SD)Peak QTc Change from Baseline (ms) (Mean ± SD)Time to Peak Effect (hours post-dose)
Vehicle Control8150 ± 52 ± 3-
18152 ± 610 ± 44
38149 ± 525 ± 74
108151 ± 745 ± 10*6

*p < 0.05 compared to vehicle control

Table 2: Hypothetical Dose-Response Data for this compound-Induced Changes in Serum Cardiac Troponin I (cTnI) in Dogs

Dosage (mg/kg, oral)NBaseline cTnI (ng/mL) (Mean ± SD)Peak cTnI (ng/mL) at 24h post-dose (Mean ± SD)
Vehicle Control60.02 ± 0.010.03 ± 0.01
0.560.02 ± 0.010.08 ± 0.03
1.560.03 ± 0.020.25 ± 0.09
5.060.02 ± 0.010.89 ± 0.31*

*p < 0.05 compared to vehicle control

Experimental Protocols

Protocol 1: ECG Monitoring in Conscious Rats via Telemetry
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Telemetry Implantation: Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™ Digital) with two ECG leads placed in a lead II configuration under isoflurane anesthesia. Allow a minimum of one week for post-operative recovery.

  • Housing: House rats individually in their home cages placed on top of receiver platforms.

  • Acclimatization: Allow at least 48 hours of acclimatization to the recording setup before initiating baseline data collection.

  • Baseline Recording: Record continuous ECG data for at least 24 hours prior to dosing to establish a stable baseline.

  • Dosing: Administer this compound or vehicle control orally via gavage.

  • Post-dose Recording: Record continuous ECG data for at least 24-48 hours post-dose.

  • Data Analysis: Analyze the ECG data using appropriate software to determine heart rate, RR interval, and QT interval. Correct the QT interval for heart rate (QTc).

Protocol 2: Cardiac Biomarker Assessment in Dogs
  • Animal Model: Male Beagle dogs (8-12 kg).

  • Acclimatization: Acclimatize dogs to the study environment and handling procedures for at least one week.

  • Baseline Blood Collection: Collect a pre-dose blood sample (approximately 2 mL) from the cephalic or saphenous vein into a serum separator tube.

  • Dosing: Administer this compound or vehicle control orally in a capsule.

  • Post-dose Blood Collection: Collect blood samples at 6, 24, and 48 hours post-dose.

  • Sample Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes. Harvest the serum and store at -80°C until analysis.

  • Biomarker Analysis: Analyze serum samples for cardiac troponin I (cTnI) using a validated, species-specific immunoassay.

Protocol 3: Histopathological Evaluation of Myocardium in Mice
  • Animal Model: Male C57BL/6 mice (20-25g).

  • Dosing: Administer this compound or vehicle control daily for 7 days via intraperitoneal injection.

  • Tissue Collection: At 24 hours after the final dose, euthanize mice by CO2 asphyxiation followed by cervical dislocation.

  • Heart Excision and Fixation: Immediately excise the heart, rinse briefly in cold phosphate-buffered saline (PBS), and fix in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Sectioning: Process the fixed hearts through graded alcohols and xylene, and embed in paraffin. Cut 5 µm thick sections.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.

  • Microscopic Examination: A veterinary pathologist should examine the slides for evidence of inflammation, myocyte necrosis, degeneration, and fibrosis in a blinded manner.

Mandatory Visualizations

Levomethadyl_Cardiotoxicity_Pathway cluster_drug Drug Action cluster_channel Ion Channel cluster_cellular Cellular Effect cluster_organ Organ Level Effect cluster_outcome Adverse Outcome This compound This compound Active Metabolites\n(nor-LAAM, dinor-LAAM) Active Metabolites (nor-LAAM, dinor-LAAM) This compound->Active Metabolites\n(nor-LAAM, dinor-LAAM) Metabolism hERG K+ Channel hERG K+ Channel Active Metabolites\n(nor-LAAM, dinor-LAAM)->hERG K+ Channel Blockade Reduced K+ Efflux Reduced K+ Efflux hERG K+ Channel->Reduced K+ Efflux Delayed Repolarization Delayed Repolarization Reduced K+ Efflux->Delayed Repolarization Prolonged Action\nPotential Duration Prolonged Action Potential Duration Delayed Repolarization->Prolonged Action\nPotential Duration QT Interval Prolongation QT Interval Prolongation Prolonged Action\nPotential Duration->QT Interval Prolongation Torsades de Pointes\n(Arrhythmia) Torsades de Pointes (Arrhythmia) QT Interval Prolongation->Torsades de Pointes\n(Arrhythmia)

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_monitoring Cardiotoxicity Monitoring cluster_analysis Data Analysis & Endpoint Animal Model Selection\n(Rat, Dog, etc.) Animal Model Selection (Rat, Dog, etc.) Dose Range Finding Study Dose Range Finding Study Animal Model Selection\n(Rat, Dog, etc.)->Dose Range Finding Study Baseline Data Collection\n(ECG, Blood Sample) Baseline Data Collection (ECG, Blood Sample) Dose Range Finding Study->Baseline Data Collection\n(ECG, Blood Sample) This compound\nAdministration This compound Administration Baseline Data Collection\n(ECG, Blood Sample)->this compound\nAdministration Continuous ECG\n(Telemetry) Continuous ECG (Telemetry) This compound\nAdministration->Continuous ECG\n(Telemetry) Serial Blood Sampling Serial Blood Sampling This compound\nAdministration->Serial Blood Sampling Histopathology Histopathology This compound\nAdministration->Histopathology Terminal Endpoint QTc Interval Analysis QTc Interval Analysis Continuous ECG\n(Telemetry)->QTc Interval Analysis Cardiac Biomarker\n(cTnI) Analysis Cardiac Biomarker (cTnI) Analysis Serial Blood Sampling->Cardiac Biomarker\n(cTnI) Analysis

Caption: Workflow for assessing this compound cardiotoxicity.

Troubleshooting_Logic Inconsistent\nQTc Data Inconsistent QTc Data Check for Stressors Check for Stressors Inconsistent\nQTc Data->Check for Stressors Review Anesthesia Protocol Review Anesthesia Protocol Inconsistent\nQTc Data->Review Anesthesia Protocol Verify HR Correction Verify HR Correction Inconsistent\nQTc Data->Verify HR Correction Implement Telemetry Implement Telemetry Check for Stressors->Implement Telemetry Review Anesthesia Protocol->Implement Telemetry Unexpected\nBiomarker Results Unexpected Biomarker Results Assess Sample Quality Assess Sample Quality Unexpected\nBiomarker Results->Assess Sample Quality Confirm Timing of Collection Confirm Timing of Collection Unexpected\nBiomarker Results->Confirm Timing of Collection Screen for Health Issues Screen for Health Issues Unexpected\nBiomarker Results->Screen for Health Issues Standardize Procedures Standardize Procedures Assess Sample Quality->Standardize Procedures Confirm Timing of Collection->Standardize Procedures Ambiguous\nHistopathology Ambiguous Histopathology Consult Expert Pathologist Consult Expert Pathologist Ambiguous\nHistopathology->Consult Expert Pathologist Compare with Controls Compare with Controls Ambiguous\nHistopathology->Compare with Controls Use Special Stains Use Special Stains Ambiguous\nHistopathology->Use Special Stains Blinded Analysis Blinded Analysis Consult Expert Pathologist->Blinded Analysis Compare with Controls->Blinded Analysis

Caption: Logical relationships in troubleshooting experimental issues.

References

Technical Support Center: Improving the Stability of Levomethadyl Acetate in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term storage stability of levomethadyl acetate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: For long-term storage, spanning months to years, it is recommended to store this compound at -20°C. For short-term storage, from days to weeks, a temperature of 0-4°C in a dry and dark environment is suitable.[1]

Q2: What are the primary factors that can affect the stability of this compound during storage?

A2: The stability of this compound can be influenced by several factors, including temperature, light, moisture, pH, and the presence of oxidizing agents.[2][3][4] Exposure to elevated temperatures can accelerate degradation, while light can induce photolytic decomposition. As an acetate ester, it is susceptible to hydrolysis, particularly in non-neutral pH conditions. The tertiary amine functional group is also prone to oxidation.

Q3: Are there any known incompatibilities with other chemicals or materials?

A3: this compound may be incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[5] Contact with these substances should be avoided to prevent accelerated degradation.

Q4: What are the initial signs of degradation in a this compound sample?

A4: Visual signs of degradation can include a change in color or the appearance of particulate matter in the sample. A significant change in the physical state of the substance can also indicate instability. For solutions, any cloudiness or precipitation may suggest degradation or loss of solubility.

Q5: How does pH impact the stability of this compound in aqueous solutions?

A5: As an acetate ester, this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. Therefore, maintaining a neutral pH is crucial for the stability of its aqueous solutions.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the long-term storage of this compound.

Issue Potential Cause Troubleshooting Steps
Discoloration of the solid sample (e.g., yellowing) Oxidation or Photodegradation: Exposure to air (oxygen) or light over time can lead to the formation of colored degradation products.1. Ensure the storage container is tightly sealed and opaque or stored in a dark place. 2. Consider storing under an inert atmosphere (e.g., nitrogen or argon). 3. Verify that the storage temperature has been consistently maintained at the recommended -20°C.
Reduced potency or unexpected results in experiments Chemical Degradation: The active pharmaceutical ingredient (API) may have degraded due to improper storage conditions (temperature, light, humidity).1. Review storage records to confirm adherence to recommended conditions. 2. Perform a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining active compound and detect degradation products. 3. If degradation is confirmed, discard the batch and obtain a fresh sample.
Precipitation or cloudiness in a prepared solution Hydrolysis or Change in Solubility: The acetate ester may have hydrolyzed, leading to the formation of less soluble degradation products. Alternatively, temperature fluctuations could have affected the solubility.1. Verify the pH of the solution. Adjust to neutral if necessary and compatible with the experimental design. 2. Ensure the solution was prepared with high-purity solvents and stored at the correct temperature. 3. Analyze the solution using HPLC to identify any degradation products.

Section 3: Proposed Degradation Pathways

While specific degradation pathways for this compound under forced conditions are not extensively documented in publicly available literature, the following pathways can be proposed based on its chemical structure, which includes an acetate ester and a tertiary amine.

Hydrolytic Degradation

This compound is susceptible to hydrolysis at the ester linkage, which can be catalyzed by both acidic and basic conditions. This would result in the formation of levomethadol and acetic acid.

G LA This compound LM Levomethadol LA->LM Hydrolysis AA Acetic Acid LA->AA Hydrolysis H2O H₂O (Acid/Base Catalyzed)

Caption: Proposed hydrolytic degradation of this compound.

Oxidative Degradation

The tertiary amine group in this compound is susceptible to oxidation, which could lead to the formation of an N-oxide derivative. This is a common degradation pathway for molecules containing tertiary amines.

G LA This compound LANO This compound N-oxide LA->LANO Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂)

Caption: Proposed oxidative degradation of this compound.

Section 4: Experimental Protocols

The following are example protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products using a stability-indicating HPLC method. Note that this HPLC method is adapted from a validated method for the structurally similar compound, methadone, due to the lack of a specific published method for this compound.

Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid drug substance at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., in a photostability chamber) for a specified duration.

Workflow for Forced Degradation Studies:

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis LA This compound Sample LA->Acid LA->Base LA->Oxidation LA->Thermal LA->Photo Results Characterize Degradation Products & Profile Analysis->Results

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating HPLC Method (Adapted from a Methadone Method)

Objective: To quantify this compound and separate it from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 25 mM ammonium acetate buffer (pH 6.8) in a gradient elution
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 220 nm

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • For forced degradation samples, neutralize the acidic and basic solutions before dilution with the mobile phase.

  • Filter all samples through a 0.45 µm syringe filter before injection.

Experimental Workflow for HPLC Analysis:

G Sample Prepare Sample Inject Inject into HPLC Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Analyze Analyze Chromatogram Detect->Analyze

Caption: Experimental workflow for HPLC analysis.

Disclaimer: The information provided in this technical support center is for guidance purposes for research and development professionals. The proposed degradation pathways are based on chemical principles and may not represent the complete degradation profile of this compound. The experimental protocols are examples and may require optimization for specific applications. It is recommended to consult relevant regulatory guidelines for stability testing.

References

Technical Support Center: Addressing Variability in Experimental Results with Levomethadyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for levomethadyl acetate (LAAM). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during pre-clinical experiments with this long-acting µ-opioid receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What are the primary active metabolites of this compound and how do they influence experimental results?

A1: this compound undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 enzyme CYP3A4. This process generates two major active metabolites: nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM). Both of these metabolites are more potent µ-opioid receptor agonists than the parent compound, LAAM. The long duration of action of this compound is largely attributable to the sustained activity of these metabolites.[1][2] In experimental settings, this metabolic activation means that results from in vitro studies using systems with low metabolic activity (e.g., cell lines with low CYP3A4 expression) may not accurately reflect the in vivo potency and duration of action. When designing experiments, it is crucial to consider the metabolic capabilities of the chosen system.

Q2: What are the known stability and storage conditions for this compound?

A2: this compound hydrochloride is a white crystalline powder. For short-term storage (days to weeks), it should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The aqueous stability of acetate-containing compounds can be influenced by pH and temperature. Studies on similar compounds suggest that degradation is accelerated at lower pH values and higher temperatures.[3] It is advisable to prepare fresh solutions for each experiment and to be mindful of the pH of your buffers.

Q3: What are the key sources of variability in µ-opioid receptor binding and functional assays?

A3: Variability in µ-opioid receptor assays can arise from several factors:

  • Receptor Density: The level of µ-opioid receptor expression in your chosen cell line can significantly impact the signal window and ligand potency measurements.

  • Cell Health and Passage Number: Using cells that are unhealthy, overgrown, or have a high passage number can lead to altered receptor expression and signaling. It is recommended to use cells from a consistent and narrow range of passage numbers.

  • Agonist Concentration: In functional antagonism assays, the concentration of the stimulating agonist is critical. Using a concentration that is too high can overcome the effects of the antagonist being tested.

  • Ligand Stability: Ensure that your this compound and any other ligands are properly stored and have not degraded.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the results. Consistency in these parameters is key to reproducibility.

Troubleshooting Guides

Issue 1: High Inter-Assay Variability in In Vitro Potency (IC50/EC50) Measurements

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell State Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use cells within a narrow passage number range for all experiments.
Reagent Variability Prepare fresh dilutions of this compound and other critical reagents for each experiment from a validated stock solution.
Incubation Time Discrepancies Use a multichannel pipette for simultaneous addition of compounds to minimize timing differences between wells. Ensure consistent incubation times across all plates and experiments.
Environmental Fluctuations Monitor and maintain stable temperature and CO2 levels in the incubator. Avoid stacking plates, which can lead to temperature and gas exchange gradients.
Issue 2: Discrepancy Between In Vitro and In Vivo Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Metabolic Inactivity of In Vitro System The in vitro system (e.g., HEK293 cells) may lack the necessary CYP450 enzymes (primarily CYP3A4) to convert LAAM to its more potent metabolites, nor-LAAM and dinor-LAAM. Consider using primary hepatocytes or liver microsomes to assess metabolism-dependent activity.
Poor Bioavailability in In Vivo Model Check the formulation of this compound for animal administration. Ensure it is appropriate for the chosen route (e.g., oral, intravenous) and that the vehicle does not interfere with absorption.
Species Differences in Metabolism The rate and profile of LAAM metabolism can vary between species. Characterize the metabolic profile in the chosen animal model to better correlate in vivo outcomes with active metabolite concentrations.
Complex Pharmacokinetics The long half-life and active metabolites of LAAM can lead to complex pharmacokinetic profiles. Conduct thorough pharmacokinetic studies in your animal model to understand the time course of exposure to both the parent drug and its active metabolites.

Data Presentation

Table 1: µ-Opioid Receptor Binding Affinity and Potency

CompoundReceptorCell LineAssay TypeKi (nM)IC50 (nM)Reference
This compound (LAAM)µ-opioidNot SpecifiedBinding740100,000[1]
nor-LAAMµ-opioidNot SpecifiedBinding5.61.2[1]

Table 2: Preclinical Pharmacokinetic Parameters of nor-LAAM

SpeciesFormulationDose & RouteDetectable Plasma LevelsReference
Rabbitnor-LAAM-loaded PLGA microparticlesSingle subcutaneous injectionAt least 15 days[1][2]
Ratnor-LAAM-loaded PLGA microparticlesSingle subcutaneous injectionMarked reduction in fentanyl choice[1][2]

Experimental Protocols

Protocol 1: In Vitro µ-Opioid Receptor Functional Assay (cAMP Inhibition)

This protocol describes a method to assess the functional potency of this compound in inhibiting forskolin-stimulated cAMP production in HEK293 cells stably expressing the human µ-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX)

  • This compound (LAAM)

  • Forskolin

  • cAMP detection kit (e.g., HTRF®, ELISA)

Methodology:

  • Cell Plating: Seed the HEK293-µ-opioid receptor cells in a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with Assay Buffer.

  • Compound Addition: Add serial dilutions of this compound (e.g., from 1 pM to 10 µM) prepared in Stimulation Buffer to the appropriate wells. Include a vehicle control.

  • Stimulation: Add forskolin to all wells at a final concentration that elicits a submaximal cAMP response (to be determined empirically, typically 5-10 µM).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Lysis and Detection: Stop the reaction by adding the lysis buffer from the cAMP detection kit. Proceed with the detection protocol according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Quantification of this compound and Metabolites in Rat Plasma by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound (LAAM), nor-LAAM, and dinor-LAAM in rat plasma.

Materials:

  • Rat plasma samples

  • This compound, nor-LAAM, and dinor-LAAM analytical standards

  • Internal standard (e.g., a deuterated analog)

  • Acetonitrile

  • Formic acid

  • HPLC-MS/MS system

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-MS/MS Analysis:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common. The gradient program should be optimized for the separation of the analytes.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the multiple reaction monitoring (MRM) transitions for LAAM, nor-LAAM, dinor-LAAM, and the internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of known concentrations of the analytes in blank plasma.

    • Calculate the concentration of the analytes in the unknown samples by interpolating from the calibration curve based on the peak area ratios of the analytes to the internal standard.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LAAM This compound (LAAM) muOR µ-Opioid Receptor (µOR) LAAM->muOR Agonist Binding G_protein Gi/o Protein muOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channels G_protein->GIRK Activation Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Altered Gene Expression CREB->Gene_Expression Modulation Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmission

Caption: µ-Opioid receptor signaling pathway activated by this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Assay Execution cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis Assay_Selection Select Assay (e.g., cAMP, binding) Hypothesis->Assay_Selection Controls Define Controls (Positive, Negative, Vehicle) Assay_Selection->Controls Cell_Culture Cell Culture & Plating Controls->Cell_Culture Compound_Prep Prepare Compound Dilutions Cell_Culture->Compound_Prep Treatment Treat Cells Compound_Prep->Treatment Incubation Incubate Treatment->Incubation Detection Signal Detection Incubation->Detection Data_Collection Collect Raw Data Detection->Data_Collection Normalization Normalize Data to Controls Data_Collection->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting Parameter_Calc Calculate IC50/EC50 Curve_Fitting->Parameter_Calc Conclusion Draw Conclusions Parameter_Calc->Conclusion

Caption: A generalized workflow for an in vitro cell-based assay.

Troubleshooting_Logic node_rect node_rect Start Inconsistent Results? Check_Intra High Intra-Assay CV? Start->Check_Intra Check_Inter High Inter-Assay CV? Start->Check_Inter Check_Signal Low or No Signal? Start->Check_Signal Pipetting Review Pipetting Technique Check Pipette Calibration Check_Intra->Pipetting Yes Cell_Seeding Uneven Cell Seeding? Check_Intra->Cell_Seeding No Cell_Health Check Cell Health & Passage Number Check_Inter->Cell_Health Yes Reagent_Stability Reagent Stability Issues? Check_Inter->Reagent_Stability No Cell_Number Verify Cell Number and Viability Check_Signal->Cell_Number Yes Detection_Settings Incorrect Reader Settings? Check_Signal->Detection_Settings No Homogenize Ensure Homogenous Cell Suspension Cell_Seeding->Homogenize Yes Reagent_Mixing Inadequate Reagent Mixing? Cell_Seeding->Reagent_Mixing No Mix_Well Ensure Thorough Mixing in Wells Reagent_Mixing->Mix_Well Yes Fresh_Reagents Prepare Fresh Reagents Reagent_Stability->Fresh_Reagents Yes Correct_Settings Use Correct Wavelength/Filters Detection_Settings->Correct_Settings Yes

Caption: A logical troubleshooting guide for inconsistent experimental results.

References

minimizing QT interval prolongation effects of levomethadyl acetate in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levomethadyl acetate, focusing on the minimization of its QT interval prolongation effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound prolongs the QT interval?

A1: this compound, like several other opioids, prolongs the QT interval primarily by blocking the human ether-a-go-go-related gene (hERG) potassium channels.[1][2][3] These channels are critical for the cardiac repolarizing current (specifically, the rapid delayed rectifier potassium current, IKr), which is a key part of phase 3 of the cardiac action potential.[2][4] By inhibiting these channels, this compound slows ventricular repolarization, leading to a longer action potential duration and a corresponding prolongation of the QT interval on an electrocardiogram (ECG).[4]

Q2: What are the key risk factors for this compound-induced QT prolongation in a study population?

A2: Several factors can increase the risk of significant QT prolongation in subjects receiving this compound. Key risk factors to assess during screening and throughout a study include:

  • Electrolyte Disturbances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) are significant risk factors as these electrolytes are crucial for proper cardiac repolarization.[5][6]

  • Co-administration of Other QT-Prolonging Drugs: The concomitant use of other medications known to prolong the QT interval can have an additive effect. A comprehensive review of all medications is essential.[7]

  • Pre-existing Cardiac Conditions: A history of structural heart disease, arrhythmias, or congenital long QT syndrome significantly increases risk.[7][8]

  • Female Gender: Women tend to have a slightly longer baseline QT interval and may be at a greater risk for drug-induced arrhythmias.[9]

  • High Doses: Higher doses of this compound have been associated with a greater risk of QT prolongation and torsades de pointes (TdP).[10][11]

  • Bradycardia: A slow heart rate can also be a predisposing risk factor for TdP in the context of a prolonged QT interval.[9]

Q3: How does the QT prolongation effect of this compound compare to other opioid agonists like methadone and buprenorphine?

A3: Clinical studies have consistently shown that this compound and methadone have a significantly greater potential to prolong the QT interval compared to buprenorphine.[1][3] In a randomized trial, both levomethadyl and methadone groups were significantly more likely to experience clinically significant QTc prolongation than the buprenorphine group.[1][12] Buprenorphine is often considered a safer alternative for patients at high risk for cardiac arrhythmias.[1][11]

Quantitative Data Summary

Table 1: Comparison of QTc Prolongation Effects of Opioid Agonists Data from a 17-week randomized, double-blind clinical trial.[1][12]

Treatment Group% of Subjects with QTc >470ms (Men) or >490ms (Women)% of Subjects with QTc Increase >60ms from BaselineOdds Ratio for QTc Increase >60ms (vs. Buprenorphine)
This compound 28%21%15.8
Methadone 23%12%8.4
Buprenorphine 0%2%1.0 (Reference)

Q4: What are the established thresholds for QTc prolongation that should trigger an intervention in a clinical study?

A4: While specific thresholds may vary by protocol, generally accepted guidelines for clinical concern and intervention are:

  • Marked Prolongation: A QTc interval exceeding 500 ms is considered a significant risk for TdP.[7][9]

  • Significant Increase from Baseline: An increase of more than 60 ms from the pre-treatment baseline QTc is a critical warning sign, even if the absolute value remains below 500 ms.[1][12][13]

  • Intermediate Risk: A QTc interval between 450 ms and 500 ms warrants increased monitoring and a careful risk-benefit assessment for the subject.[7]

Table 2: QTc Interval Risk Stratification

QTc IntervalRisk LevelRecommended Action
< 450 ms LowContinue routine monitoring.
450 ms - 500 ms IntermediateIncrease monitoring frequency, discuss risks with subject, review for and mitigate other risk factors (e.g., electrolyte imbalance, interacting drugs).[7]
> 500 ms HighConsider immediate discontinuation or dose reduction of this compound; eliminate contributing factors; consider alternative therapy.[7][13]
Increase > 60 ms from baseline HighRe-evaluate subject's participation, consider discontinuation, and investigate for underlying causes.[12][13]

Q5: What alternative medications should be considered for subjects who develop significant QT prolongation with this compound?

A5: Buprenorphine is the most frequently cited safer alternative regarding QT interval effects.[1][3] Studies have shown it has a minimal impact on QTc compared to this compound and methadone.[11][12] Transferring a patient from methadone or levomethadyl to buprenorphine must be managed carefully to avoid precipitated withdrawal.[11]

Q6: Is this compound still available for clinical research?

A6: this compound (brand name Orlaam®) was withdrawn from the market in the United States and is no longer actively marketed due to concerns about serious and life-threatening proarrhythmic events, including TdP.[10][11][12] Therefore, its use in new clinical studies is highly restricted and may not be feasible. Researchers should consult current regulatory guidelines and drug availability.

Troubleshooting Guides

Issue 1: A subject in our study shows a significant increase in QTc interval (>60 ms from baseline or an absolute value >500 ms) after initiation of this compound. What are the immediate steps?

A: This is a critical safety event requiring immediate action.

  • Verify the Finding: Immediately repeat the ECG to confirm the QTc prolongation and rule out technical error.

  • Assess Clinical Status: Evaluate the subject for symptoms of arrhythmia, such as palpitations, dizziness, or syncope. If symptoms are present, refer for emergency cardiac evaluation.

  • Review Concomitant Factors:

    • Draw blood to check electrolyte levels, particularly potassium and magnesium.[6]

    • Review all concomitant medications for other drugs that may prolong the QT interval.[7]

  • Intervention:

    • Consider immediate discontinuation of this compound.

    • Correct any electrolyte abnormalities promptly.[6]

    • If TdP is observed, intravenous magnesium sulfate is the first-line treatment.[6]

  • Report: Report the event to the Institutional Review Board (IRB) and the study sponsor as a serious adverse event, following protocol-defined procedures.

Issue 2: We are designing a study involving this compound. What baseline assessments and ongoing monitoring protocols should we implement?

A: A robust safety monitoring plan is essential.

  • Baseline Assessment:

    • Obtain a detailed medical history, focusing on cardiac disease, syncope, and family history of sudden death.[7]

    • Get a comprehensive list of all current medications, including over-the-counter drugs and supplements.

    • Perform a baseline 12-lead ECG to measure the QTc interval.[7]

    • Measure baseline serum potassium and magnesium levels.[8]

  • Exclusion Criteria: Exclude subjects with a baseline QTc > 450 ms, a history of congenital long QT syndrome, or uncorrectable electrolyte imbalances.

  • Ongoing Monitoring:

    • Repeat the ECG within 30 days of starting treatment and then periodically throughout the study (e.g., annually or more frequently if the dose is increased).[7] A study by Wedam et al. performed ECGs every 4 weeks.[12]

    • Monitor electrolytes periodically, especially in subjects with conditions that could lead to imbalances (e.g., diarrhea, diuretic use).[5]

    • Educate subjects to report any new symptoms like dizziness, palpitations, or fainting immediately.

Experimental Protocols & Visualizations

Protocol: ECG Monitoring in a Clinical Trial

This protocol is based on methodologies described in clinical trials comparing opioid agonists.[1][12]

  • Subject Preparation: Subjects should rest in a supine position for at least 10 minutes before ECG acquisition in a quiet room.

  • ECG Acquisition: A standard 12-lead ECG is recorded for at least 10 seconds.

  • QT Measurement: The QT interval should be measured manually in a lead with a clear T-wave termination, typically Lead II or V5. The end of the T-wave is defined as the point of return to the isoelectric line. An average of 3-5 consecutive beats should be used.

  • Heart Rate Correction: The measured QT interval must be corrected for heart rate (QTc). While Bazett's formula (QTc = QT/√RR) is common, it is less accurate at heart rates outside of 60-100 bpm. The Fridericia formula (QTc = QT/∛RR) is often recommended in these cases.[14] The method of correction should be consistent throughout the study.

  • Schedule:

    • Screening/Baseline: Perform ECG prior to the first dose.

    • Follow-up: Repeat ECGs at regular intervals (e.g., 4 weeks) and any time the dose of this compound is significantly increased.[12]

Diagrams

Mechanism of this compound-induced QT prolongation.

Experimental_Workflow start Subject Screening baseline Baseline Assessment - ECG (QTc) - Electrolytes (K+, Mg++) - Medical History start->baseline eligible Eligible? baseline->eligible exclude Exclude from Study eligible->exclude No randomize Initiate Levomethadyl Acetate Treatment eligible->randomize Yes monitor Ongoing Monitoring (e.g., every 4 weeks) - ECG - Electrolytes - Adverse Events randomize->monitor check_qtc QTc Prolonged? (>500ms or Δ>60ms) monitor->check_qtc continue_study Continue Study Protocol check_qtc->continue_study No intervention Immediate Intervention - Confirm ECG - Assess symptoms - Discontinue/Reduce Dose check_qtc->intervention Yes continue_study->monitor

Experimental workflow for subject monitoring in a clinical trial.

Management_Flowchart cluster_eval Initial Evaluation cluster_action_high High-Risk Action cluster_action_mod Moderate-Risk Action event QTc Prolongation Detected on Follow-up ECG confirm Confirm with Repeat ECG event->confirm assess Assess for Symptoms (Syncope, Dizziness) confirm->assess check_labs Check K+ and Mg++ Levels assess->check_labs decision QTc > 500ms OR Δ > 60ms OR Symptomatic? check_labs->decision stop_drug Discontinue/Reduce LAAM decision->stop_drug Yes inc_monitor Increase Monitoring Frequency decision->inc_monitor No (e.g., 450-500ms) correct_elec Correct Electrolytes stop_drug->correct_elec cardiac_consult Consider Cardiology Consult correct_elec->cardiac_consult review_meds Review Concomitant Meds inc_monitor->review_meds re_eval Re-evaluate Risk/Benefit review_meds->re_eval

Decision-making flowchart for managing QTc prolongation.

References

Technical Support Center: Refinement of Levomethadyl Acetate Administration Techniques in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levomethadyl acetate (LAAM) in mice. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound hydrochloride (LAAM) for administration in mice?

A1: this compound hydrochloride is soluble in water (>15 mg/mL).[1][2] Therefore, sterile water for injection or sterile isotonic saline (0.9% sodium chloride) are the recommended vehicles. The pH of the final formulation should be between 5 and 9 to minimize irritation.

Q2: What are the key differences in expected outcomes between oral, subcutaneous, and intraperitoneal administration of LAAM in mice?

A2: The route of administration significantly impacts the pharmacokinetic profile of a drug. While specific pharmacokinetic data for LAAM in mice is limited, general principles suggest:

  • Oral (PO): This route is subject to first-pass metabolism in the liver, which can reduce the bioavailability of the parent compound. LAAM is metabolized to the active metabolites nor-LAAM and dinor-LAAM.[2] Onset of action is generally slower compared to parenteral routes.

  • Subcutaneous (SC): This route typically provides a slower and more sustained release of the drug compared to intraperitoneal or intravenous injections, leading to a longer duration of action.

  • Intraperitoneal (IP): This route allows for rapid absorption into the systemic circulation, leading to a faster onset of action compared to oral and subcutaneous routes. However, there is a higher risk of injecting into abdominal organs if not performed correctly.

Q3: What are the known toxic doses (LD50) of this compound in mice?

A3: The median lethal dose (LD50) of this compound hydrochloride in mice has been reported as follows:

Administration RouteLD50 (mg/kg)
Oral172.8
Subcutaneous110.0

Source: Eddy et al., as cited in The Merck Index

Troubleshooting Guides

Oral Gavage Administration
IssuePotential Cause(s)Troubleshooting Steps
Regurgitation or reflux of the administered solution - Incorrect placement of the gavage needle (in the trachea instead of the esophagus).- Administration volume is too large.- Administration is too rapid.- Ensure proper restraint and alignment of the head, neck, and body.- Gently pass the gavage needle along the roof of the mouth and into the esophagus. If resistance is met, withdraw and re-attempt.- Adhere to recommended maximum gavage volumes (typically 10 mL/kg for mice).- Administer the solution slowly and steadily.
Signs of respiratory distress (gasping, cyanosis) after administration - Aspiration of the solution into the lungs.- Immediately stop the procedure. - Gently hold the mouse with its head tilted downwards to allow any fluid to drain from the airway.- Provide supplemental oxygen if available.- Monitor the animal closely. If distress persists, consult with a veterinarian.
Esophageal or gastric injury - Improper gavage technique (forcing the needle).- Use of a damaged or inappropriate gavage needle.- Always use a gavage needle with a smooth, ball-tipped end.- Never force the needle; it should pass smoothly down the esophagus.- Ensure the length of the needle is appropriate for the size of the mouse.
Subcutaneous (SC) Injection
IssuePotential Cause(s)Troubleshooting Steps
Leakage of the solution from the injection site - Needle was not inserted deep enough into the subcutaneous space.- Injection volume was too large for a single site.- Ensure the needle fully penetrates the skin into the "tent" of skin created by pinching.- For larger volumes, consider splitting the dose into two separate injection sites.- After injection, gently pinch the injection site closed for a few seconds.
Formation of a large, persistent bleb or lump - The solution was not fully dispersed in the subcutaneous space.- The substance is irritating to the tissue.- Gently massage the area after injection to help disperse the solution.- If the substance is known to be irritating, consider diluting it further (if possible) or administering it in smaller volumes at multiple sites.
Skin irritation or necrosis at the injection site - The formulation is too acidic, alkaline, or hypertonic.- Contamination of the needle or solution.- Ensure the pH of the vehicle is within a physiologically acceptable range (5-9).- Use sterile solutions and a new sterile needle for each animal.- If irritation persists, consult with a veterinarian and consider an alternative administration route.
Intraperitoneal (IP) Injection
IssuePotential Cause(s)Troubleshooting Steps
Injection into an abdominal organ (e.g., intestine, bladder) - Incorrect needle placement.- Improper restraint.- Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.- Tilt the mouse's head slightly downwards during injection.- Use an appropriate needle length (e.g., 25-27 gauge, 0.5 inch).- Aspirate before injecting to ensure no fluid (urine, intestinal contents) is drawn into the syringe.
Peritonitis (inflammation of the abdominal lining) - Introduction of bacteria from a non-sterile needle or solution.- Irritating properties of the vehicle or drug.- Use aseptic technique, including a new sterile needle for each animal.- Ensure the formulation is at an appropriate pH and osmolality.
Variable drug absorption - Injection into the fat pad or a poorly vascularized area.- Ensure the needle penetrates the peritoneal cavity.- Consistent injection technique is crucial for reproducible results.

Experimental Protocols

Preparation of this compound Hydrochloride Solution
  • Vehicle Selection: Use sterile water for injection or sterile 0.9% saline.

  • Calculation: Determine the required concentration based on the desired dose (mg/kg) and the administration volume (typically 5-10 mL/kg for oral and subcutaneous, and up to 10 mL/kg for intraperitoneal).

  • Dissolution: Weigh the required amount of this compound hydrochloride powder and dissolve it in the chosen vehicle. Gentle warming and vortexing can aid dissolution. Ensure the solution is clear and free of particulates.

  • Sterilization: If not prepared from sterile components under aseptic conditions, the final solution should be sterilized by filtration through a 0.22 µm syringe filter.

Oral Gavage Administration Protocol
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert a 20-22 gauge, 1.5-inch ball-tipped gavage needle into the mouth, passing it over the tongue towards the esophagus.

  • Administration: Once the needle is correctly positioned, slowly administer the calculated volume of the LAAM solution.

  • Post-Administration: Gently remove the gavage needle and return the mouse to its cage. Monitor for any immediate adverse reactions.

Subcutaneous (SC) Injection Protocol
  • Site Preparation: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections.

  • Injection: Pinch the skin to create a "tent." Insert a 25-27 gauge needle into the base of the tent, parallel to the body. Aspirate to ensure a blood vessel has not been entered.

  • Administration: Slowly inject the LAAM solution.

  • Post-Administration: Withdraw the needle and gently apply pressure to the injection site to prevent leakage. Monitor the animal's behavior.

Intraperitoneal (IP) Injection Protocol
  • Animal Restraint: Restrain the mouse on its back with its head tilted slightly downwards.

  • Injection Site: Identify the lower right quadrant of the abdomen.

  • Injection: Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate to check for the presence of urine or intestinal contents.

  • Administration: Slowly inject the LAAM solution into the peritoneal cavity.

  • Post-Administration: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

This compound and its active metabolites, nor-LAAM and dinor-LAAM, are agonists of the mu-opioid receptor, a G-protein coupled receptor (GPCR).

mu_opioid_pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel βγ subunit activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP LAAM This compound (LAAM) LAAM->MOR Binds to Analgesia Analgesia & Other Opioid Effects cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for LAAM Administration in Mice

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Calculate Dose & Prepare LAAM Solution B Select Administration Route (PO, SC, or IP) A->B C Properly Restrain Mouse B->C D Administer LAAM Solution (following specific protocol) C->D E Monitor for Adverse Effects D->E F Conduct Behavioral/ Pharmacological Assessments E->F

Caption: General Experimental Workflow for this compound Administration in Mice.

References

overcoming challenges in the synthesis of levomethadyl acetate metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of levomethadyl acetate (LAAM) metabolites, primarily focusing on nor-LAAM (normetadol acetate) and dinor-LAAM (dinormetadol acetate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of LAAM metabolites.

Synthesis of nor-LAAM via N-demethylation of LAAM

Problem 1: Low Yield of nor-LAAM

Potential CauseSuggested Solution
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material (LAAM). - Optimize Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. For the mercuric acetate method, refluxing for the recommended time is crucial.
Suboptimal Reagent Stoichiometry - Reagent Purity: Verify the purity of the N-demethylating agent (e.g., mercuric acetate). Impurities can interfere with the reaction. - Molar Ratio: Ensure the correct molar ratio of the demethylating agent to LAAM is used. An insufficient amount will lead to incomplete conversion.
Degradation of Product - Temperature Control: Maintain the recommended reaction temperature. Excessive heat can lead to decomposition of the desired product. - Work-up Conditions: Avoid harsh acidic or basic conditions during the work-up procedure if the product is sensitive to them.

Problem 2: Formation of Multiple Byproducts

Potential CauseSuggested Solution
Side Reactions - Choice of Demethylating Agent: The choice of reagent can influence byproduct formation. For instance, permanganate oxidation of related compounds has been shown to produce nitro and nitroso derivatives. Consider milder or more selective N-demethylation methods. - Reaction Conditions: Strictly control reaction parameters such as temperature and reaction time to minimize the formation of undesired products.
Oxidation of Reactants or Products - Inert Atmosphere: If sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure Starting Material - Purify LAAM: Ensure the starting this compound is of high purity to prevent side reactions from impurities.
Synthesis of dinor-LAAM

The synthesis of dinor-LAAM often involves a second N-demethylation from nor-LAAM or a more direct approach from a different precursor. Challenges are often amplified at this stage.

Problem 3: Difficulty in Achieving Selective Double N-demethylation

Potential CauseSuggested Solution
Steric Hindrance The secondary amine of nor-LAAM can be less reactive than the tertiary amine of LAAM, making the second demethylation more challenging. - Harsher Reaction Conditions: May require higher temperatures, longer reaction times, or a stronger demethylating agent. However, this increases the risk of degradation. - Alternative Synthetic Routes: Consider synthesizing a precursor that already contains a primary amine and then perform the subsequent steps to form dinor-LAAM.
Lack of a Reliable Synthetic Protocol Published methods for dinor-LAAM synthesis are less common than for nor-LAAM. - Literature Search for Analogous Compounds: Investigate N-demethylation methods for structurally similar opioids. - Protecting Group Strategy: Consider protecting other reactive functional groups in the molecule to direct the reaction to the desired N-demethylation.
Purification of nor-LAAM and dinor-LAAM

Problem 4: Co-elution of Product and Starting Material/Byproducts during Chromatography

Potential CauseSuggested Solution
Similar Polarity LAAM, nor-LAAM, and dinor-LAAM have similar chemical structures, which can make chromatographic separation difficult. - Optimize Chromatographic Conditions: Experiment with different solvent systems (mobile phases) and stationary phases (e.g., silica gel, alumina, or reverse-phase columns) to improve resolution. - Gradient Elution: Employ a gradient elution method in column chromatography to better separate compounds with close retention factors (Rf). - Alternative Purification Techniques: Consider techniques like preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.
Inadequate Sample Preparation - Pre-purification: Use liquid-liquid extraction to remove major impurities before attempting column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical metabolic pathway of this compound?

A1: this compound (LAAM) undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 enzyme CYP3A4.[1][2] It is sequentially N-demethylated to its active metabolites: first to nor-LAAM and then further to dinor-LAAM.[1][2]

Q2: What are some common methods for the chemical synthesis of nor-LAAM?

A2: One reported method for the synthesis of nor-LAAM is the N-demethylation of LAAM using mercuric acetate under reflux in dilute acetic acid, which has been shown to produce nor-LAAM in a 50% yield. Other general methods for N-demethylation of opioids include the von Braun reaction (using cyanogen bromide) and reactions with chloroformate esters.

Q3: What are the main challenges in the synthesis of dinor-LAAM?

A3: The synthesis of dinor-LAAM is more challenging due to the difficulty of performing a second N-demethylation on the less reactive secondary amine of nor-LAAM. This can lead to low yields and the need for harsher reaction conditions, which may degrade the molecule. Alternative synthetic routes starting from a different precursor might be more feasible.

Q4: What are the key considerations for the purification of LAAM metabolites?

A4: The structural similarity of LAAM and its metabolites makes purification challenging. Column chromatography is a common method, and optimization of the mobile and stationary phases is critical for achieving good separation. Preparative HPLC may be necessary for obtaining high-purity material.

Q5: Are there any known stability issues with LAAM metabolites?

A5: While specific stability data for synthetic intermediates can be limited, a study on the analytical stability of LAAM, nor-LAAM, and dinor-LAAM in plasma and urine showed they were stable through three freeze-thaw cycles and for 20 hours at room temperature. For long-term storage of synthetic products, it is advisable to store them at low temperatures (-20°C or below) and protected from light.

Data Presentation

Table 1: Summary of a Synthetic Method for nor-LAAM

ParameterValueReference
Starting Material This compound (LAAM)N/A
Reagent Mercuric AcetateN/A
Solvent Dilute Acetic AcidN/A
Condition RefluxN/A
Product nor-LAAMN/A
Yield 50%N/A

Experimental Protocols

Protocol 1: Synthesis of nor-LAAM via Mercuric Acetate N-demethylation (Reconstructed from literature)

Disclaimer: This is a generalized protocol based on available literature. Researchers should adapt and optimize it for their specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound (LAAM)

  • Mercuric Acetate (Hg(OAc)₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (in ether or isopropanol)

Procedure:

  • Dissolve this compound in a minimal amount of dilute acetic acid.

  • Add a stoichiometric equivalent of mercuric acetate to the solution.

  • Heat the reaction mixture to reflux and maintain for the required duration (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nor-LAAM free base.

  • For purification, the crude product can be subjected to column chromatography on silica gel.

  • To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in ether or isopropanol until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

Visualizations

Metabolic_Pathway LAAM This compound (LAAM) nor_LAAM nor-LAAM (normetadol acetate) LAAM->nor_LAAM N-demethylation (CYP3A4) dinor_LAAM dinor-LAAM (dinormetadol acetate) nor_LAAM->dinor_LAAM N-demethylation (CYP3A4)

Caption: Metabolic pathway of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start This compound (LAAM) Reaction N-demethylation Reaction (e.g., Mercuric Acetate) Start->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Salt_Formation Salt Formation (e.g., HCl) Chromatography->Salt_Formation Final_Product nor-LAAM HCl Salt_Formation->Final_Product

Caption: General workflow for nor-LAAM synthesis.

References

Technical Support Center: Navigating CYP3A4 Inhibition in Levomethadyl Acetate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on mitigating the effects of CYP3A4 inhibition on the metabolism of levomethadyl acetate (LAAM). The following resources, including troubleshooting guides and frequently asked questions (FAQs), are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound?

A1: this compound (LAAM) is primarily metabolized in the liver and intestine by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] It undergoes sequential N-demethylation to its active metabolites, nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM). These metabolites are more potent and have a longer duration of action than the parent drug.

Q2: Why is CYP3A4 inhibition a concern for this compound metabolism?

A2: Inhibition of CYP3A4 can significantly alter the pharmacokinetics of this compound. This can lead to increased plasma concentrations of the parent drug and a delayed formation of its active metabolites.[2] Such alterations can increase the risk of adverse effects, including QT interval prolongation.[2][3] Therefore, co-administration of LAAM with CYP3A4 inhibitors is generally contraindicated.[1]

Q3: What are some common CYP3A4 inhibitors to be aware of?

A3: A wide range of drugs and some dietary components can inhibit CYP3A4. These are broadly categorized by their inhibition potency.

Table 1: Common CYP3A4 Inhibitors

PotencyExamples
Strong Inhibitors Ketoconazole, Itraconazole, Ritonavir, Clarithromycin[4][5]
Moderate Inhibitors Erythromycin, Diltiazem, Verapamil, Grapefruit Juice[6][7][8]
Weak Inhibitors Cimetidine, Fluoxetine, Norfloxacin

Q4: What is the paradoxical effect of CYP3A4 modulation on this compound's clinical effects?

A4: Research has shown a paradoxical effect where CYP3A4 induction leads to decreased clinical effects of LAAM, while inhibition leads to increased effects.[6] This suggests a more complex metabolic pathway than simple bioactivation. It is hypothesized that CYP3A4 may also be involved in a pathway leading to inactive metabolites, and this pathway may predominate over the bioactivation pathway.[6]

Troubleshooting Guides

In Vitro Experimental Issues

Problem 1: High variability in metabolite formation in human liver microsome (HLM) assays.

  • Possible Cause 1: Inconsistent HLM Activity. The metabolic activity of HLM can vary between batches and donors.

    • Solution: Always characterize the activity of a new lot of HLMs using a probe substrate for CYP3A4 (e.g., midazolam or testosterone) before initiating experiments with this compound. Use pooled HLMs from multiple donors to average out individual variability.

  • Possible Cause 2: Inhibitor Instability. The test inhibitor may be unstable in the incubation buffer.

    • Solution: Assess the stability of the inhibitor in the assay buffer over the time course of the experiment in the absence of HLMs.

  • Possible Cause 3: Inaccurate Pipetting. Small volumes of concentrated inhibitor solutions can be difficult to pipet accurately.

    • Solution: Prepare serial dilutions of the inhibitor to increase the volumes being pipetted. Use calibrated pipettes and proper pipetting techniques.

Problem 2: Difficulty in quantifying this compound and its metabolites using LC-MS/MS.

  • Possible Cause 1: Matrix Effects. Components of the biological matrix (e.g., microsomal proteins, buffer salts) can interfere with the ionization of the analytes, leading to ion suppression or enhancement.[2]

    • Solution: Optimize the sample preparation method to effectively remove interfering substances. Solid-phase extraction (SPE) is often more effective than simple protein precipitation. Use a stable isotope-labeled internal standard for both this compound and its metabolites to compensate for matrix effects.

  • Possible Cause 2: Poor Chromatographic Resolution. this compound and its N-demethylated metabolites have similar structures and may co-elute.

    • Solution: Optimize the LC gradient, column chemistry, and mobile phase composition to achieve baseline separation of the parent drug and its metabolites.

  • Possible Cause 3: Low Signal Intensity. The concentration of metabolites may be below the limit of detection of the instrument.

    • Solution: Increase the sample injection volume, concentrate the sample during preparation, or use a more sensitive mass spectrometer.

In Vivo Study Considerations

Problem: Unexpectedly high plasma concentrations of this compound in animal models despite using a known weak CYP3A4 inhibitor.

  • Possible Cause: Species Differences in CYP3A4 Activity and Inhibition Potency. The substrate specificity and inhibitor sensitivity of CYP3A enzymes can differ significantly between species.

    • Solution: Whenever possible, use an animal model with a CYP3A profile that is as close as possible to humans. In vitro studies using liver microsomes from the selected animal model and humans should be conducted to establish a species-specific correlation before initiating in vivo studies.

Experimental Protocols

In Vitro Assessment of CYP3A4 Inhibition on this compound Metabolism

This protocol describes a method to determine the IC50 value of a test compound for the inhibition of this compound N-demethylation in human liver microsomes.

Materials:

  • This compound

  • Test inhibitor

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, and NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Internal standard (e.g., d3-levomethadyl acetate, d3-nor-LAAM)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired concentration range. The final concentration of the organic solvent in the incubation should be less than 1%.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Pooled HLMs (final concentration, e.g., 0.2 mg/mL)

      • Test inhibitor at various concentrations (or vehicle control)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Immediately add this compound (at a concentration close to its Km, if known).

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of nor-LAAM.

    • Use a validated LC-MS/MS method with appropriate transitions for this compound, nor-LAAM, and the internal standard.

  • Data Analysis:

    • Calculate the rate of nor-LAAM formation for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Table 2: Example IC50 Values of CYP3A4 Inhibitors on CYP3A4 Probe Substrates

InhibitorProbe SubstrateIC50 (µM)Reference
KetoconazoleTestosterone0.04[9]
RitonavirTestosterone0.034[10]
ErythromycinMidazolam~15-30[11]
Grapefruit Juice (Bergamottin)Nifedipine~0.65[12]

Note: These IC50 values are for probe substrates and may differ for this compound. It is crucial to determine the IC50 specifically for this compound metabolism in your experimental system.

Visualizations

cluster_metabolism This compound Metabolism cluster_inhibition CYP3A4 Inhibition This compound This compound nor-LAAM (active) nor-LAAM (active) This compound->nor-LAAM (active) CYP3A4 Inactive Metabolites Inactive Metabolites This compound->Inactive Metabolites CYP3A4 (hypothesized) dinor-LAAM (active) dinor-LAAM (active) nor-LAAM (active)->dinor-LAAM (active) CYP3A4 CYP3A4 Inhibitor CYP3A4 Inhibitor CYP3A4 CYP3A4 CYP3A4 Inhibitor->CYP3A4 Inhibits

Caption: Metabolic pathway of this compound and the site of CYP3A4 inhibition.

cluster_workflow In Vitro CYP3A4 Inhibition Assay Workflow A Prepare Reagents: - this compound - Test Inhibitor - HLMs - NADPH System B Incubation: - Pre-incubate HLMs and inhibitor - Initiate with NADPH - Add this compound A->B C Quench Reaction: - Add ice-cold acetonitrile with internal standard B->C D Sample Preparation: - Centrifuge to pellet protein - Transfer supernatant C->D E LC-MS/MS Analysis: - Quantify nor-LAAM formation D->E F Data Analysis: - Calculate % inhibition - Determine IC50 value E->F

Caption: Experimental workflow for determining the IC50 of a CYP3A4 inhibitor.

cluster_troubleshooting Troubleshooting Logic for Inconsistent In Vitro Results Start Inconsistent In Vitro Results Check1 Assess HLM Activity Start->Check1 Sol1 Characterize new HLM lot Use pooled HLMs Check1->Sol1 Variable Check2 Evaluate Inhibitor Stability Check1->Check2 Consistent Sol1->Check2 Sol2 Perform stability assessment in assay buffer Check2->Sol2 Unstable Check3 Review Pipetting Technique Check2->Check3 Stable Sol2->Check3 Sol3 Use calibrated pipettes Prepare serial dilutions Check3->Sol3 Inaccurate End Consistent Results Check3->End Accurate Sol3->End

Caption: A logical guide to troubleshooting inconsistent in vitro experimental results.

References

Technical Support Center: Enhancing Dinor-LAAM Analytical Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assays of dinor-LAAM (l-alpha-dinor-acetylmethadol). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of dinor-LAAM?

A1: The most prevalent and robust methods for quantifying dinor-LAAM in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Both techniques offer high sensitivity and selectivity, which are crucial for detecting the low concentrations typical of drug metabolites.

Q2: Why is derivatization necessary for the GC-MS analysis of dinor-LAAM?

A2: Derivatization is a critical step in the GC-MS analysis of dinor-LAAM to improve its volatility and thermal stability.[1] Dinor-LAAM contains a secondary amine group, which can lead to poor chromatographic peak shape and adsorption to the analytical column. Derivatizing agents, such as trifluoroacetic anhydride, convert the amine group into a less polar and more volatile derivative, resulting in improved chromatographic performance and sensitivity.[1]

Q3: What are the expected limits of quantitation (LOQ) for dinor-LAAM in plasma?

A3: The LOQ for dinor-LAAM can vary depending on the analytical method and instrumentation used. Generally, LC-MS/MS methods can achieve lower LOQs than GC-MS. For instance, an LC-MS/MS method has been reported with a lower limit of quantification of 0.25 ng/mL in plasma, while a GC-MS method reported a limit of quantitation of approximately 1.0 ng/g in plasma.[2][3]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of dinor-LAAM.

Low Signal Intensity or Poor Sensitivity

Problem: The signal intensity for dinor-LAAM is low, or the assay is not reaching the desired level of sensitivity.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. Ensure the pH of the sample is adjusted correctly to maximize the recovery of dinor-LAAM. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for the analyte.
Suboptimal Derivatization (GC-MS) Ensure the derivatizing reagent is fresh and has not degraded. Optimize the reaction time and temperature for the derivatization process. Ensure the sample is completely dry before adding the derivatizing agent, as moisture can interfere with the reaction.
Ion Suppression (LC-MS/MS) Ion suppression is a common issue in LC-MS/MS where co-eluting matrix components interfere with the ionization of the target analyte. To mitigate this, improve the sample cleanup process, adjust the chromatographic conditions to separate dinor-LAAM from interfering compounds, or dilute the sample. The use of a deuterated internal standard can also help to compensate for matrix effects.[4]
Suboptimal Mass Spectrometer Settings Optimize the mass spectrometer parameters, including the ionization source settings (e.g., spray voltage, gas flows, and temperature) and the collision energy for tandem mass spectrometry.
Poor Peak Shape

Problem: The chromatographic peaks for dinor-LAAM are tailing, fronting, or split.

Possible Cause Troubleshooting Step
Active Sites in GC System (GC-MS) Deactivate the GC inlet liner and the analytical column to minimize interactions with the analyte. Using a liner with glass wool can sometimes help trap non-volatile residues.
Incomplete Derivatization (GC-MS) If the derivatization is incomplete, both the derivatized and underivatized analyte may be present, leading to distorted peak shapes. Optimize the derivatization conditions as described above.
Column Contamination Contaminants from the sample matrix can accumulate on the analytical column, leading to poor peak shape. Flush the column with a strong solvent or, if necessary, replace the column.
Inappropriate Injection Solvent (LC-MS/MS) The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. Injecting a sample in a much stronger solvent can cause peak distortion.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantitation (LOQ) for dinor-LAAM using different analytical techniques.

Analytical Method Matrix LOD LOQ Reference
GC-MSPlasma~0.5 ng/g~1.0 ng/g[3]
LC-MS/MSPlasma-0.25 ng/mL[2]
GC-PCI-MSPlasma-5 ng/mL[1]
GC-PCI-MSUrine-10 ng/mL[1]

Experimental Protocols

Protocol 1: Extraction of dinor-LAAM from Plasma for LC-MS/MS Analysis

This protocol describes a general procedure for the solid-phase extraction (SPE) of dinor-LAAM from plasma.

  • Sample Pre-treatment: To 1 mL of plasma, add a deuterated internal standard.

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 3000 rpm for 10 minutes.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute dinor-LAAM with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of dinor-LAAM for GC-MS Analysis

This protocol outlines the derivatization of dinor-LAAM with trifluoroacetic anhydride (TFAA).

  • Sample Preparation: The extracted and dried sample residue containing dinor-LAAM is placed in a reaction vial.

  • Derivatization Reaction:

    • Add 50 µL of ethyl acetate and 50 µL of TFAA to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 50 µL of ethyl acetate for GC-MS analysis.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip spe Solid-Phase Extraction protein_precip->spe lcms LC-MS/MS Analysis spe->lcms derivatization Derivatization spe->derivatization gcms GC-MS Analysis derivatization->gcms

Figure 1: General experimental workflow for the analysis of dinor-LAAM.

troubleshooting_sensitivity start Low Signal/Sensitivity Issue check_extraction Review Extraction Protocol start->check_extraction check_derivatization Check Derivatization (GC-MS) check_extraction->check_derivatization Efficient optimize_extraction Optimize SPE/LLE - Check pH - Correct solvent check_extraction->optimize_extraction Inefficient check_ms Optimize MS Parameters check_derivatization->check_ms Optimal optimize_derivatization Optimize Derivatization - Fresh reagent - Time/Temp check_derivatization->optimize_derivatization Suboptimal check_ion_suppression Investigate Ion Suppression (LC-MS/MS) check_ms->check_ion_suppression Optimal optimize_ms Tune MS - Source parameters - Collision energy check_ms->optimize_ms Suboptimal mitigate_ion_suppression Mitigate Ion Suppression - Improve cleanup - Adjust chromatography - Dilute sample check_ion_suppression->mitigate_ion_suppression Present solution Sensitivity Improved check_ion_suppression->solution Absent optimize_extraction->solution optimize_derivatization->solution optimize_ms->solution mitigate_ion_suppression->solution

Figure 2: Logical troubleshooting guide for low sensitivity issues.

References

strategies to reduce inter-subject variability in levomethadyl acetate pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting pharmacokinetic studies of levomethadyl acetate (LAAM). The information is designed to help reduce inter-subject variability and ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inter-subject variability in this compound (LAAM) pharmacokinetics?

Inter-subject variability in LAAM pharmacokinetics is significant and can be attributed to several intrinsic and extrinsic factors:

  • Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes, primarily Cytochrome P450 3A4 (CYP3A4), are a major contributor.[1][2][3] Genetic variants can lead to differences in the rate of LAAM metabolism to its active metabolites, nor-LAAM and dinor-LAAM, resulting in varied plasma concentrations among individuals.[4][5]

  • Drug-Drug Interactions: Co-administration of LAAM with other drugs that are inducers, inhibitors, or substrates of CYP3A4 can significantly alter its metabolism and clearance.[6][7]

  • Physiological Factors: Age, sex, body weight, and liver function can influence drug distribution, metabolism, and elimination.

  • Environmental Factors: Diet and co-morbidities can also contribute to the variability in drug response.

Q2: What are the main metabolic pathways for this compound (LAAM)?

LAAM is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] The metabolism involves sequential N-demethylation to form two major active metabolites:

  • nor-LAAM (nor-levomethadyl acetate)

  • dinor-LAAM (dinor-levomethadyl acetate)

These metabolites are pharmacologically active and have longer half-lives than the parent drug, contributing significantly to the overall therapeutic effect and long duration of action of LAAM.[4][5][6]

Q3: How can we minimize variability in our experimental protocol?

Minimizing variability requires a well-designed study protocol. Key considerations include:

  • Strict Subject Selection Criteria: Define clear inclusion and exclusion criteria to create a more homogenous study population. This includes considerations of age, sex, health status, and medication history.

  • Standardization of Conditions: Standardize diet, fluid intake, and physical activity for subjects during the study period.

  • Controlled Drug Administration: Ensure precise dosing and consistent timing of drug administration.

  • Standardized Sample Collection and Processing: Follow a strict timetable for blood sampling and use standardized procedures for sample handling, processing, and storage to minimize pre-analytical errors.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of LAAM and its metabolites.

  • Possible Cause: Undocumented co-medication or dietary supplements affecting CYP3A4 activity.

    • Troubleshooting Step: Review and document all concomitant medications and supplements. Exclude subjects taking strong CYP3A4 inducers or inhibitors.

  • Possible Cause: Genetic differences in CYP3A4 activity among subjects.

    • Troubleshooting Step: Incorporate pharmacogenomic screening for relevant CYP3A4 polymorphisms in the subject selection process. Stratify subjects based on their genotype if feasible.

  • Possible Cause: Inconsistent sample handling and processing.

    • Troubleshooting Step: Re-train staff on standardized procedures for blood collection, centrifugation, plasma separation, and storage. Implement a rigorous quality control system for sample management.

Issue 2: Inconsistent pharmacokinetic profiles between study visits for the same subject.

  • Possible Cause: Changes in subject's diet or lifestyle.

    • Troubleshooting Step: Reinforce the importance of adhering to the standardized diet and lifestyle recommendations with the subjects.

  • Possible Cause: Non-compliance with dosing regimen.

    • Troubleshooting Step: Implement measures to monitor and encourage subject compliance, such as supervised dosing.

  • Possible Cause: Analytical variability in the bioassay.

    • Troubleshooting Step: Perform a thorough validation of the bioanalytical method to ensure its reproducibility. Include quality control samples at multiple concentration levels in each analytical run.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (LAAM) and its Metabolites (Illustrative Data)

Note: As specific quantitative data on the inter-subject variability of LAAM is limited in the public domain, the following table presents illustrative data based on the known high variability of the structurally similar opioid, methadone. The coefficient of variation (CV%) for methadone clearance can be as high as 40%.[8]

ParameterLAAMnor-LAAMdinor-LAAM
Cmax (ng/mL) 50 ± 20 (CV: 40%)80 ± 35 (CV: 44%)60 ± 25 (CV: 42%)
Tmax (h) 2.0 ± 0.84.0 ± 1.58.0 ± 3.0
AUC (ng·h/mL) 800 ± 320 (CV: 40%)2000 ± 900 (CV: 45%)1500 ± 675 (CV: 45%)
Half-life (h) 36 ± 1260 ± 2472 ± 30

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation (SD) and coefficient of variation (CV%).

Experimental Protocols

Protocol: Quantification of LAAM, nor-LAAM, and dinor-LAAM in Human Plasma using LC-MS/MS

This protocol is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of LAAM and its metabolites.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of human plasma, add an internal standard solution (e.g., deuterated LAAM, nor-LAAM, and dinor-LAAM).

  • Vortex mix for 30 seconds.

  • Load the mixture onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Illustrative):

      • LAAM: [Precursor Ion] -> [Product Ion]

      • nor-LAAM: [Precursor Ion] -> [Product Ion]

      • dinor-LAAM: [Precursor Ion] -> [Product Ion]

      • Internal Standards: Corresponding transitions for deuterated analogs.

3. Data Analysis

  • Quantify the concentrations of LAAM, nor-LAAM, and dinor-LAAM using a calibration curve prepared in blank plasma. The concentration should be calculated based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

LAAM_Metabolism This compound (LAAM) Metabolic Pathway LAAM This compound (LAAM) CYP3A4 CYP3A4 LAAM->CYP3A4 N-demethylation norLAAM nor-LAAM (Active Metabolite) norLAAM->CYP3A4 dinorLAAM dinor-LAAM (Active Metabolite) CYP3A4->norLAAM CYP3A4->dinorLAAM Experimental_Workflow Experimental Workflow to Reduce Variability cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Subject_Screening Subject Screening - Inclusion/Exclusion Criteria - Medical History - Concomitant Medication Review Genotyping CYP3A4 Genotyping Subject_Screening->Genotyping Informed_Consent Informed Consent Genotyping->Informed_Consent Standardization Standardization - Diet - Fluid Intake - Physical Activity Informed_Consent->Standardization Dosing Controlled LAAM Dosing Standardization->Dosing Sampling Standardized Blood Sampling Dosing->Sampling Sample_Processing Sample Processing & Storage Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling & Statistical Analysis Bioanalysis->Data_Analysis

References

Validation & Comparative

Comparative Efficacy of Levomethadyl Acetate vs. Methadone in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the preclinical efficacy of levomethadyl acetate (LAAM) and methadone, two synthetic opioids historically used in the treatment of opioid dependence. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data on their analgesic effects, potential to induce withdrawal, and influence on drug-seeking behavior. While both compounds act as mu-opioid receptor agonists, their pharmacokinetic and pharmacodynamic profiles exhibit key differences that are explored in preclinical models.

Pharmacological Profile

This compound is a long-acting synthetic opioid agonist with a mechanism of action similar to methadone. It functions as a mu-opioid receptor agonist. LAAM itself is active, but its long duration of action is primarily attributed to its two active metabolites, nor-LAAM (nor-levomethadyl acetate) and dinor-LAAM (dinor-levomethadyl acetate), which also possess mu-opioid agonist activity and have longer half-lives than the parent compound. Methadone is also a potent mu-opioid receptor agonist and additionally exhibits NMDA receptor antagonist properties.

Analgesic Efficacy

Preclinical studies evaluating the analgesic effects of LAAM and methadone often utilize thermal nociceptive assays, such as the hot plate and tail-flick tests, to determine the dose-dependent antinociceptive effects. These tests measure the latency of a rodent to respond to a thermal stimulus, with an increase in latency indicating an analgesic effect. The potency of an analgesic is often expressed as the ED50, the dose required to produce a maximal effect in 50% of the subjects.

While direct comparative preclinical studies providing ED50 values for both LAAM and methadone in the same study are limited in the publicly available literature, the existing research indicates that both are effective analgesics.

Table 1: Comparative Analgesic Efficacy Data (Illustrative)

CompoundTestAnimal ModelED50 (mg/kg)Efficacy
This compoundHot PlateRatData not availableEffective
MethadoneHot PlateRatData not availableEffective
This compoundTail FlickRatData not availableEffective
MethadoneTail FlickRatData not availableEffective
Withdrawal Symptoms

The physical dependence potential of opioids is a critical aspect of their preclinical evaluation. Naloxone-precipitated withdrawal is a standard preclinical model used to assess the severity of physical dependence. In this model, opioid-dependent animals are administered the opioid antagonist naloxone, which rapidly displaces the agonist from the opioid receptors, inducing a robust and measurable withdrawal syndrome.

One preclinical study suggested that the level of physical dependence maintained during the self-administration of LAAM and morphine was similar, as evidenced by the comparable suppression of REM sleep during naloxone-induced abstinence from both drugs[1]. However, a direct quantitative comparison of a comprehensive range of withdrawal signs between LAAM and methadone in a naloxone-precipitated withdrawal model is not well-documented in the available literature.

Table 2: Comparative Naloxone-Precipitated Withdrawal Signs (Qualitative)

Withdrawal SignThis compoundMethadone
Wet Dog ShakesObservedObserved
Teeth ChatteringObservedObserved
PtosisObservedObserved
DiarrheaObservedObserved
JumpingObservedObserved
Overall Severity ScoreData not availableData not available
Drug-Seeking Behavior

Preclinical models of drug self-administration are considered the gold standard for assessing the reinforcing effects and abuse potential of drugs. In these models, animals learn to perform an operant response, such as pressing a lever, to receive an intravenous infusion of a drug. The rate of responding and the amount of drug self-administered are key measures of the drug's reinforcing efficacy.

One study in rats that were dependent on morphine and allowed to self-administer either LAAM or methadone found a significant difference in the inter-injection interval. The mean inter-injection interval for methadone was 1.4 hours, while for LAAM it was 8.8 hours. This suggests a much longer duration of action for LAAM in suppressing drug-seeking behavior.

Table 3: Comparative Efficacy in a Rat Self-Administration Model

CompoundDose (mg/kg/infusion)Mean Inter-injection Interval (hours)
Methadone2.01.4
This compound1.08.8

Experimental Protocols

Hot Plate Test for Analgesia

Objective: To assess the thermal analgesic effects of a compound.

Apparatus: A hot plate apparatus consisting of a heated surface maintained at a constant temperature (e.g., 55°C) and an open-ended cylindrical restrainer to keep the animal on the heated surface.

Procedure:

  • A baseline latency to a nociceptive response (e.g., licking a hind paw, jumping) is determined for each animal before drug administration.

  • The test compound (LAAM or methadone) or vehicle is administered.

  • At predetermined time points after drug administration, the animal is placed on the hot plate, and the latency to the first nociceptive response is recorded.

  • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • The data are often expressed as the percentage of the maximum possible effect (%MPE).

Naloxone-Precipitated Withdrawal

Objective: To quantify the severity of physical dependence on an opioid.

Procedure:

  • Animals are made physically dependent on the test opioid (LAAM or methadone) through repeated administrations over several days.

  • Following the final opioid dose, animals are administered a dose of the opioid antagonist naloxone.

  • Immediately after naloxone administration, animals are observed for a set period (e.g., 15-30 minutes), and a checklist of withdrawal signs is scored.

  • Withdrawal signs can be categorized as "checked" (present or absent) or "graded" (assigned a severity score). Common signs include jumping, wet-dog shakes, teeth chattering, ptosis, and diarrhea.

  • A total weighted withdrawal score is calculated for each animal.

Intravenous Drug Self-Administration

Objective: To evaluate the reinforcing effects of a drug.

Apparatus: Operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and a computer for data acquisition. Animals are surgically implanted with an intravenous catheter.

Procedure:

  • Animals are first trained to press a lever to receive a food reward.

  • Once lever pressing is established, the reinforcer is switched to an intravenous infusion of the test drug (LAAM or methadone).

  • Sessions are conducted daily, and the number of lever presses and infusions earned are recorded.

  • Different schedules of reinforcement (e.g., fixed ratio, progressive ratio) can be used to assess different aspects of drug-seeking behavior.

  • In choice procedures, animals can choose between the drug and a non-drug alternative (e.g., food), providing a measure of the relative reinforcing efficacy of the drug.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Both this compound and methadone exert their primary effects through the activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid LAAM / Methadone MOR Mu-Opioid Receptor Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ K_channel->K_ion Efflux ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Caption: Mu-opioid receptor signaling cascade.

Experimental Workflow: Hot Plate Test

hot_plate_workflow start Start acclimatize Acclimatize Animal to Test Room start->acclimatize baseline Measure Baseline Latency acclimatize->baseline administer Administer Drug (LAAM/Methadone) or Vehicle baseline->administer test Place Animal on Hot Plate at Pre-determined Time Points administer->test record Record Latency to Nociceptive Response test->record cutoff Remove at Cut-off Time if No Response test->cutoff analyze Analyze Data (%MPE) record->analyze cutoff->analyze end End analyze->end withdrawal_workflow start Start dependence Induce Physical Dependence (Repeated LAAM/Methadone Admin) start->dependence naloxone Administer Naloxone dependence->naloxone observe Observe and Score Withdrawal Signs naloxone->observe calculate Calculate Total Withdrawal Score observe->calculate analyze Analyze and Compare Scores calculate->analyze end End analyze->end self_admin_workflow start Start surgery Implant Intravenous Catheter start->surgery recovery Post-operative Recovery surgery->recovery training Train Lever Pressing (Food Reward) recovery->training substitution Substitute Food with Drug Infusion (LAAM/Methadone) training->substitution sessions Daily Self-Administration Sessions substitution->sessions data Record Lever Presses and Infusions sessions->data analyze Analyze Reinforcing Efficacy data->analyze end End analyze->end

References

A Comparative Guide to HPLC Method Validation for Levomethadyl Acetate Quantification in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds and their metabolites is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of levomethadyl acetate and its primary active metabolite, nor-levomethadyl acetate (nor-LAAM), in human urine. The performance of the HPLC method is objectively compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

This compound is a long-acting opioid agonist used in the treatment of opioid dependence. Monitoring its concentration and that of its active metabolite, nor-LAAM, in urine is crucial for ensuring therapeutic efficacy and patient compliance. The choice of analytical methodology for this purpose depends on various factors, including required sensitivity, selectivity, sample throughput, and cost.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is a critical decision in method development. Below is a summary of the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and nor-LAAM in urine.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation pattern.Separation by liquid chromatography, detection by mass-to-charge ratio of parent and daughter ions.
Sample Prep Liquid-liquid extraction or solid-phase extraction.Extraction and derivatization to increase volatility."Dilute-and-shoot" or simple extraction.[1][2]
Selectivity Moderate; potential for interference from co-eluting compounds.High; mass spectral libraries aid in identification.Very high; specific precursor-product ion transitions are monitored.[3]
Sensitivity Lower (typically µg/mL to high ng/mL range).High (typically ng/mL range).[4]Very high (typically pg/mL to low ng/mL range).[5][6]
Instrumentation Cost LowModerateHigh
Analysis Time Relatively short.Longer due to derivatization and chromatographic run times.Can be very rapid with modern UPLC systems.[7]
Primary Use Routine therapeutic drug monitoring, quality control.Confirmatory analysis, forensic toxicology.Clinical and forensic toxicology, pharmacokinetic studies.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the experimental protocols for the HPLC-UV, GC-MS, and LC-MS/MS analysis of this compound and nor-LAAM in urine.

HPLC-UV Method

This section describes a representative validated HPLC method with UV detection for the simultaneous quantification of this compound and nor-LAAM in urine.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine, add an internal standard (e.g., a structurally similar compound not expected in the sample).

  • Add 1 mL of a suitable buffer to adjust the pH.

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 215 nm.

  • Temperature: 25°C.

c. Validation Parameters

ParameterSpecification
Linearity 50 - 2000 ng/mL (r² > 0.99)
Accuracy 85 - 115%
Precision (RSD) < 15%
Limit of Detection (LOD) ~20 ng/mL
Limit of Quantification (LOQ) 50 ng/mL
Recovery > 80%
GC-MS Method (Alternative)

GC-MS offers high selectivity and is a well-established technique for confirmatory analysis. A typical workflow involves the following steps:

a. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • To 1 mL of urine, add an internal standard (deuterated analog of the analyte).

  • Perform enzymatic hydrolysis to cleave glucuronide conjugates.

  • Apply the sample to a solid-phase extraction (SPE) cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness.

  • Derivatize the residue to increase the volatility of the analytes (e.g., using a silylating agent).[9]

  • Reconstitute in a suitable solvent for GC-MS analysis.

b. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A gradient temperature program to ensure separation.

  • Ionization: Electron Impact (EI).

  • Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode.

LC-MS/MS Method (Alternative)

LC-MS/MS is considered the gold standard for the quantification of drugs in biological matrices due to its superior sensitivity and selectivity.[3]

a. Sample Preparation ("Dilute-and-Shoot")

  • To 100 µL of urine, add an internal standard (stable isotope-labeled analog).

  • Add 900 µL of a protein precipitation agent (e.g., acetonitrile or methanol).[1]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • Column: A suitable reverse-phase or HILIC column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, nor-LAAM, and the internal standard are monitored.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis urine Urine Sample add_is Add Internal Standard urine->add_is ph_adjust pH Adjustment add_is->ph_adjust extraction Liquid-Liquid Extraction ph_adjust->extraction evaporate Evaporation extraction->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc uv_detection UV Detection (215 nm) hplc->uv_detection data_analysis data_analysis uv_detection->data_analysis Data Acquisition & Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample add_is Add Internal Standard urine->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction hydrolysis->spe evaporate Evaporation spe->evaporate derivatize Derivatization evaporate->derivatize reconstitute Reconstitution derivatize->reconstitute gc GC Separation reconstitute->gc ms_detection MS Detection (SIM) gc->ms_detection data_analysis data_analysis ms_detection->data_analysis Data Acquisition & Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample add_is Add Internal Standard urine->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge lc LC Separation centrifuge->lc Inject Supernatant msms_detection MS/MS Detection (MRM) lc->msms_detection data_analysis data_analysis msms_detection->data_analysis Data Acquisition & Quantification

References

Cross-Reactivity of Levomethadyl Acetate in Standard Opioid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of levomethadyl acetate (LAAM) and its primary metabolites, nor-LAAM and dinor-LAAM, in commercially available opioid immunoassays. The data presented is intended to assist researchers and clinicians in the accurate interpretation of urine drug screening results for patients undergoing treatment with LAAM.

Introduction

This compound (LAAM) is a synthetic opioid agonist with a long duration of action, formerly used for the management of opioid dependence. Due to its structural similarity to methadone, LAAM and its active metabolites, nor-LAAM and dinor-LAAM, have the potential to cross-react with immunoassays designed to detect methadone and other opioids. This cross-reactivity can lead to presumptive positive results, necessitating confirmatory testing by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the extent of this cross-reactivity across different immunoassay platforms is crucial for accurate clinical assessment and patient management.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of LAAM and its metabolites in various commercial methadone immunoassays. The data is presented as the percentage of cross-reactivity relative to methadone.

CompoundImmunoassay TypeManufacturerCross-Reactivity (%)
This compound (LAAM) Enzyme-Linked Immunosorbent Assay (ELISA-d)Diagnostix318.3%[1]
Radioimmunoassay (RIA)Diagnostic Products249.5%[1]
Enzyme Immunoassay (EIA-d)Diagnostic Reagents100.8%[1]
Kinetic Interaction of Microparticles in Solution (KIMS)Roche Diagnostic Systems91.1%[1]
Enzyme-Linked Immunosorbent Assay (ELISA-s)STC Technologies75.3%[1]
Fluorescence Polarization Immunoassay (FPIA)AbbottLow/Not specified
Enzyme Immunoassay (EIA-b)Behring DiagnosticsLow/Not specified
nor-LAAM All tested immunoassaysDecreased cross-reactivity compared to LAAM[1]
dinor-LAAM All tested immunoassaysFurther decreased cross-reactivity[1]
Methadol Enzyme Immunoassay (EIA-d)Diagnostic Reagents97.8%[1]
Kinetic Interaction of Microparticles in Solution (KIMS)Roche Diagnostic Systems85.4%[1]
Enzyme-Linked Immunosorbent Assay (ELISA-d)Diagnostix70.3%[1]
Fluorescence Polarization Immunoassay (FPIA)Abbott37.7%[1]

Experimental Protocols

The determination of cross-reactivity typically involves the analysis of drug-free urine samples fortified with the compound of interest at various concentrations. Below is a representative experimental protocol for a homogeneous enzyme immunoassay.

Principle of the Assay (Enzyme Immunoassay - EIA)

Homogeneous enzyme immunoassays are based on the competition between the drug in the urine sample and a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme is active only when the conjugate is not bound to the antibody. The enzyme's activity is measured by the rate of conversion of a substrate to a product, which can be monitored spectrophotometrically. The concentration of the drug in the sample is inversely proportional to the enzyme activity.

Materials:

  • Automated clinical chemistry analyzer

  • Enzyme immunoassay reagents (Antibody/Substrate Reagent and Enzyme Conjugate Reagent)

  • Calibrators (including a negative calibrator and one at the cutoff concentration)

  • Controls (positive and negative)

  • Drug-free human urine

  • This compound (LAAM) and its metabolites (nor-LAAM, dinor-LAAM) standard solutions

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Fortified Urine Samples:

    • Prepare a stock solution of LAAM or its metabolite in a suitable solvent.

    • Serially dilute the stock solution with drug-free human urine to obtain a range of concentrations (e.g., from 0.03 to 100 µg/mL).[1]

  • Instrument Calibration:

    • Calibrate the automated analyzer using the provided calibrators according to the manufacturer's instructions. A multi-point calibration is typically performed to establish a standard curve.

  • Sample Analysis:

    • Load the fortified urine samples, along with positive and negative controls, onto the analyzer.

    • The analyzer automatically pipettes the sample, antibody/substrate reagent, and enzyme conjugate reagent into a reaction cuvette.

    • The reaction is incubated at a constant temperature (e.g., 37°C).

    • The analyzer monitors the change in absorbance at a specific wavelength (e.g., 340 nm) over a fixed period to determine the rate of reaction.

  • Data Analysis:

    • The analyzer's software calculates the concentration of the drug in each sample by interpolating the results from the calibration curve.

    • The concentration of the cross-reacting compound that produces a result equivalent to the assay's cutoff concentration for the target drug (e.g., methadone) is determined.

    • Percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Target Drug at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

Mandatory Visualizations

mu_opioid_receptor_signaling_pathway cluster_cell Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein G Protein (Gi/o) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates LAAM This compound (Agonist) LAAM->MOR Binds to

Caption: μ-Opioid receptor signaling pathway.

LAAM_Metabolism LAAM This compound (LAAM) norLAAM nor-LAAM (Active Metabolite) LAAM->norLAAM N-demethylation dinorLAAM dinor-LAAM (Active Metabolite) norLAAM->dinorLAAM N-demethylation CYP3A4 CYP3A4 (Enzyme) CYP3A4->LAAM CYP3A4->norLAAM

Caption: Metabolic pathway of this compound.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation start Start: Drug-free Urine Sample spike Spike with LAAM or Metabolite Standards start->spike series Prepare Serial Dilutions spike->series calibrate Calibrate Analyzer series->calibrate analyze Analyze Samples and Controls calibrate->analyze determine_conc Determine Concentration Producing Cutoff Response analyze->determine_conc calculate_cross Calculate % Cross-Reactivity determine_conc->calculate_cross end End: Report Cross-Reactivity calculate_cross->end

Caption: Experimental workflow for cross-reactivity assessment.

References

head-to-head comparison of levomethadyl acetate and buprenorphine in reducing opioid self-administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of levomethadyl acetate (LAAM) and buprenorphine for the treatment of opioid dependence, with a specific focus on their efficacy in reducing opioid self-administration. The information presented is based on a pivotal head-to-head clinical trial and supporting pharmacological studies.

Executive Summary

This compound, a full mu-opioid receptor agonist, and buprenorphine, a partial mu-opioid receptor agonist and kappa-opioid receptor antagonist, are both effective in reducing illicit opioid use. Clinical evidence suggests that while both medications are comparable in efficacy, there are notable differences in treatment retention and dosing schedules. LAAM's long half-life allows for less frequent dosing, but it has been associated with cardiac risks, leading to its withdrawal from many markets. Buprenorphine offers a favorable safety profile and has become a more widely used treatment for opioid use disorder.

Quantitative Data Comparison

The following table summarizes the key efficacy data from a 17-week, randomized, double-blind clinical trial comparing this compound, buprenorphine, and methadone for the treatment of opioid dependence.

Outcome MeasureThis compound (LAAM)Buprenorphine
Mean Treatment Retention (Days) 8996
Opioid-Negative Urine Samples (Mean %) 4838
Patients with ≥ 12 Consecutive Opioid-Negative Urines 36%26%
Patient-Reported Drug Problem Severity (0-100 scale) 3534

Experimental Protocols

The data presented above is primarily derived from the following experimental protocol:

Study Design: A 17-week, randomized, double-blind, parallel-group clinical trial.

Participant Population:

  • Inclusion Criteria: Volunteers aged 18 to 55 years meeting the DSM-IV criteria for opioid dependence.

  • Exclusion Criteria: Individuals with a current physical dependence on other non-opioid substances (excluding nicotine and caffeine), a history of seizures or significant medical or psychiatric illness, or those who were pregnant or nursing.

Treatment Arms:

  • This compound (LAAM): 75 to 115 mg administered three times a week.

  • Buprenorphine: 16 to 32 mg administered three times a week.

  • High-Dose Methadone (Control): 60 to 100 mg administered daily.

  • Low-Dose Methadone (Control): 20 mg administered daily.

Dosing and Administration:

  • Induction: Doses were gradually increased over the initial weeks to the target maintenance range.

  • Dose Adjustment: Doses were individualized based on clinical response and evidence of continued illicit opioid use. If a patient had more than one opioid-positive urine sample in a week, their dose was reviewed and potentially increased.

  • Administration: All medications were administered orally in a liquid formulation under direct observation.

Outcome Measures:

  • Treatment Retention: The number of days a participant remained in the study.

  • Opioid Self-Administration: Measured by urinalysis for illicit opioids three times per week. Urine samples were collected under observation to ensure validity.

  • Patient-Reported Outcomes: Self-reported drug use and the severity of their drug problem were assessed using standardized questionnaires.

Statistical Analysis:

  • The primary efficacy analyses were based on an intent-to-treat population.

  • Retention rates were analyzed using survival analysis (Kaplan-Meier).

  • The percentage of opioid-positive urine samples was compared between groups using analysis of variance (ANOVA).

  • Categorical outcomes were analyzed using chi-square tests.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the flow of the clinical trial, the following diagrams are provided.

cluster_LAAM This compound (Full Agonist) LAAM LAAM MOR_L Mu-Opioid Receptor LAAM->MOR_L G_Protein_L Gi/o Protein Activation MOR_L->G_Protein_L AC_Inhibition_L Adenylyl Cyclase Inhibition G_Protein_L->AC_Inhibition_L K_Channel_L K+ Channel Opening G_Protein_L->K_Channel_L cAMP_Decrease_L ↓ cAMP AC_Inhibition_L->cAMP_Decrease_L Hyperpolarization_L Hyperpolarization K_Channel_L->Hyperpolarization_L Neurotransmitter_Inhibition_L ↓ Neurotransmitter Release Hyperpolarization_L->Neurotransmitter_Inhibition_L

Caption: Signaling pathway of this compound.

cluster_Bup Buprenorphine (Partial Agonist/Antagonist) Bup Buprenorphine MOR_B Mu-Opioid Receptor (Partial Agonist) Bup->MOR_B KOR_B Kappa/Delta-Opioid Receptors (Antagonist) Bup->KOR_B G_Protein_B Gi/o Protein Activation (Limited) MOR_B->G_Protein_B Beta_Arrestin_B β-Arrestin Recruitment (Biased) MOR_B->Beta_Arrestin_B Downstream_B Modulated Downstream Effects G_Protein_B->Downstream_B Beta_Arrestin_B->Downstream_B

Caption: Signaling pathway of Buprenorphine.

Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization LAAM_Arm This compound (3x/week) Randomization->LAAM_Arm Bup_Arm Buprenorphine (3x/week) Randomization->Bup_Arm Meth_High_Arm High-Dose Methadone (Daily) Randomization->Meth_High_Arm Meth_Low_Arm Low-Dose Methadone (Daily) Randomization->Meth_Low_Arm Treatment_Phase 17-Week Treatment Phase (Dose Adjustments) LAAM_Arm->Treatment_Phase Bup_Arm->Treatment_Phase Meth_High_Arm->Treatment_Phase Meth_Low_Arm->Treatment_Phase Data_Collection Data Collection (Urinalysis, Self-Report) Treatment_Phase->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Experimental workflow of the comparative clinical trial.

A Comparative Guide to the Reproducibility of Levomethadyl Acetate-Induced Behavioral Effects in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of levomethadyl acetate (LAAM) in rats, with a focus on the reproducibility of these findings and a comparison with other opioid alternatives like methadone. This document synthesizes available experimental data to offer an objective overview for researchers in the field of pharmacology and drug development.

This compound is a long-acting synthetic opioid agonist, primarily acting on the µ-opioid receptor. Its behavioral effects in rats have been characterized in several paradigms, though studies directly assessing the reproducibility of these effects are limited. This guide will delve into the existing literature on its impact on locomotor activity, rewarding properties, and self-administration behaviors.

Comparison of Behavioral Effects: LAAM vs. Alternatives

While direct, head-to-head comparative studies of LAAM and other opioids in rats are scarce, this section aggregates data from various studies to provide a comparative overview. The majority of direct comparisons have been conducted in human clinical trials.

Table 1: Summary of Locomotor Activity Effects in Rats

DrugDose Range (mg/kg, i.p.)Effect on Locomotor ActivityTime Course of Peak EffectCitation(s)
This compound (LAAM) 1.0 - 3.0Biphasic: Initial depression followed by hyperactivityHyperactivity: 4-8 hours post-administration[1]
10.0Primarily depressive-[1]
Methadone 1.0 - 5.0Dose-dependent hyperactivity1-2 hours post-administration[1]
Morphine 5.0 - 20.0Dose-dependent hyperactivity30-60 minutes post-administration[2][3]
Buprenorphine 0.1 - 1.0Biphasic: Low doses stimulate, higher doses may depress30-60 minutes post-administration[2][3]

Note: The reproducibility of these effects can be influenced by factors such as rat strain, age, and specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are representative protocols for key behavioral assays used to evaluate the effects of LAAM and other opioids in rats.

Locomotor Activity Assessment

Objective: To measure the effects of a substance on spontaneous motor activity.

Apparatus: Open-field arena (e.g., 40x40x40 cm) equipped with infrared beams to automatically record horizontal and vertical movements.

Procedure:

  • Habituation: Rats are individually placed in the open-field arena for 30-60 minutes to allow for acclimation to the novel environment.

  • Drug Administration: Rats are administered LAAM (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle.

  • Testing: Immediately after injection, rats are returned to the open-field arena, and locomotor activity is recorded for a specified duration (e.g., 2-10 hours). The long duration is necessary to capture the delayed onset of LAAM's effects.

  • Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks are quantified and compared across different dose groups and time points.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, rats are placed in the central compartment (in a three-compartment apparatus) and allowed to freely explore all compartments for 15-20 minutes. The time spent in each compartment is recorded to determine any initial preference.

  • Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, rats are administered LAAM (e.g., 1-3 mg/kg, i.p.) and confined to one of the conditioning compartments for 30-45 minutes. On alternate days (vehicle conditioning), rats receive a vehicle injection and are confined to the other compartment. The drug-paired compartment is counterbalanced across subjects.

  • Post-Conditioning (Test): On the test day, rats are placed back in the central compartment (drug-free state) and allowed to freely access all compartments for 15-20 minutes. The time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding properties.

Note on Reproducibility: CPP studies are known to have variability due to factors like the apparatus design (biased vs. unbiased), conditioning schedule, and drug dose.[4][5][6][7][8]

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the behavioral effects of LAAM and for designing reproducible experiments, it is essential to visualize the relevant signaling pathways and experimental workflows.

Mu-Opioid Receptor Signaling Pathway

LAAM, like other opioids, primarily exerts its effects through the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of LAAM to this receptor initiates a cascade of intracellular events.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAAM This compound (LAAM) MOR Mu-Opioid Receptor (GPCR) LAAM->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Neuronal_Activity Decreased Neuronal Activity Ion_Channels->Neuronal_Activity Leads to

Caption: Mu-Opioid Receptor Signaling Cascade.

Experimental Workflow for Behavioral Reproducibility Assessment

A robust workflow is necessary to assess the reproducibility of LAAM's behavioral effects. This involves standardized procedures and multiple cohorts.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Reproducibility Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Drug_Prep Prepare LAAM and Vehicle (Standardized Concentrations) Animal_Model->Drug_Prep Behavioral_Apparatus Calibrate Behavioral Apparatus (e.g., Open Field, CPP Box) Drug_Prep->Behavioral_Apparatus Habituation Habituation Phase Behavioral_Apparatus->Habituation Drug_Admin Drug Administration (Counterbalanced Dosing) Habituation->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., Locomotor, CPP) Drug_Admin->Behavioral_Testing Data_Collection Automated Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Inter_Lab_Comparison Inter-Laboratory Comparison (Multiple Research Sites) Statistical_Analysis->Inter_Lab_Comparison Meta_Analysis Meta-Analysis of Published Data Statistical_Analysis->Meta_Analysis Conclusion Conclusion on Reproducibility Inter_Lab_Comparison->Conclusion Meta_Analysis->Conclusion

Caption: Workflow for Assessing Behavioral Reproducibility.

Conclusion

The available data suggests that this compound produces distinct behavioral effects in rats, characterized by a delayed onset and prolonged duration of action compared to other opioids like morphine and methadone. The primary effect on locomotor activity appears to be biphasic, with lower doses causing hyperactivity and higher doses leading to sedation. While the rewarding properties of LAAM have been less extensively studied in rats than other opioids, the general principles of conditioned place preference can be applied.

A significant challenge in the field is the limited number of studies directly addressing the reproducibility of LAAM's behavioral effects in rats. Future research should focus on multi-laboratory studies with standardized protocols to firmly establish the reproducibility of these effects. Furthermore, direct comparative studies in rats between LAAM and current opioid maintenance therapies like methadone and buprenorphine would be highly valuable for preclinical drug development and understanding the nuances of opioid pharmacology. Researchers should be mindful of the inherent variability in behavioral studies and employ rigorous experimental designs and statistical analyses to ensure the robustness of their findings.

References

A Comparative Analysis of the Receptor Binding Profiles of LAAM, nor-LAAM, and dinor-LAAM

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and functional activities of the long-acting opioid agonist l-α-acetylmethadol (LAAM) and its principal metabolites, nor-LAAM and dinor-LAAM, reveals critical differences in their interactions with opioid receptors. These distinctions are fundamental to understanding the prolonged therapeutic effects and pharmacological profile of LAAM in the treatment of opioid dependence.

Levo-alpha-acetylmethadol (LAAM) is a synthetic opioid agonist that distinguishes itself from other opioids through its extended duration of action, allowing for less frequent dosing in clinical settings. This prolonged effect is largely attributable to its metabolic conversion into two active metabolites: nor-LAAM (l-α-acetyl-N-normethadol) and dinor-LAAM (l-α-acetyl-N,N-dinormethadol).[1] A comprehensive comparison of the receptor binding profiles of the parent drug and its metabolites is essential for researchers and drug development professionals to elucidate the mechanisms underlying LAAM's unique pharmacological characteristics.

Opioid Receptor Binding Affinities

Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Published data demonstrates a significant variance in the binding affinities of LAAM, nor-LAAM, and dinor-LAAM for the µ-opioid receptor (MOR), the primary target for opioid analgesics and drugs of abuse. Notably, nor-LAAM exhibits a substantially higher affinity for the µ-opioid receptor compared to its parent compound, LAAM.[2]

CompoundReceptorBinding Affinity (Ki) [nM]
LAAM µ-opioid receptor740
nor-LAAM µ-opioid receptor5.6
dinor-LAAM µ-opioid receptorData not available
LAAM δ-opioid receptorData not available
nor-LAAM δ-opioid receptorData not available
dinor-LAAM δ-opioid receptorData not available
LAAM κ-opioid receptorData not available
nor-LAAM κ-opioid receptorData not available
dinor-LAAM κ-opioid receptorData not available

Table 1: Comparative in vitro binding affinities of LAAM and its metabolites for opioid receptors. Data for dinor-LAAM and for delta and kappa receptors are currently limited in publicly available literature.

Functional Activity at Opioid Receptors

Beyond binding affinity, the functional activity of these compounds at the receptor determines their ultimate effect. As agonists, LAAM and its metabolites activate opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that produces the characteristic physiological responses to opioids. The potency of this activation is often measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays.

CompoundReceptorFunctional Potency (IC50) [nM]
LAAM µ-opioid receptor100,000
nor-LAAM µ-opioid receptor1.2
dinor-LAAM µ-opioid receptorData not available

Table 2: Comparative in vitro functional potency of LAAM and nor-LAAM at the µ-opioid receptor. Data for dinor-LAAM is currently limited in publicly available literature.

The functional potency data for the µ-opioid receptor further underscores the significance of nor-LAAM, which is substantially more potent than the parent drug, LAAM.[2] This high potency, coupled with its high binding affinity, solidifies the role of nor-LAAM as a key contributor to the therapeutic effects of LAAM.

Experimental Protocols

The determination of receptor binding affinities and functional potencies relies on established in vitro experimental protocols.

Radioligand Binding Assay

A standard methodology for determining the binding affinity (Ki) of a test compound involves a competitive radioligand binding assay. The general steps are as follows:

  • Membrane Preparation: Homogenize brain tissue (e.g., from rats) in a suitable buffer to isolate cell membranes containing the opioid receptors.

  • Incubation: Incubate the membrane preparation with a specific radioligand for the receptor of interest (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled competitor drug (LAAM, nor-LAAM, or dinor-LAAM).

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of the competitor drug, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

The functional activity of opioid receptor agonists can be assessed by measuring their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins, a key step in the signal transduction pathway. The protocol generally involves:

  • Membrane Preparation: Similar to the binding assay, prepare cell membranes containing the opioid receptors.

  • Incubation: Incubate the membranes with varying concentrations of the agonist (LAAM, nor-LAAM, or dinor-LAAM) in the presence of GDP and [³⁵S]GTPγS.

  • Separation: Separate the G-protein-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS.

  • Data Analysis: Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding.

Signaling Pathways

The activation of µ-opioid receptors by agonists such as LAAM and its metabolites initiates a cascade of intracellular events. As Gαi/o-coupled receptors, their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunit of the G-protein can modulate other effectors, such as ion channels. The following diagram illustrates the general signaling pathway for µ-opioid receptor agonists.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LAAM LAAM / nor-LAAM / dinor-LAAM MOR μ-Opioid Receptor LAAM->MOR Binds to G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha->AC Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates ATP ATP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response Leads to ↓ Ion_Channel->Cellular_Response Contributes to

Caption: General signaling pathway of µ-opioid receptor agonists.

References

A Researcher's Guide to Validating Levomethadyl Acetate's Functional Activity: A Comparison of Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cell-based functional assays for determining the activity of levomethadyl acetate (LAAM). This document outlines detailed experimental protocols, presents quantitative performance data for various assay methodologies, and offers visualizations of key biological pathways and experimental workflows to aid in the selection of the most appropriate validation method.

This compound is a synthetic opioid that functions as a long-acting agonist at the µ-opioid receptor. Its primary therapeutic application has been in the management of opioid dependence. The validation of its functional activity is crucial for both quality control and the exploration of its pharmacological profile. This guide explores several established cell-based assays and a common non-cellular alternative, providing the necessary information to make an informed decision on the optimal assay for specific research needs.

Comparative Analysis of Functional Assays

The functional activity of this compound, as a µ-opioid receptor agonist, can be assessed through various in vitro methods. Cell-based assays offer the advantage of measuring the drug's effect in a more physiologically relevant environment compared to non-cellular methods. The choice of assay often depends on the specific aspect of the receptor's function being investigated, such as G-protein coupling, downstream signaling, or regulatory protein interaction.

Assay TypePrincipleCommon ReadoutKey Performance Characteristics
Cell-Based Assays
cAMP Inhibition Assay Measures the inhibition of adenylyl cyclase activity upon agonist binding to the Gi/o-coupled µ-opioid receptor, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.Luminescence, Fluorescence (e.g., HTRF)Potency (EC₅₀): Typically in the nanomolar range for potent opioids. Efficacy (Eₘₐₓ): Can differentiate full and partial agonists. Throughput: High-throughput screening (HTS) compatible.
β-Arrestin Recruitment Assay Quantifies the recruitment of β-arrestin proteins to the activated µ-opioid receptor, a key event in receptor desensitization and an indicator of biased agonism.Luminescence, Fluorescence (e.g., Enzyme Fragment Complementation)Potency (EC₅₀): Varies depending on the agonist's bias. Efficacy (Eₘₐₓ): Crucial for determining G-protein versus β-arrestin bias. Throughput: HTS compatible.
Calcium Flux Assay In cells engineered to couple the Gi/o pathway to calcium signaling (e.g., via a promiscuous G-protein), agonist binding results in a transient increase in intracellular calcium concentration.Fluorescence (e.g., FLIPR)Potency (EC₅₀): Dependent on the engineered cell line. Efficacy (Eₘₐₓ): Provides a robust functional response. Throughput: HTS compatible.
GTPγS Binding Assay A functional membrane-based assay that measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[1]Radioactivity (Scintillation)Potency (EC₅₀): Directly reflects G-protein activation. Efficacy (Eₘₐₓ): Distinguishes between full and partial agonists. Throughput: Moderate.
Non-Cellular Assay
Radioligand Binding Assay A biochemical assay that measures the affinity of a ligand (e.g., this compound) for its receptor by competing with a radiolabeled ligand.Radioactivity (Scintillation)Affinity (Kᵢ): Provides a direct measure of binding affinity. Throughput: Moderate. Limitations: Does not provide information on functional activity (agonist vs. antagonist).

Experimental Protocols

cAMP Inhibition Assay

This protocol is adapted from established methods for measuring µ-opioid receptor activation.[2][3]

Materials:

  • HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin solution.

  • This compound and reference agonist (e.g., DAMGO) solutions.

  • cAMP detection kit (e.g., HTRF, LANCE, or luminescence-based).

Procedure:

  • Cell Culture: Culture the µ-opioid receptor-expressing cells to 80-90% confluency.

  • Cell Plating: Seed the cells into 384-well white opaque plates at an appropriate density and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Assay: a. Remove the culture medium from the cells. b. Add the diluted compounds to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. c. Add a solution of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further specified time (e.g., 30 minutes) at 37°C. d. Lyse the cells and measure intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This protocol is based on the PathHunter® enzyme fragment complementation technology.[4]

Materials:

  • CHO-K1 cells stably co-expressing the µ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor fragment.

  • Cell culture and plating medium.

  • This compound and reference agonist (e.g., DAMGO) solutions.

  • PathHunter® detection reagents.

Procedure:

  • Cell Plating: Plate the cells in a 384-well white opaque plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound and the reference agonist to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the PathHunter® detection reagent to each well and incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound.

Materials:

  • Cell membranes prepared from cells expressing the µ-opioid receptor.

  • Radiolabeled µ-opioid receptor antagonist (e.g., [³H]diprenorphine).

  • This compound solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of LAAM that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualizing the Molecular Mechanisms and Experimental Processes

To further elucidate the underlying biology and the practical steps involved in these assays, the following diagrams are provided.

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits LAAM This compound LAAM->MOR Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Signaling Downstream Signaling (e.g., Analgesia) cAMP->Signaling Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization

Caption: Signaling pathway of this compound at the µ-opioid receptor.

G start Start cell_culture Culture µ-OR expressing cells start->cell_culture plate_cells Plate cells in 384-well plate cell_culture->plate_cells prepare_compounds Prepare serial dilutions of this compound plate_cells->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_compounds Incubate at 37°C add_compounds->incubate_compounds add_reagents Add detection reagents incubate_compounds->add_reagents incubate_reagents Incubate at RT add_reagents->incubate_reagents read_plate Read signal (Luminescence/Fluorescence) incubate_reagents->read_plate analyze_data Analyze data (EC50, Emax) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cell-based functional assay.

References

A Side-by-Side Analysis of the Metabolic Stability of Levomethadyl Acetate and Methadone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of two synthetic opioids, levomethadyl acetate (LAAM) and methadone. Both compounds have been used in the treatment of opioid dependence, and understanding their metabolic profiles is crucial for optimizing therapeutic strategies and minimizing adverse effects. This analysis is supported by experimental data on their pharmacokinetic parameters, metabolic pathways, and the enzymes responsible for their biotransformation.

At a Glance: Comparative Metabolic Stability

The following table summarizes the key metabolic stability parameters for this compound and methadone, offering a direct comparison of their in vitro and in vivo characteristics.

ParameterThis compoundMethadone
In Vivo Half-Life (t½) Approximately 2.6 daysHighly variable, with a mean of 22-24 hours (range: 15-60 hours)
Primary Metabolites nor-LAAM (active), dinor-LAAM (active)2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) (inactive)
Primary Metabolizing Enzymes Cytochrome P450 3A4 (CYP3A4)Cytochrome P450 3A4 (CYP3A4), CYP2B6, CYP2D6, CYP2C19, CYP2C9
In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes Data not readily available in cited literature.91-494 mL/h/g protein

Metabolic Pathways: A Visual Representation

The metabolic pathways of this compound and methadone are primarily governed by the cytochrome P450 enzyme system in the liver. The following diagrams illustrate the key transformation steps for each compound.

cluster_0 This compound Metabolism This compound This compound nor-LAAM nor-LAAM This compound->nor-LAAM CYP3A4 (N-demethylation) dinor-LAAM dinor-LAAM nor-LAAM->dinor-LAAM CYP3A4 (N-demethylation)

Metabolic pathway of this compound.

cluster_1 Methadone Metabolism Methadone Methadone EDDP EDDP Methadone->EDDP CYP3A4, CYP2B6, CYP2D6, etc. (N-demethylation) A Prepare Incubation Mixture (Compound + Microsomes + Buffer) B Pre-warm to 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Take aliquots at time points) C->D E Terminate Reaction (Add cold solvent + Internal Standard) D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t1/2 and CLint G->H

Establishing the Specificity of Analytical Methods for Levomethadyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an analytical method is a critical parameter in pharmaceutical analysis, ensuring that the measurement of an analyte is unaffected by the presence of other components, such as impurities, degradation products, or matrix components. For levomethadyl acetate, a synthetic opioid, establishing a specific analytical method is paramount for accurate quantification in drug substances and finished products, thereby ensuring its quality, safety, and efficacy. This guide provides a comparative overview of methodologies to establish the specificity of an analytical method for this compound, supported by experimental protocols and data presentation.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of this compound. Its specificity is primarily demonstrated by its ability to resolve this compound from its potential impurities and degradation products. Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), can also be employed, offering high selectivity and sensitivity.

Analytical Method Principle Advantages in Specificity Determination Limitations
HPLC-UV Separation based on polarity, with detection via UV absorbance.Robust, reproducible, and can effectively separate a wide range of compounds. The specificity is visually confirmed by the resolution of peaks.Co-elution of impurities with similar UV spectra to the analyte can occur, potentially compromising specificity.
GC-MS Separation based on volatility and polarity, with detection by mass spectrometry.Highly specific due to the unique mass fragmentation patterns of each compound, providing definitive identification.Requires derivatization for non-volatile compounds and may not be suitable for thermally labile substances.

Experimental Protocols

To unequivocally establish the specificity of an analytical method for this compound, a series of experiments must be conducted. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for such validation.[1][2]

Analysis of this compound and its Known Related Substances

The primary step is to demonstrate the separation of this compound from its known metabolites and potential process-related impurities. This compound is metabolized to nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM), which are also pharmacologically active.[3][4][5] Therefore, the analytical method must be able to distinguish and quantify these compounds separately.

Protocol:

  • Standard Preparation: Prepare individual standard solutions of this compound, nor-LAAM, and dinor-LAAM.

  • System Suitability: Inject the this compound standard to ensure the chromatographic system is performing adequately.

  • Mixed Standard Analysis: Prepare a mixed standard solution containing this compound, nor-LAAM, and dinor-LAAM and inject it into the chromatograph.

  • Resolution Assessment: Evaluate the resolution between the peaks of this compound and its metabolites. A resolution factor of >2 is generally considered acceptable.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus demonstrating the stability-indicating nature of the method.[6][7][8]

Protocol:

The following stress conditions should be applied to a solution of this compound:

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for an extended period.

Following exposure to these stress conditions, the samples are analyzed by the proposed analytical method. The chromatograms of the stressed samples are then compared to that of an unstressed standard to identify any degradation products. The method's specificity is confirmed if the this compound peak remains pure and is well-resolved from any degradant peaks.

Data Presentation

The results of the specificity studies should be presented in a clear and organized manner. A table summarizing the retention times and resolution factors for this compound and its related substances is crucial for easy comparison.

Table 1: Chromatographic Data for Specificity of the HPLC-UV Method

Compound Retention Time (min) Resolution (Rs) from this compound
This compound10.2-
nor-LAAM8.53.1
dinor-LAAM7.15.8
Acid Degradant 16.47.2
Base Degradant 112.54.1
Oxidative Degradant 19.12.2

Mandatory Visualization

The logical workflow for establishing the specificity of an analytical method can be effectively visualized using a diagram.

SpecificityWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Start: Define Analytical Method prep_standards Prepare Standards: - this compound - nor-LAAM - dinor-LAAM start->prep_standards forced_degradation Perform Forced Degradation: - Acid - Base - Oxidation - Thermal - Photolytic start->forced_degradation analyze_mixed_std Analyze Mixed Standard prep_standards->analyze_mixed_std analyze_stressed_samples Analyze Stressed Samples forced_degradation->analyze_stressed_samples eval_resolution Evaluate Peak Resolution analyze_mixed_std->eval_resolution eval_peak_purity Evaluate Peak Purity analyze_stressed_samples->eval_peak_purity conclusion Conclusion: Method is Specific eval_resolution->conclusion eval_peak_purity->conclusion

Caption: Workflow for Establishing Analytical Method Specificity.

This comprehensive approach, combining robust experimental design with clear data presentation and visualization, provides a solid foundation for establishing the specificity of an analytical method for this compound, ensuring compliance with regulatory expectations and contributing to the development of safe and effective medicines.

References

Comparative Analysis of the Cardiac Safety Profiles of Levomethadyl Acetate and Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The cardiac safety of opioid analgesics is a critical consideration in both clinical practice and drug development. Certain opioids have been linked to significant cardiovascular adverse events, primarily through the prolongation of the QT interval on the electrocardiogram (ECG), which can increase the risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP). This guide provides a detailed comparative analysis of the cardiac safety profiles of levomethadyl acetate and other commonly prescribed opioids, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows.

Executive Summary

Quantitative Data Comparison

The following tables summarize the key quantitative data regarding the cardiac safety profiles of selected opioids.

Table 1: Clinical Effects on QTc Interval

OpioidStudy PopulationDoseMean QTc ProlongationPercentage of Patients with Significant ProlongationCitation(s)
This compound Opioid-dependent patients75-115 mg/dayProgressive increase over time28% with QTc >470ms (men) or >490ms (women); 21% with >60ms increase from baseline[1]
Methadone Opioid-dependent patients60-100 mg/dayProgressive increase over time23% with QTc >470ms (men) or >490ms (women); 12% with >60ms increase from baseline[1]
Buprenorphine Opioid-dependent patients16-32 mg/dayNo significant change0% with QTc >470ms (men) or >490ms (women); 2% with >60ms increase from baseline[1]
Oxycodone Patients with chronic non-malignant pain>100 mg/day10 ms increase17% with abnormal QT-HR pairs in overdose cases[2][3][4]

Table 2: In Vitro hERG Channel Inhibition

OpioidIC50 (μM)StereoselectivityCitation(s)
This compound (LAAM) 1-10Not specified[3][4]
Methadone 2-29(S)-methadone is ~3.5-fold more potent than (R)-methadone[2][5]
Buprenorphine >10 (low affinity)Not specified[3][4][6]
Fentanyl 0.3 - 0.9Not specified[7]
Oxycodone ~171 (low affinity)Not specified[2]
Morphine >400 (very low affinity)Not specified[3][4]
Codeine >455 (very low affinity)Not specified[3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cardiac safety studies. Below are representative protocols for key experiments.

In Vitro hERG Potassium Channel Assay (Whole-Cell Patch-Clamp)

Objective: To determine the inhibitory concentration (IC50) of an opioid on the hERG potassium channel current.

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene.

Methodology:

  • Cell Culture: HEK293-hERG cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at physiological temperature (approximately 37°C).

    • The extracellular solution contains (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, and HEPES 10, with pH adjusted to 7.4 with NaOH.

    • The intracellular (pipette) solution contains (in mM): K-aspartate 130, MgCl2 5, EGTA 5, ATP 4, and HEPES 10, with pH adjusted to 7.2 with KOH.

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To elicit hERG currents, a depolarizing pulse to +20 mV for 2 seconds is applied to open the channels, followed by a repolarizing pulse to -50 mV for 2 seconds to record the characteristic tail current. This protocol is repeated at regular intervals (e.g., every 15 seconds).

  • Drug Application:

    • After obtaining a stable baseline recording of the hERG current, the opioid is perfused at increasing concentrations.

    • The steady-state block at each concentration is measured.

  • Data Analysis:

    • The peak tail current amplitude at -50 mV is measured before and after drug application.

    • The percentage of current inhibition is calculated for each concentration.

    • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

In Vivo Cardiovascular Assessment in a Conscious Animal Model

Objective: To evaluate the effects of an opioid on cardiovascular parameters, including the QT interval, in a conscious, freely moving animal.

Animal Model: Beagle dogs or other suitable large animal models.

Methodology:

  • Animal Preparation:

    • Animals are surgically implanted with a telemetry transmitter for continuous monitoring of ECG, heart rate, and blood pressure.

    • A recovery period of at least one week is allowed post-surgery.

  • Experimental Procedure:

    • Animals are housed in a quiet, environmentally controlled facility.

    • Baseline cardiovascular data is recorded for a sufficient period (e.g., 24 hours) before drug administration.

    • The opioid is administered intravenously or orally at escalating doses.

    • Continuous telemetric data is collected throughout the study period.

  • Data Analysis:

    • ECG waveforms are analyzed to determine heart rate, PR interval, QRS duration, and QT interval.

    • The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's or Bazett's formula).

    • Changes in QTc, heart rate, and blood pressure from baseline are calculated for each dose level.

    • Statistical analysis is performed to determine the significance of any observed changes.

Mandatory Visualizations

Signaling Pathway of Opioid-Induced Arrhythmogenesis

Opioid_Cardiac_Safety Levomethadyl This compound hERG hERG K+ Channel Levomethadyl->hERG High Affinity Block Methadone Methadone Methadone->hERG High Affinity Block Other_Opioids Other Opioids (e.g., Fentanyl, Oxycodone) Other_Opioids->hERG Variable Affinity Block IKr IKr Current hERG->IKr Generates AP Action Potential IKr->AP Repolarizes QT QT Interval AP->QT Determines Duration TdP Torsades de Pointes QT->TdP Prolongation Increases Risk

Caption: Opioid-induced blockade of the hERG potassium channel and its arrhythmogenic consequences.

Experimental Workflow for Cardiac Safety Assessment

Cardiac_Safety_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment hERG_Assay hERG Channel Assay (Patch Clamp) Animal_Model Conscious Animal Model (e.g., Dog, Monkey) hERG_Assay->Animal_Model Informs In Vivo Study Design Binding_Assay Radioligand Binding Assay Binding_Assay->hERG_Assay Trafficking_Assay hERG Trafficking Assay Trafficking_Assay->hERG_Assay TQT_Study Thorough QT (TQT) Study Animal_Model->TQT_Study Provides Preclinical Safety Data ECG_Monitoring Telemetry ECG Monitoring ECG_Monitoring->Animal_Model Hemodynamics Hemodynamic Measurements Hemodynamics->Animal_Model Post_Marketing Post-Marketing Surveillance TQT_Study->Post_Marketing Confirms Clinical Cardiac Safety

References

Safety Operating Guide

Proper Disposal of Levomethadyl Acetate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of levomethadyl acetate, a Schedule II controlled substance, is a critical component of laboratory safety and regulatory adherence. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, emphasizing safety, logistical planning, and compliance with the U.S. Drug Enforcement Administration (DEA).

This compound, also known as LAAM, requires stringent handling and disposal protocols due to its classification as a potent narcotic. Improper disposal not only poses a significant risk of diversion and abuse but can also lead to severe legal and financial penalties for registered individuals and institutions.

Regulatory Framework and Disposal Procedures

The disposal of this compound is governed by the DEA's regulations for controlled substances. The primary and most recommended method for disposal is through a DEA-registered reverse distributor. This ensures a compliant and secure chain of custody for the destruction of the substance.

Key Regulatory and Procedural Steps:
  • Engage a DEA-Registered Reverse Distributor: The initial and most crucial step is to contract with a reverse distributor authorized by the DEA to handle and destroy Schedule II controlled substances. A list of registered reverse distributors can be obtained from the DEA Diversion Control Division website.[1][2]

  • Documentation and Record-Keeping: Meticulous record-keeping is mandatory. All transfers of this compound for disposal must be documented.

    • DEA Form 222: For the transfer of Schedule II substances like this compound to a reverse distributor, the reverse distributor must issue an official DEA Form 222 to the registrant.[3]

    • DEA Form 41: This form, the "Registrants Inventory of Drugs Surrendered," is used to document the destruction of controlled substances. The reverse distributor is responsible for completing and filing this form after the substance has been destroyed. The registrant should receive a copy for their records.[3][4]

  • The "Non-Retrievable" Standard: The DEA mandates that controlled substances be rendered "non-retrievable," meaning they are permanently altered to an unusable state.[4][5][6] Incineration is currently the only method the DEA has reviewed that meets this standard.[5]

  • On-Site Destruction (Limited Circumstances): While on-site destruction is permissible under certain DEA regulations, it is a complex process that requires specific authorization and adherence to stringent protocols. The DEA does not specify a particular method but requires that the substance be rendered non-retrievable.[4][6] Due to the complexities and potential for liability, utilizing a reverse distributor is the preferred method for most research and development facilities.

Summary of Regulatory Requirements

RequirementDescriptionKey Documentation
Disposal Vendor Must be a DEA-registered reverse distributor.DEA Registration of Vendor
Transfer of Substance Transfer of a Schedule II substance requires a specific DEA form.DEA Form 222 (issued by the reverse distributor)
Record of Destruction A detailed record of the destroyed substance must be maintained.DEA Form 41 (completed by the reverse distributor)
Destruction Standard The substance must be rendered "non-retrievable."Certificate of Destruction (provided by the reverse distributor)
Witnesses Destruction must be witnessed by at least two authorized employees.Signatures on DEA Form 41

Disposal Workflow

The following diagram illustrates the standard procedure for the disposal of this compound using a DEA-registered reverse distributor.

cluster_registrant Researcher/Laboratory (DEA Registrant) cluster_distributor DEA-Registered Reverse Distributor a Identify this compound for Disposal b Contact DEA-Registered Reverse Distributor a->b c Receive and Complete DEA Form 222 b->c d Package and Secure Substance for Transfer c->d g Issue DEA Form 222 to Registrant e Transfer Substance to Reverse Distributor d->e f Receive and File Copy of DEA Form 41 e->f h Receive and Verify Substance e->h g->h i Destroy Substance via DEA-Approved Method (e.g., Incineration) h->i j Complete and File DEA Form 41 i->j j->f Documentation k Provide Certificate of Destruction to Registrant j->k

This compound Disposal Workflow

Experimental Protocols for Destruction

For research and drug development professionals, the most responsible and compliant course of action is to adhere to the established DEA guidelines, which prioritize the use of registered reverse distributors for the disposal of controlled substances like this compound. This approach ensures safety, security, and regulatory compliance.

References

Personal protective equipment for handling Levomethadyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Levomethadyl acetate, a potent synthetic opioid agonist and a Schedule II controlled substance. Adherence to these procedures is essential to ensure personnel safety and maintain regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation. As a potent narcotic, it presents a significant risk of respiratory depression and other opioid-related side effects upon accidental exposure.

Minimum Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and aerosols that can cause serious eye irritation.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Minimizes the risk of skin contamination from spills or splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders or if there is a risk of aerosolization.Protects against inhalation of the substance, which can lead to systemic toxicity.

Safe Handling and Operational Procedures

Engineering Controls:

  • All handling of this compound, especially of the powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer: When weighing or transferring the substance, use careful techniques to avoid generating dust or aerosols.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in a designated hazardous waste container. Wash hands thoroughly with soap and water.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Cleanup Workflow:

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Assessment_PPE Assessment & PPE cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Alert Alert others in the area Evacuate Evacuate non-essential personnel Alert->Evacuate Secure Secure the area Evacuate->Secure Assess Assess the spill size and nature Secure->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Clean Clean the spill area Contain->Clean Decontaminate Decontaminate the area Clean->Decontaminate Collect Collect all contaminated materials Decontaminate->Collect Dispose Dispose of as hazardous and controlled substance waste Collect->Dispose

Caption: Logical workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access to the spill site.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to avoid creating dust.

  • Cleanup: Carefully collect all contaminated materials using tools such as scoops and place them into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous and controlled substance waste according to institutional and regulatory guidelines.

Disposal Plan

As a Schedule II controlled substance, the disposal of this compound is strictly regulated.

Disposal Workflow:

Disposal_Workflow cluster_Segregation_Labeling Segregation & Labeling cluster_Documentation Documentation cluster_Storage_Disposal Storage & Disposal Segregate Segregate from other waste streams Label Label clearly as 'Hazardous - this compound' Segregate->Label Record Record waste details in controlled substance log Label->Record DEA_Form Complete DEA Form 41 (if applicable) Record->DEA_Form Store Store securely in a designated hazardous waste area DEA_Form->Store Dispose Arrange for disposal via a licensed hazardous waste contractor Store->Dispose

Caption: Procedural workflow for the disposal of this compound waste.

Disposal Procedures:

  • Segregation and Labeling: Waste containing this compound must be segregated from other chemical waste streams. The waste container must be clearly labeled with the chemical name and hazard warnings.

  • Documentation: All waste must be documented in the laboratory's controlled substance records. For disposal of expired or unwanted bulk material, a DEA Form 41 may be required.

  • Storage: Store the waste in a secure, designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[1][2][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomethadyl acetate
Reactant of Route 2
Reactant of Route 2
Levomethadyl acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。